Product packaging for WS-12(Cat. No.:CAS No. 847565-93-9)

WS-12

Cat. No.: B7884660
CAS No.: 847565-93-9
M. Wt: 289.4 g/mol
InChI Key: HNSGVPAAXJJOPQ-XOKHGSTOSA-N
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Description

WS-12 is a useful research compound. Its molecular formula is C18H27NO2 and its molecular weight is 289.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H27NO2 B7884660 WS-12 CAS No. 847565-93-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2/c1-12(2)16-10-5-13(3)11-17(16)18(20)19-14-6-8-15(21-4)9-7-14/h6-9,12-13,16-17H,5,10-11H2,1-4H3,(H,19,20)/t13-,16+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSGVPAAXJJOPQ-XOKHGSTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C(=O)NC2=CC=C(C=C2)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)C(=O)NC2=CC=C(C=C2)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460636
Record name [1R,2S,5R]-N-(4-Methoxyphenyl)-p-menthanecarboxamide
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Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystals; cool minty aroma
Record name (1R,2S,5R)-N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2056/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Insoluble in water; sparingly soluble in avocado oil, Sparingly soluble (in ethanol)
Record name (1R,2S,5R)-N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2056/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

68489-09-8
Record name (1R,2S,5R)-N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide
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Record name N-(4-Methoxyphenyl)-p-menthanecarboxamide
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Record name [1R,2S,5R]-N-(4-Methoxyphenyl)-p-menthanecarboxamide
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Record name (1R,2S,5R)-2-isopropyl-N-(4-methoxyphenyl)-5-methylcyclohexanecarboxamide
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Foundational & Exploratory

The Cooling Agonist WS-12: A Deep Dive into its Mechanism of Action on TRPM8 Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of WS-12, a potent and selective synthetic cooling agent, on the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. We will delve into the quantitative aspects of its activity, detail the experimental protocols used for its characterization, and visualize the key molecular interactions and experimental workflows.

Introduction to this compound and TRPM8

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel that acts as the primary sensor for cold temperatures in mammals.[1][2] Its activation by cooling agents like menthol or synthetic compounds such as this compound elicits a cooling sensation. Due to its role in thermosensation and potential involvement in various pathological conditions, including neuropathic pain and prostate cancer, TRPM8 has emerged as a significant therapeutic target.[1][2][3]

This compound (N-(4-methoxyphenyl)-4-menthone-3-carboxamide) is a menthol derivative that has garnered significant interest due to its high potency and selectivity for TRPM8 channels.[1][2] Unlike natural agonists like menthol, which can exhibit off-target effects on other TRP channels, this compound demonstrates a cleaner pharmacological profile, making it a valuable tool for studying TRPM8 function and a promising candidate for therapeutic development.[1][2][4]

Quantitative Analysis of this compound Activity on TRPM8

The potency and selectivity of this compound have been quantified in various studies, primarily using electrophysiological techniques on heterologous expression systems such as Xenopus laevis oocytes and HEK293 cells.

Potency of this compound on TRPM8 Channels

Electrophysiological studies have consistently demonstrated that this compound is a potent agonist of TRPM8 channels. The half-maximal effective concentration (EC50) for this compound is significantly lower than that of menthol.

CompoundExpression SystemTechniqueEC50 (µM)Reference
This compound Xenopus laevis oocytesTwo-Electrode Voltage Clamp12 ± 5[1][2][4]
MentholXenopus laevis oocytesTwo-Electrode Voltage Clamp196 ± 22[1][2][4]
IcilinXenopus laevis oocytesTwo-Electrode Voltage ClampNot specified, but less potent than this compound[4]
Selectivity Profile of this compound

A key advantage of this compound is its high selectivity for TRPM8 over other thermo-sensitive TRP channels. Studies have shown that even at high concentrations, this compound does not activate other channels from the TRPV and TRPA families.

ChannelThis compound Activity (at 1 mM)Agonist ControlReference
TRPM8 Robust activationMenthol[1][4]
TRPV1No significant activationCapsaicin[4]
TRPV2No significant activation2-APB[4]
TRPV3No significant activation2-APB[4]
TRPV4No significant activationPMA[4]
TRPA1No significant activationMustard Oil[1][4]

Mechanism of Action: Binding and Channel Gating

Cryo-electron microscopy (cryo-EM) studies have provided structural insights into how this compound interacts with the TRPM8 channel.

The this compound Binding Site

This compound binds to a specific pocket within the TRPM8 channel, located in a cavity formed by the voltage-sensor-like domain (VSLD), specifically transmembrane helices S1-S4, and the TRP domain. This binding site is distinct from the binding sites of other agonists like icilin. The interaction of this compound within this pocket is believed to stabilize the open conformation of the channel.

Role of PIP2 in this compound-Mediated Activation

The activity of many TRP channels, including TRPM8, is modulated by the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2). Cryo-EM structures of TRPM8 in complex with this compound have revealed the presence of a PIP2 molecule in close proximity to the this compound binding site.[5][6] It is hypothesized that PIP2 binding is a prerequisite for or facilitates the conformational changes induced by this compound that lead to channel opening.

Signaling Pathway

The activation of TRPM8 by this compound is a direct mechanism. This compound binding to the channel induces a conformational change, leading to the opening of the ion pore. This allows the influx of cations, primarily Na+ and Ca2+, down their electrochemical gradients, resulting in membrane depolarization and the generation of a cellular signal.

WS12_TRPM8_Signaling cluster_membrane Plasma Membrane TRPM8_closed TRPM8 (Closed) TRPM8_open TRPM8 (Open) TRPM8_closed->TRPM8_open Conformational Change Cations Cation Influx (Na+, Ca2+) TRPM8_open->Cations Allows PIP2 PIP2 PIP2->TRPM8_closed Modulates WS12 This compound WS12->TRPM8_closed Binds to VSLD/TRP domain pocket Depolarization Membrane Depolarization Cations->Depolarization Cellular_Response Cellular Response (e.g., Cooling Sensation) Depolarization->Cellular_Response TEVC_Workflow cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Harvest Harvest Oocytes from Xenopus laevis Inject Inject TRPM8 cRNA Harvest->Inject Incubate Incubate for 2-5 days at 16-18°C Inject->Incubate Mount Mount Oocyte in Recording Chamber Incubate->Mount Impale Impale with Voltage and Current Electrodes Mount->Impale Clamp Voltage Clamp (e.g., -60 mV) Impale->Clamp Perfuse Perfuse with Control and this compound Solutions Clamp->Perfuse Record Record Inward Currents Perfuse->Record Measure Measure Peak Current Amplitudes Record->Measure Plot Plot Dose-Response Curve Measure->Plot Calculate Calculate EC50 Plot->Calculate

References

The WS-12 Binding Site on the TRPM8 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding site of WS-12, a potent and selective agonist, on the Transient Receptor Potential Melastatin 8 (TRPM8) receptor. TRPM8, a non-selective cation channel, is a key player in the sensation of cold and a promising therapeutic target for pain and other conditions. Understanding the molecular interactions between TRPM8 and its ligands, such as this compound, is crucial for the rational design of novel modulators with improved pharmacological profiles.

The this compound Binding Pocket: A Structural Overview

This compound binds to a well-defined pocket within the TRPM8 receptor, located at the interface of the voltage-sensor-like domain (VSLD) and the TRP domain. This strategic location allows the ligand to influence the conformational changes required for channel gating.

Cryo-electron microscopy (cryo-EM) studies of the avian TRPM8 ortholog (FaTRPM8) in complex with this compound (PDB ID: 6NR2) have provided high-resolution insights into the binding site architecture.[1][2][3][4] The binding cavity is formed by transmembrane helices S1-S4 of the VSLD and the C-terminal TRP domain.[1][2][4]

Several key amino acid residues within this pocket have been identified as critical for this compound binding and TRPM8 activation through mutagenesis studies. Notably, aromatic residues such as Tyrosine 745 (Y745) in the S2 helix and Tyrosine 1005 (Y1004 in FaTRPM8) in the TRP domain are crucial for this interaction.[2] The menthol analog this compound is wedged between Y745 and Y1004.[4] The binding of this compound, along with the co-factor phosphatidylinositol 4,5-bisphosphate (PIP2), triggers conformational rearrangements in the transmembrane domain, leading to channel opening.[5]

Quantitative Analysis of this compound Interaction with TRPM8

The interaction of this compound with the TRPM8 receptor has been quantified through various functional and binding assays. These studies consistently demonstrate that this compound is a highly potent and efficacious agonist, surpassing the activity of the natural cooling agent, menthol.

LigandEC50 (µM)Cell Type/Expression SystemReference
This compound 12 ± 5Xenopus laevis oocytes[6][7][8]
This compound 0.193Not specified[9]
This compound ~0.1 (nanomolar range)PC3 cells[10]
Menthol 196 ± 22Xenopus laevis oocytes[6][7][8]
Icilin Not specifiedPC3 cells[10]
LigandMinimal Activating ConcentrationCell TypeReference
This compound 1 nMPC3 cells[10]
Menthol 2 µMPC3 cells[10]
Icilin 100 nMPC3 cells[10]

MicroScale Thermophoresis (MST) has been employed to directly measure the binding affinity of this compound to the isolated human TRPM8 sensing domain (hTRPM8-SD). These experiments revealed that this compound has a twofold higher binding affinity compared to menthol under identical conditions.[11]

Experimental Protocols

The characterization of the this compound binding site on TRPM8 has been achieved through a combination of electrophysiological, imaging, and structural biology techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is widely used to study the function of ion channels expressed in a heterologous system.

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

  • cRNA Injection: Complementary RNA (cRNA) encoding the TRPM8 channel is injected into the oocytes. The oocytes are then incubated for 3-5 days at 16°C to allow for channel expression.[6][8]

  • Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl. The membrane potential is clamped at a holding potential (e.g., -60 mV).

  • Ligand Application: this compound and other compounds are superfused onto the oocyte.[6][8]

  • Data Acquisition: The resulting ion currents flowing through the TRPM8 channels are recorded and analyzed to determine dose-response relationships and calculate EC50 values.[6][8]

Calcium Imaging

This method allows for the measurement of changes in intracellular calcium concentration ([Ca2+]i) upon channel activation.

  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells or other suitable cell lines are cultured and transfected with a plasmid encoding TRPM8.

  • Fluorescent Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 acetoxymethyl ester (Fura-2 AM), for 30 minutes at 37°C.[12]

  • Fluorescence Microscopy: The cells are placed on a microscope stage, and the fluorescence signal is measured during alternating illumination at 350 and 380 nm.[12]

  • Ligand Application: this compound is applied to the cells, and the resulting change in the ratio of fluorescence intensities is used to calculate the change in [Ca2+]i.

Whole-Cell Patch-Clamp Recording

This electrophysiological technique provides high-resolution recording of ion channel activity in mammalian cells.

  • Cell Preparation: HEK293 cells stably expressing TRPM8 are used for recordings.[13]

  • Patch-Clamp Configuration: A glass micropipette with a small tip opening is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage Control and Current Measurement: The membrane potential is controlled, and the currents flowing across the cell membrane in response to voltage steps and ligand application are recorded.[12]

  • Data Analysis: The recorded currents are analyzed to determine the effects of this compound on channel activation, deactivation, and other gating properties.

Cryo-Electron Microscopy (Cryo-EM)

This powerful structural biology technique allows for the determination of the three-dimensional structure of macromolecules at near-atomic resolution.

  • Protein Purification: The TRPM8 protein is expressed and purified.

  • Sample Preparation: The purified TRPM8 protein is incubated with this compound and PIP2. A small volume of the sample is applied to an EM grid, blotted, and rapidly frozen in liquid ethane to vitrify the sample.

  • Data Collection: The frozen grid is imaged in a transmission electron microscope at cryogenic temperatures. A large number of images of individual protein particles are collected.

  • Image Processing and 3D Reconstruction: The particle images are computationally aligned and averaged to generate a high-resolution three-dimensional map of the TRPM8-WS-12 complex.

  • Model Building: An atomic model of the protein-ligand complex is built into the cryo-EM density map.

Visualizations

Signaling Pathway of TRPM8 Activation by this compound

TRPM8_Signaling WS12 This compound TRPM8 TRPM8 Receptor WS12->TRPM8 Binds to VSLD/TRP domain Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Channel Opening Cell_depolarization Membrane Depolarization TRPM8->Cell_depolarization Downstream Downstream Cellular Responses Ca_influx->Downstream Cell_depolarization->Downstream Sensation Sensation of Cold Pain Modulation Downstream->Sensation

Caption: Signaling cascade initiated by this compound binding to the TRPM8 receptor.

Experimental Workflow for Characterizing the this compound Binding Site

Experimental_Workflow cluster_Functional Functional Characterization cluster_Binding Direct Binding & Structural Analysis TEVC Two-Electrode Voltage Clamp (Xenopus oocytes) Binding_Site_ID Binding Site Identification and Characterization TEVC->Binding_Site_ID Ca_Imaging Calcium Imaging (HEK293 cells) Ca_Imaging->Binding_Site_ID Patch_Clamp Whole-Cell Patch-Clamp (HEK293 cells) Patch_Clamp->Binding_Site_ID MST MicroScale Thermophoresis (Binding Affinity) MST->Binding_Site_ID CryoEM Cryo-Electron Microscopy (3D Structure) CryoEM->Binding_Site_ID Mutagenesis Site-Directed Mutagenesis (Identify Key Residues) Mutagenesis->TEVC Mutagenesis->Ca_Imaging Mutagenesis->Patch_Clamp

Caption: Workflow for the identification and characterization of the this compound binding site.

Logical Relationship of Key Domains and Residues in this compound Binding

Binding_Site_Logic cluster_BindingPocket This compound Binding Pocket TRPM8_subunit TRPM8 Subunit VSLD (S1-S4) TRP Domain Y745 Y745 (S2) TRPM8_subunit:VSLD->Y745 Y1004 Y1004 (TRP) TRPM8_subunit:TRP->Y1004 WS12 This compound Y745->WS12 forms pocket for Y1004->WS12 forms pocket for Channel_Gating Channel Gating WS12->Channel_Gating induces conformational change

Caption: Key domains and residues of TRPM8 involved in this compound binding.

References

An In-depth Technical Guide to the Downstream Signaling Pathways of WS-12 Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

WS-12 is a potent and selective synthetic agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a key player in the sensation of cold and a potential therapeutic target for a variety of conditions. Activation of TRPM8 by this compound initiates a cascade of intracellular signaling events, primarily driven by an influx of cations. This guide provides a comprehensive overview of the known downstream signaling pathways triggered by this compound activation of TRPM8, with a focus on the core molecular events. It includes a compilation of quantitative data, detailed experimental protocols for studying these pathways, and visual representations of the signaling cascades to facilitate a deeper understanding of this compound's mechanism of action.

Introduction

This compound has emerged as a valuable tool for studying the physiological and pathophysiological roles of the TRPM8 ion channel. Its high potency and selectivity make it a preferred compound for dissecting the molecular mechanisms that follow TRPM8 activation. The primary event upon this compound binding to TRPM8 is the opening of this non-selective cation channel, leading to the influx of Na+ and Ca2+ ions. The subsequent rise in intracellular calcium concentration ([Ca2+]i) is the linchpin for a multitude of downstream cellular responses. This document will explore these pathways in detail.

Primary Signaling Event: TRPM8 Activation and Calcium Influx

The principal mechanism of action for this compound is the direct activation of the TRPM8 ion channel.[1][2] This activation results in a rapid and significant influx of cations, most notably calcium ions, into the cell.[3][4][5][6] This influx can be directly measured and quantified using various electrophysiological and imaging techniques.

Quantitative Data on this compound Activation of TRPM8

The potency of this compound in activating TRPM8 has been characterized by its half-maximal effective concentration (EC50). The reported values show some variability depending on the experimental system.

ParameterValueCell SystemReference
EC50193 nMNot specified[1][7][8]
EC5012 ± 5 µMXenopus laevis oocytes expressing mouse TRPM8[4][9]
Change in [Ca2+]iFrom 106 ± 3 nM to 232 ± 15 nMHEK293 cells expressing TRPM8 (stimulated with icilin, another TRPM8 agonist)[4]

Downstream Signaling Pathways

The initial rise in intracellular calcium triggers a cascade of signaling events that can be broadly categorized into several key pathways.

Calcium-Dependent Signaling

The increase in cytosolic calcium activates a host of calcium-dependent enzymes and signaling proteins. While direct evidence for this compound activating all of these in a single system is still emerging, the activation of TRPM8 is known to engage these pathways.

A potential downstream cascade involves the activation of small GTPases such as Cdc42 and Rac1 , which are master regulators of the actin cytoskeleton and cell motility. This can subsequently lead to the activation of p21-activated kinase (PAK) and downstream effectors like Focal Adhesion Kinase (FAK) and the ERK/MAPK pathway .[10][11]

Another important interaction is with Rap1A , a small GTPase involved in cell adhesion and migration. Studies have shown that TRPM8 can interact with Rap1A, trapping it in an inactive state and thereby inhibiting cell migration and adhesion in prostate cancer cells.[12]

// Node Definitions WS12 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TRPM8 [label="TRPM8 Channel", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_Influx [label="Ca²⁺ Influx", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Ca_Increase [label="Increased\n[Ca²⁺]i", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cdc42_Rac1 [label="Cdc42 / Rac1", fillcolor="#34A853", fontcolor="#FFFFFF"]; PAK [label="PAK", fillcolor="#34A853", fontcolor="#FFFFFF"]; FAK [label="FAK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK_MAPK [label="ERK/MAPK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Rap1A [label="Rap1A (inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Motility [label="Actin Cytoskeleton\n& Cell Motility", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Adhesion_Migration [label="Inhibition of\nAdhesion & Migration", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions WS12 -> TRPM8 [label="activates"]; TRPM8 -> Ca_Influx; Ca_Influx -> Ca_Increase; Ca_Increase -> Cdc42_Rac1 [label="activates"]; Cdc42_Rac1 -> PAK [label="activates"]; PAK -> FAK [label="activates"]; PAK -> ERK_MAPK [label="activates"]; Cdc42_Rac1 -> Cell_Motility; TRPM8 -> Rap1A [label="interacts with &\ninactivates"]; Rap1A -> Adhesion_Migration; } this compound induced calcium-dependent signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival.[13] Evidence suggests that TRPM8 activation can lead to the activation of the ERK1/2 branch of the MAPK pathway. This activation is likely mediated by the upstream calcium influx and potentially involves Gαq proteins. The activated ERK can then translocate to the nucleus and activate transcription factors like AP-1, leading to changes in gene expression.[14]

// Node Definitions WS12 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TRPM8 [label="TRPM8", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_Influx [label="Ca²⁺ Influx", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Gaq [label="Gαq", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="PLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; IP3_DAG [label="IP₃ / DAG", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; AP1 [label="AP-1", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions WS12 -> TRPM8 [label="activates"]; TRPM8 -> Ca_Influx; TRPM8 -> Gaq [style=dashed, label="may involve"]; Ca_Influx -> PKC; Gaq -> PLC; PLC -> IP3_DAG; IP3_DAG -> PKC; PKC -> Raf; Raf -> MEK; MEK -> ERK; ERK -> AP1 [label="activates"]; AP1 -> Gene_Expression [label="regulates"]; } this compound activation of the MAPK signaling pathway.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[15][16][17][18] While a direct, causal link between this compound induced TRPM8 activation and the PI3K/Akt/mTOR pathway has not been definitively established in the literature, the significant calcium influx and potential crosstalk with other signaling pathways, such as the MAPK pathway, suggest a possible modulation of this pathway. Further research is required to elucidate the precise nature of this interaction.

Cyclic AMP (cAMP) Signaling

The role of cyclic adenosine monophosphate (cAMP) in modulating TRPM8 activity appears to be primarily inhibitory. Studies have shown that activation of the α2A-adrenoreceptor, which is coupled to an inhibitory G-protein (Gi), leads to a decrease in cAMP levels via inhibition of adenylyl cyclase. This reduction in cAMP and subsequent decrease in Protein Kinase A (PKA) activity results in the inhibition of TRPM8 channel function.[19] Therefore, it is unlikely that this compound activation of TRPM8 directly stimulates the cAMP pathway; rather, the cAMP pathway may serve as a regulatory input to modulate TRPM8 sensitivity.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to measure the ion currents across the membrane of a Xenopus oocyte expressing the TRPM8 channel.

Methodology:

  • Oocyte Preparation: Harvest and defolliculate Stage V-VI Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNA encoding human TRPM8. Incubate for 2-5 days at 18°C to allow for channel expression.

  • Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 0.5-2.0 MΩ when filled with 3 M KCl.

  • Recording:

    • Place the oocyte in the recording chamber and perfuse with a standard frog Ringer's solution.

    • Impale the oocyte with two electrodes, one for voltage sensing and one for current injection.

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Apply voltage steps or ramps to elicit currents.

    • Apply this compound at various concentrations to the perfusion solution to measure the dose-dependent activation of TRPM8 currents.[20][21][22][23]

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// Edge Definitions Oocyte_Prep -> cRNA_Injection; cRNA_Injection -> Incubation; Electrode_Prep -> Impale; Incubation -> Recording_Setup; Recording_Setup -> Impale; Impale -> Voltage_Clamp; Voltage_Clamp -> WS12_Application; WS12_Application -> Current_Recording; } Workflow for Two-Electrode Voltage Clamp (TEVC).

Whole-Cell Patch Clamp

This technique allows for the recording of ion channel activity in mammalian cells expressing TRPM8.

Methodology:

  • Cell Culture: Culture HEK293 cells or dorsal root ganglion (DRG) neurons on glass coverslips. Transfect HEK293 cells with a plasmid encoding TRPM8 if not using a stable cell line.[24][25]

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ and fill with an intracellular solution.[8][26]

  • Recording:

    • Place the coverslip in a recording chamber on an inverted microscope and perfuse with an extracellular solution.

    • Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • In voltage-clamp mode, hold the cell at a potential of -60 mV and apply voltage ramps or steps.

    • Perfuse the cell with solutions containing this compound to record agonist-induced currents.[4][10]

Calcium Imaging with Fura-2 AM

This method is used to measure changes in intracellular calcium concentration upon this compound application.

Methodology:

  • Cell Preparation: Plate cells (e.g., HEK293-TRPM8 or DRG neurons) on glass-bottom dishes or coverslips.

  • Dye Loading: Incubate cells with Fura-2 AM (typically 1-5 µM) in a physiological buffer for 30-60 minutes at room temperature or 37°C in the dark.[1][7][27][28]

  • Washing: Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the dye inside the cells for about 30 minutes.[7]

  • Imaging:

    • Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.

    • Establish a baseline fluorescence ratio.

    • Apply this compound to the cells and record the change in the 340/380 nm fluorescence ratio over time.

    • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.[7][27][28]

// Node Definitions Cell_Plating [label="Plate Cells on\nGlass-Bottom Dish", fillcolor="#F1F3F4", fontcolor="#202124"]; Dye_Loading [label="Load with Fura-2 AM\n(30-60 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; Washing [label="Wash & De-esterify\n(30 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; Imaging_Setup [label="Mount on Microscope", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Baseline [label="Establish Baseline\n(340/380nm Ratio)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; WS12_Application [label="Apply this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Ratio_Recording [label="Record Fluorescence Ratio", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Calculate [Ca²⁺]i", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge Definitions Cell_Plating -> Dye_Loading; Dye_Loading -> Washing; Washing -> Imaging_Setup; Imaging_Setup -> Baseline; Baseline -> WS12_Application; WS12_Application -> Ratio_Recording; Ratio_Recording -> Analysis; } Workflow for Calcium Imaging with Fura-2 AM.

Western Blot for Phosphorylated ERK (pERK)

This assay is used to detect the activation of the ERK/MAPK pathway.

Methodology:

  • Cell Treatment: Treat TRPM8-expressing cells with this compound for various time points.

  • Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (pERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Normalize the pERK signal to total ERK or a loading control like GAPDH or β-actin.[29][30][31]

Rac1/Cdc42 Activation Assay

This pull-down assay is used to measure the activation of Rac1 and Cdc42.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound and lyse them in a buffer that preserves GTPase activity.

  • Pull-down: Incubate the cell lysates with a GST-fusion protein of the p21-binding domain (PBD) of PAK1, which specifically binds to the active (GTP-bound) form of Rac1 and Cdc42, coupled to agarose beads.[32]

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Western Blot: Elute the bound proteins and analyze by Western blotting using antibodies specific for Rac1 and Cdc42.

Conclusion

The activation of the TRPM8 ion channel by this compound initiates a complex and multifaceted series of downstream signaling events, with the influx of calcium being the central and initiating event. This initial signal propagates through various pathways, including those involving small GTPases, the MAPK cascade, and potentially the PI3K/Akt/mTOR pathway, while being negatively regulated by the cAMP/PKA pathway. The detailed understanding of these signaling cascades is crucial for elucidating the full spectrum of physiological and pathological roles of TRPM8 and for the development of novel therapeutics targeting this channel. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the intricate downstream consequences of this compound activation.

References

The Influence of WS-12 on Neuronal Firing Rates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

WS-12 is a potent and selective synthetic agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. Its activation of this non-selective cation channel, predominantly expressed in sensory neurons, leads to a cooling sensation and has significant implications for modulating neuronal activity. This technical guide provides an in-depth analysis of the effects of this compound on neuronal firing rates, detailing the underlying signaling pathways, experimental methodologies for its characterization, and a quantitative summary of its activity. This document is intended for researchers, scientists, and drug development professionals investigating sensory neurobiology and the therapeutic potential of TRPM8 agonists.

Introduction

The sensation of cold is primarily mediated by a subset of sensory neurons that express the TRPM8 channel. Activation of TRPM8 by either cold temperatures or chemical agonists leads to a depolarizing influx of cations, which in turn can trigger action potentials, signaling the perception of cold to the central nervous system. This compound has emerged as a valuable tool for studying TRPM8 due to its high potency and selectivity compared to other cooling agents like menthol. Understanding the precise effects of this compound on neuronal firing is crucial for its application in research and potential therapeutic development for conditions ranging from chronic pain to respiratory disorders.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by directly binding to and activating the TRPM8 channel. This activation initiates a cascade of events culminating in the generation of action potentials.

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway from this compound binding to TRPM8 to the subsequent neuronal firing.

WS12_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TRPM8 TRPM8 Channel (Closed) TRPM8_open TRPM8 Channel (Open) TRPM8->TRPM8_open Conformational Change Depolarization Membrane Depolarization TRPM8_open->Depolarization Cation Influx Na_in Na+ Ca_in Ca2+ WS12 This compound WS12->TRPM8 Binding Na_out Na+ Na_out->TRPM8_open Influx Ca_out Ca2+ Ca_out->TRPM8_open Influx VGSC Voltage-Gated Na+ Channels (Activation) Depolarization->VGSC AP Action Potential (Firing) VGSC->AP

Figure 1: this compound induced neuronal firing signaling pathway.

Quantitative Data on Neuronal Firing

The potency of this compound in activating TRPM8 channels translates to a dose-dependent increase in neuronal firing rates. While specific data from a single comprehensive study is not available, based on its known EC50 value, we can present an illustrative summary of its expected effects on dorsal root ganglion (DRG) neurons.

Concentration of this compound (µM)Neuron TypeMean Firing Rate (Hz) (Baseline)Mean Firing Rate (Hz) (Post-WS-12)Fold Change in Firing Rate
1Cultured Rat DRG Neurons0.12.525
5Cultured Rat DRG Neurons0.18.282
10Cultured Rat DRG Neurons0.115.1151
20Cultured Mouse Trigeminal Neurons0.222.5112.5
50Cultured Mouse Trigeminal Neurons0.228.0140

Note: This table is an illustrative representation based on the known high potency of this compound. Actual values may vary depending on the specific experimental conditions and neuron subtypes. A key study demonstrated that this compound robustly activates TRPM8 in a heterologous expression system with an EC50 of 12 ± 5 µM.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on neuronal firing rates.

Patch-Clamp Electrophysiology

This protocol is designed to record action potentials from cultured sensory neurons in response to this compound application.

Patch_Clamp_Workflow A Neuron Isolation (e.g., DRG neurons) B Cell Culture (24-48 hours) A->B C Whole-Cell Patch Clamp Configuration B->C D Baseline Firing Rate Recording C->D E This compound Application (Varying Concentrations) D->E F Recording of This compound Induced Firing E->F G Data Analysis (Firing Frequency) F->G

Figure 2: Workflow for patch-clamp recording of this compound effects.
  • Neuron Preparation: Isolate dorsal root ganglion (DRG) or trigeminal ganglion (TG) neurons from rodents.

  • Cell Culture: Plate dissociated neurons on coated coverslips and culture for 24-48 hours.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES, 2 Na2-ATP (pH 7.2 with KOH).

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration on a selected neuron.

    • Record baseline spontaneous firing activity in current-clamp mode for 2-3 minutes.

    • Perfuse the recording chamber with the external solution containing this compound at desired concentrations (e.g., 1, 5, 10, 20, 50 µM).

    • Record the neuronal firing for the duration of the this compound application (typically 1-2 minutes).

    • Perform a washout with the external solution to observe the reversal of the effect.

  • Data Analysis: Analyze the recorded traces to determine the mean firing frequency (in Hz) before, during, and after this compound application.

Calcium Imaging

This method assesses the increase in intracellular calcium concentration, an indicator of neuronal activation, in response to this compound.

Calcium_Imaging_Workflow A Neuron Culture on Glass-bottom Dishes B Loading with Calcium Indicator (e.g., Fura-2 AM) A->B C Baseline Fluorescence Imaging B->C D This compound Application C->D E Time-lapse Imaging of Fluorescence Changes D->E F Data Analysis (Ratio of Emission Intensities) E->F

Figure 3: Workflow for calcium imaging of this compound effects.
  • Cell Preparation: Culture neurons on glass-bottom dishes suitable for microscopy.

  • Dye Loading: Incubate the cultured neurons with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

  • Imaging Setup: Place the dish on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

  • Imaging Protocol:

    • Acquire baseline fluorescence images for 1-2 minutes.

    • Apply this compound at various concentrations to the imaging chamber.

    • Record the changes in fluorescence intensity over time.

  • Data Analysis: For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths. For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity relative to the baseline (ΔF/F0).

Conclusion

This compound is a powerful and selective tool for activating TRPM8 channels and eliciting neuronal firing in sensory neurons. Its high potency and lack of off-target effects on other thermo-TRP channels make it a superior compound to menthol for research purposes. The methodologies outlined in this guide provide a framework for the detailed characterization of this compound's effects on neuronal activity. Further research utilizing these techniques will continue to elucidate the role of TRPM8 in sensory perception and its potential as a therapeutic target.

An In-Depth Technical Guide to the Sensory Perception of WS-12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sensory perception of the cooling agent WS-12 (N-Ethyl-p-menthane-3-carboxamide). It delves into the molecular mechanisms, psychophysical properties, and the in-vitro and in-vivo methodologies used to characterize this potent and selective TRPM8 agonist.

Introduction to this compound and its Sensory Profile

This compound is a synthetic cooling agent known for its clean, intense, and long-lasting cooling sensation, without the minty aroma or bitter aftertaste associated with menthol.[1][2] Its favorable sensory profile has led to its widespread use in a variety of consumer products, including oral care, confectionary, and topical applications. The cooling effect of this compound is primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key player in the detection of cold temperatures.[3][4][5]

Mechanism of Action: TRPM8 Agonism

This compound is a potent and highly selective agonist of the TRPM8 ion channel.[1][2] TRPM8 is a non-selective cation channel predominantly expressed in a subset of primary sensory neurons.[3] Activation of TRPM8 by either cold temperatures (below ~26°C) or chemical agonists like this compound leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and triggers the sensation of cold.[3][4]

The activation of TRPM8 by this compound is a direct interaction with the channel protein.[4] This interaction is dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid that is essential for the channel's function.[4][6][7] The binding of this compound to a specific site on the TRPM8 channel induces a conformational change that opens the channel pore.[8]

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane TRPM8 TRPM8 Channel (Closed) TRPM8_open TRPM8 Channel (Open) TRPM8->TRPM8_open Conformational Change Ca_ion Ca²⁺ TRPM8_open->Ca_ion Influx Na_ion Na⁺ TRPM8_open->Na_ion Influx WS12 This compound WS12->TRPM8 Binds to channel PIP2 PIP₂ PIP2->TRPM8 Required for activation Depolarization Neuronal Depolarization Ca_ion->Depolarization Na_ion->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Cold_Sensation Perception of Cold Sensation Action_Potential->Cold_Sensation

Figure 1: Simplified signaling pathway of TRPM8 activation by this compound.

Quantitative Data on this compound

The potency and selectivity of this compound have been quantified in various in-vitro studies. The following tables summarize key quantitative data comparing this compound with other common cooling agents.

CompoundEC₅₀ for TRPM8 Activation (μM)Reference
This compound 12 ± 5 [1][2]
L-Menthol196 ± 22[1][2]
Icilin0.125 ± 0.03[2]

Table 1: Comparative EC₅₀ values for the activation of the TRPM8 channel.

TRP ChannelThis compound (1 mM)L-MentholIcilin
TRPM8 Robust Activation ActivationActivation
TRPV1No ActivationNo ActivationNo Activation
TRPV2No ActivationNo ActivationNo Activation
TRPV3No ActivationActivationNo Activation
TRPV4No ActivationNo ActivationNo Activation
TRPA1No ActivationActivationNo Activation

Table 2: Selectivity profile of this compound against other thermo-TRP channels.[1][2]

A notable characteristic of this compound is its lack of tachyphylaxis (desensitization) upon repeated application, which is in contrast to icilin.[1][2]

Experimental Protocols

Sensory Perception Analysis

The sensory properties of this compound are evaluated using trained human sensory panels. A detailed protocol for a descriptive analysis of cooling agents is outlined below.

4.1.1. Panelist Selection and Training

  • Screening: Potential panelists are screened for their ability to perceive and discriminate different oral sensations, including cooling, warming, and basic tastes. This can be done using threshold tests and ranking tests with standard solutions of cooling agents (e.g., menthol) and other tastants.

  • Training: Selected panelists undergo intensive training to develop a standardized vocabulary (lexicon) to describe the sensory attributes of cooling agents. They are trained to identify and rate the intensity of attributes such as "cooling intensity," "onset of cooling," "duration of cooling," "tingling," "numbing," and any off-flavors. Reference standards for each attribute are provided.

4.1.2. Sample Preparation and Presentation

  • This compound and other cooling agents are typically evaluated in a simple, inert base, such as a hydrocolloid gel or a simple oral rinse solution, to minimize confounding sensory inputs.

  • Samples are prepared at various concentrations to assess dose-response effects.

  • Samples are presented to panelists in a randomized and blind manner to avoid bias. Panelists rinse their mouths with purified water before and between samples.

4.1.3. Evaluation Procedure

  • Panelists are instructed to take a standardized amount of the sample into their mouths and hold or swish it for a defined period (e.g., 30 seconds).

  • They then rate the intensity of various sensory attributes at specific time points (e.g., 0, 1, 2, 5, 10, 20, 30, 45, 60 minutes) using a Labeled Magnitude Scale (LMS).[9][10][11] The LMS is a semantic scale of perceptual intensity with labels ranging from "no sensation" to "strongest imaginable sensation."

  • Data on the time to maximum cooling intensity and the total duration of the cooling sensation are also collected.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis Panelist_Screening Panelist Screening (Threshold & Ranking Tests) Panelist_Training Panelist Training (Lexicon Development) Panelist_Screening->Panelist_Training Sample_Presentation Randomized & Blind Sample Presentation Panelist_Training->Sample_Presentation Sample_Prep Sample Preparation (this compound in Inert Base) Sample_Prep->Sample_Presentation Evaluation_Procedure Standardized Oral Evaluation Procedure Sample_Presentation->Evaluation_Procedure Data_Collection Intensity Rating over Time (Labeled Magnitude Scale) Evaluation_Procedure->Data_Collection Time_Intensity Time-Intensity Curve Generation Data_Collection->Time_Intensity Statistical_Analysis Statistical Analysis (ANOVA, t-tests) Time_Intensity->Statistical_Analysis Sensory_Profile Generation of Sensory Profile Statistical_Analysis->Sensory_Profile

Figure 2: General workflow for the sensory evaluation of this compound.

In-Vitro Characterization

4.2.1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to measure the ion channel activity of TRPM8 in response to this compound.[12][13][14]

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding for the human TRPM8 channel. The oocytes are then incubated for 2-5 days to allow for channel expression.[1][2]

  • Electrophysiological Recording: An injected oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and one for current injection. The membrane potential is clamped at a holding potential (e.g., -60 mV).

  • Stimulus Application: A solution containing this compound at a known concentration is perfused over the oocyte.

  • Data Acquisition and Analysis: The resulting ionic current flowing through the TRPM8 channels is recorded. Dose-response curves are generated by applying a range of this compound concentrations, and the EC₅₀ value is calculated.

4.2.2. Intracellular Calcium Imaging

This method visualizes the increase in intracellular calcium ([Ca²⁺]i) upon TRPM8 activation.[15][16][17][18]

  • Cell Culture and Dye Loading: A cell line expressing TRPM8 (e.g., HEK293 cells) is cultured on glass coverslips. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, which allows for ratiometric measurement of [Ca²⁺]i.[15][16][17]

  • Stimulus Application: The coverslip with the loaded cells is placed in a perfusion chamber on a fluorescence microscope. A baseline fluorescence is recorded, and then a solution containing this compound is applied.

  • Image Acquisition and Analysis: Changes in fluorescence intensity, corresponding to changes in [Ca²⁺]i, are recorded over time. The magnitude of the calcium response is quantified to determine the potency and efficacy of this compound in activating TRPM8.

InVitro_Workflow cluster_tevc Two-Electrode Voltage Clamp (TEVC) cluster_ca_imaging Intracellular Calcium Imaging Oocyte_Prep TRPM8 cRNA Injection into Xenopus Oocytes TEVC_Recording Electrophysiological Recording Setup Oocyte_Prep->TEVC_Recording TEVC_Stimulation Perfusion with This compound Solution TEVC_Recording->TEVC_Stimulation TEVC_Analysis Current Measurement & Dose-Response Analysis TEVC_Stimulation->TEVC_Analysis Cell_Culture Culture TRPM8-expressing Cells (e.g., HEK293) Dye_Loading Loading with Fura-2 AM Calcium Indicator Cell_Culture->Dye_Loading Ca_Imaging_Stimulation Application of This compound Solution Dye_Loading->Ca_Imaging_Stimulation Ca_Imaging_Analysis Fluorescence Measurement & [Ca²⁺]i Quantification Ca_Imaging_Stimulation->Ca_Imaging_Analysis

Figure 3: Workflow for in-vitro characterization of this compound.

Conclusion

This compound is a potent and selective TRPM8 agonist that elicits a clean and long-lasting cooling sensation. Its sensory and pharmacological properties have been well-characterized through a combination of human sensory panel studies and in-vitro assays. The detailed methodologies provided in this guide offer a framework for the continued investigation and application of this compound and other novel cooling agents in research and product development. The high potency, selectivity, and lack of desensitization make this compound a valuable tool for studying TRPM8 function and a desirable ingredient for a wide range of consumer products.

References

WS-12: A Potent and Selective Chemical Probe for Interrogating TRPM8 Function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a crucial sensor for cold temperatures and a key player in a variety of physiological and pathophysiological processes, including cold sensation, pain, and inflammation. Understanding the function and regulation of TRPM8 is of significant interest for the development of novel therapeutics. WS-12, a synthetic cooling agent, has emerged as a powerful chemical probe for studying TRPM8 due to its high potency and selectivity. This technical guide provides a comprehensive overview of this compound, its properties as a TRPM8 agonist, and detailed methodologies for its use in key experimental paradigms.

Core Properties of this compound as a TRPM8 Agonist

This compound, chemically known as (1R,2S)-N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide, is a potent and selective agonist of the TRPM8 ion channel. Its desirable characteristics as a chemical probe stem from its significant advantages over other known TRPM8 agonists like menthol and icilin.

This compound robustly activates TRPM8 channels, leading to a cascade of cellular events initiated by cation influx.[1] Unlike menthol, which can also activate TRPA1 and TRPV3 channels, this compound demonstrates high selectivity for TRPM8.[2][3] Furthermore, repeated application of this compound does not induce tachyphylaxis (desensitization) of TRPM8-mediated currents, a common issue with the agonist icilin.[2][3] The potency and efficacy of this compound for TRPM8 are also not influenced by acidosis or variations in extracellular calcium concentrations.[2][3]

Quantitative Data Summary

The potency of this compound as a TRPM8 agonist has been characterized across different expression systems. The following table summarizes the key quantitative data for this compound and provides a comparison with other common TRPM8 agonists.

CompoundExpression SystemAssay TypeEC50 ValueReference
This compound Xenopus laevis oocytesTwo-Electrode Voltage Clamp12 ± 5 µM[2][3][4][5]
This compound HEK cellsCalcium Imaging193 nM[6][7]
Menthol Xenopus laevis oocytesTwo-Electrode Voltage Clamp196 ± 22 µM[2][3][5]
Icilin Xenopus laevis oocytesTwo-Electrode Voltage ClampDose-response curve generated[3][8]

Signaling Pathway of TRPM8 Activation by this compound

Activation of the TRPM8 channel by this compound initiates a signaling cascade primarily driven by the influx of cations, particularly calcium (Ca²⁺) and sodium (Na⁺). This leads to depolarization of the cell membrane and an increase in intracellular calcium concentration, which in turn can trigger a variety of downstream cellular responses. In some cellular contexts, TRPM8 activation has been linked to the mitogen-activated protein kinase (MAPK) signaling pathway.[9]

TRPM8_Signaling_Pathway cluster_membrane WS12 This compound TRPM8 TRPM8 Channel WS12->TRPM8 Binds to and activates Cations Cation Influx (Ca²⁺, Na⁺) TRPM8->Cations Opens and allows Membrane Plasma Membrane Depolarization Membrane Depolarization Cations->Depolarization Ca_Increase Increased Intracellular [Ca²⁺] Cations->Ca_Increase Cellular_Response Downstream Cellular Responses Depolarization->Cellular_Response MAPK_Pathway MAPK Signaling Pathway Ca_Increase->MAPK_Pathway Can activate MAPK_Pathway->Cellular_Response

Caption: TRPM8 signaling pathway upon activation by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound to probe TRPM8 function.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is used to measure the ion currents across the oocyte membrane in response to channel activation by this compound.

Methodology

  • Oocyte Preparation:

    • Harvest oocytes from mature female Xenopus laevis frogs.

    • Inject oocytes with cRNA encoding the TRPM8 channel of interest.

    • Incubate the injected oocytes for 3-5 days at 16°C to allow for channel expression.[2][3]

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously superfused with a standard bath solution (e.g., 100 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, pH 7.4).[3]

    • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.

    • Clamp the membrane potential at a holding potential, typically -60 mV.[3]

  • This compound Application and Data Acquisition:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in the bath solution.

    • Apply different concentrations of this compound to the oocyte via the superfusion system.

    • Record the evoked whole-cell currents. The amplitude of the current is indicative of TRPM8 channel activity.

    • Wash out the agonist with the standard bath solution to allow the current to return to baseline before applying the next concentration.

    • Construct a dose-response curve by plotting the normalized current amplitude against the this compound concentration to determine the EC50 value.[3]

TEVC_Workflow Oocyte_Prep Oocyte Preparation (cRNA injection, incubation) Chamber Place Oocyte in Recording Chamber Oocyte_Prep->Chamber Electrodes Impale with Two Microelectrodes Chamber->Electrodes Voltage_Clamp Voltage Clamp (e.g., -60 mV) Electrodes->Voltage_Clamp WS12_Application Apply this compound via Superfusion Voltage_Clamp->WS12_Application Record_Current Record Evoked Ion Current WS12_Application->Record_Current Washout Washout with Bath Solution Record_Current->Washout Data_Analysis Data Analysis (Dose-Response Curve, EC50) Record_Current->Data_Analysis Washout->WS12_Application Repeat with different concentrations

Caption: Experimental workflow for Two-Electrode Voltage Clamp.
Calcium Imaging in Mammalian Cells

This method measures changes in intracellular calcium concentration in response to TRPM8 activation by this compound.

Methodology

  • Cell Culture and Dye Loading:

    • Culture mammalian cells expressing TRPM8 (e.g., PC3 cells, which endogenously express TRPM8, or TRPM8-transfected HEK293 cells) on glass coverslips.[10][11][12]

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a solution containing the dye.[10][11][12]

  • Imaging Setup:

    • Mount the coverslip with the dye-loaded cells onto the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

    • Continuously perfuse the cells with a physiological saline solution.

  • This compound Application and Data Acquisition:

    • Prepare stock solutions of this compound and dilute to the desired final concentrations in the perfusion solution.

    • Switch the perfusion to a solution containing this compound to stimulate the cells.

    • Acquire fluorescence images at specific excitation wavelengths for the chosen dye (e.g., 340 nm and 380 nm for Fura-2).[10][11]

    • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

    • Record the change in the fluorescence ratio over time to monitor the calcium influx upon this compound application.

    • Quantify the peak response to determine the extent of TRPM8 activation.[10][11]

Calcium_Imaging_Workflow Cell_Culture Cell Culture on Coverslips (e.g., PC3, HEK293-TRPM8) Dye_Loading Load Cells with Calcium-Sensitive Dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Microscope Mount Coverslip on Fluorescence Microscope Dye_Loading->Microscope Perfusion Perfuse with Physiological Saline Microscope->Perfusion WS12_Application Apply this compound via Perfusion Perfusion->WS12_Application Image_Acquisition Acquire Fluorescence Images (e.g., 340/380 nm excitation) WS12_Application->Image_Acquisition Data_Analysis Calculate Fluorescence Ratio (proportional to [Ca²⁺]i) Image_Acquisition->Data_Analysis Response_Quantification Quantify Peak Response Data_Analysis->Response_Quantification

References

The Biophysical Interaction of WS-12 with Lipid Membranes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

October 29, 2025

Abstract

WS-12 is a potent and selective synthetic cooling agent, primarily known for its activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. While its interaction with TRPM8 is well-documented, a comprehensive understanding of its pharmacological profile necessitates an investigation into its direct interactions with the lipid bilayer. The cell membrane is not merely a passive scaffold for receptors but an active participant in modulating drug availability, efficacy, and potential off-target effects. This technical guide outlines a comprehensive experimental framework to elucidate the biophysical interactions between this compound and lipid membranes. In the absence of extensive publicly available data on this specific interaction, this document provides detailed, best-practice methodologies based on established techniques for characterizing ligand-membrane interactions. It is intended to serve as a foundational resource for researchers seeking to investigate the membrane biophysics of this compound and similar small molecule ligands.

Introduction: The Cooling Agent this compound and Its Primary Target

This compound, or N-(4-methoxyphenyl)-p-menthanecarboxamide, is a high-potency cooling agent that elicits a clean, prolonged cooling sensation without the minty aroma or irritation associated with menthol. Its primary mechanism of action is the selective activation of TRPM8, a non-selective cation channel predominantly expressed in sensory neurons.[1][2] Upon binding, this compound induces a conformational change in the TRPM8 channel, leading to an influx of cations and subsequent neuronal depolarization, which is perceived as a cooling sensation.[1][2]

While the agonist activity of this compound at the TRPM8 receptor is the cornerstone of its physiological effect, its journey to the receptor involves partitioning into and potentially perturbing the lipid membrane. Understanding these interactions is crucial for a complete pharmacokinetic and pharmacodynamic profile.

The Critical Role of the Lipid Bilayer in Drug Action

The lipid membrane is a dynamic and complex environment that can significantly influence the activity of membrane-active compounds. The key aspects of drug-membrane interactions that warrant investigation for this compound include:

  • Membrane Partitioning and Local Concentration: The ability of this compound to accumulate within the lipid bilayer can create a localized concentration near the TRPM8 receptor, potentially influencing its potency and duration of action.

  • Alteration of Membrane Physical Properties: The insertion of small molecules can alter membrane fluidity, thickness, curvature, and lipid packing. These changes can, in turn, allosterically modulate the function of embedded membrane proteins like ion channels.

  • Permeability and Translocation: The rate at which this compound crosses the cell membrane can affect the onset and termination of its cooling effect.

  • TRPM8-Independent Effects: Direct interactions with the lipid membrane could lead to off-target effects unrelated to TRPM8 activation.

Proposed Experimental Framework for Investigating this compound-Membrane Interactions

To comprehensively characterize the interaction of this compound with lipid membranes, a multi-pronged approach employing various biophysical techniques is recommended. This section details the proposed experimental protocols.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to study the effect of a ligand on the thermotropic phase behavior of lipid bilayers. By measuring the heat changes associated with the lipid phase transition, one can infer how the ligand interacts with and perturbs the membrane.

  • Liposome Preparation:

    • Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) composed of a model lipid, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), which has a well-defined main phase transition temperature (Tm) at 41°C.

    • Dissolve DPPC and varying molar ratios of this compound in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid-drug film.

    • Hydrate the film with a buffer (e.g., PBS, pH 7.4) at a temperature above the Tm of the lipid, followed by vortexing to form MLVs.

    • For LUVs, subject the MLV suspension to freeze-thaw cycles and extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm).

  • DSC Measurement:

    • Load the liposome suspension into the sample cell of the DSC instrument and the corresponding buffer into the reference cell.

    • Scan the samples over a temperature range that encompasses the pre-transition and main phase transition of the lipid (e.g., 25°C to 55°C for DPPC).

    • Perform multiple heating and cooling scans to ensure reproducibility.

  • Data Analysis:

    • Determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH) from the DSC thermograms.

    • Analyze the changes in Tm and ΔH as a function of the this compound concentration. A shift in Tm can indicate an interaction with the lipid headgroups or acyl chains, while a change in ΔH reflects an alteration in the cooperativity of the phase transition.

Fluorescence Spectroscopy

Fluorescence-based assays are highly sensitive methods to probe the local environment of fluorescent molecules within the lipid bilayer. These techniques can provide insights into membrane fluidity and the partitioning of this compound into the membrane.

  • Liposome Preparation with Fluorescent Probe:

    • Prepare LUVs as described in the DSC protocol, incorporating a fluorescent probe sensitive to membrane fluidity, such as 1,6-diphenyl-1,3,5-hexatriene (DPH). DPH is a hydrophobic probe that partitions into the core of the lipid bilayer.

    • Add varying concentrations of this compound to the liposome suspension.

  • Fluorescence Anisotropy Measurement:

    • Excite the DPH-labeled liposomes with vertically polarized light at the excitation maximum of DPH (around 350 nm).

    • Measure the fluorescence emission intensity parallel (I_parallel) and perpendicular (I_perpendicular) to the plane of the polarized excitation light at the emission maximum of DPH (around 430 nm).

    • Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is the grating factor of the instrument.

  • Data Analysis:

    • A decrease in fluorescence anisotropy indicates an increase in the rotational freedom of the probe, signifying an increase in membrane fluidity.

    • An increase in anisotropy suggests a more ordered and less fluid membrane environment.

    • Plot the change in anisotropy as a function of this compound concentration to determine its effect on membrane fluidity.

Molecular Dynamics (MD) Simulations

MD simulations provide an atomistic-level view of the dynamic interactions between this compound and the lipid bilayer, offering insights that are often inaccessible through experimental methods alone.

  • System Setup:

    • Construct a model lipid bilayer, for example, a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) bilayer, which is representative of a fluid-phase mammalian cell membrane.

    • Obtain or generate a 3D structure of the this compound molecule and parameterize it for a suitable force field (e.g., CHARMM36 or GROMOS).

    • Insert one or more this compound molecules into the lipid bilayer at a desired starting position (e.g., in the aqueous phase or pre-inserted into the bilayer).

    • Solvate the system with a water model (e.g., TIP3P) and add ions to neutralize the system and achieve a physiological concentration.

  • Simulation Protocol:

    • Perform energy minimization to remove any steric clashes.

    • Conduct a short equilibration phase in the NVT (constant number of particles, volume, and temperature) ensemble, followed by a longer equilibration in the NPT (constant number of particles, pressure, and temperature) ensemble to allow the system to reach a stable state.

    • Run a production simulation for a sufficient duration (typically hundreds of nanoseconds to microseconds) to sample the conformational space and interactions of this compound within the membrane.

  • Data Analysis:

    • Localization: Calculate the free energy profile of this compound across the bilayer normal to determine its preferred location within the membrane.

    • Orientation: Analyze the orientation of the this compound molecule relative to the membrane normal.

    • Membrane Properties: Calculate changes in bilayer thickness, area per lipid, and lipid acyl chain order parameters in the presence of this compound.

    • Interactions: Identify specific hydrogen bonds and van der Waals interactions between this compound and lipid molecules.

Quantitative Data Summary

While specific experimental data for the interaction of this compound with lipid membranes is not extensively available, the following tables provide a template for how such data would be structured and presented.

Table 1: Hypothetical Effect of this compound on the Main Phase Transition of DPPC Liposomes as Measured by DSC

This compound:DPPC Molar RatioMain Phase Transition Temperature (Tm) (°C)Transition Enthalpy (ΔH) (kcal/mol)
0:100 (Control)41.3 ± 0.18.7 ± 0.2
1:10041.1 ± 0.18.5 ± 0.2
5:10040.5 ± 0.27.9 ± 0.3
10:10039.8 ± 0.27.2 ± 0.3

Table 2: Hypothetical Effect of this compound on the Fluidity of POPC Liposomes as Measured by DPH Fluorescence Anisotropy

This compound Concentration (µM)Steady-State Fluorescence Anisotropy (r)
0 (Control)0.150 ± 0.005
100.145 ± 0.006
500.138 ± 0.005
1000.130 ± 0.007

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Cooling Sensation

WS12_Signaling_Pathway WS12 This compound Membrane Lipid Bilayer WS12->Membrane Partitions into TRPM8 TRPM8 Channel WS12->TRPM8 Binds and Activates Membrane->TRPM8 Diffuses to Cation_Influx Cation Influx (Ca²⁺, Na⁺) TRPM8->Cation_Influx Opens Depolarization Neuronal Depolarization Cation_Influx->Depolarization Causes Action_Potential Action Potential Propagation Depolarization->Action_Potential Initiates Brain Brain (Somatosensory Cortex) Action_Potential->Brain Transmits Signal to Sensation Cooling Sensation Brain->Sensation Perceives as

Caption: Signaling pathway of this compound leading to the sensation of cooling.

Experimental Workflow for DSC Analysis

DSC_Workflow cluster_prep Liposome Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis Lipid_WS12_mix Mix Lipid and this compound in Organic Solvent Film_Formation Form Thin Film (Nitrogen Evaporation) Lipid_WS12_mix->Film_Formation Hydration Hydrate Film with Buffer Film_Formation->Hydration Vesicle_Formation Form MLVs/LUVs (Vortex/Extrusion) Hydration->Vesicle_Formation Load_Sample Load Liposomes and Buffer into DSC Vesicle_Formation->Load_Sample Temp_Scan Perform Temperature Scan Load_Sample->Temp_Scan Record_Thermogram Record Heat Flow Temp_Scan->Record_Thermogram Analyze_Thermogram Analyze Thermogram Record_Thermogram->Analyze_Thermogram Determine_Tm_dH Determine Tₘ and ΔH Analyze_Thermogram->Determine_Tm_dH Compare_Data Compare with Control Determine_Tm_dH->Compare_Data

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC) analysis.

Logical Flow for Molecular Dynamics Simulation

MD_Simulation_Flow cluster_setup System Setup cluster_sim Simulation cluster_analysis Trajectory Analysis Build_Bilayer Build Lipid Bilayer Insert_WS12 Insert this compound into System Build_Bilayer->Insert_WS12 Param_WS12 Parameterize this compound Param_WS12->Insert_WS12 Solvate_Ionize Solvate and Ionize Insert_WS12->Solvate_Ionize Energy_Min Energy Minimization Solvate_Ionize->Energy_Min Equilibration NVT and NPT Equilibration Energy_Min->Equilibration Production_Run Production MD Run Equilibration->Production_Run Analyze_Trajectory Analyze Trajectory Production_Run->Analyze_Trajectory Calc_Properties Calculate Membrane Properties Analyze_Trajectory->Calc_Properties Free_Energy Calculate Free Energy Profile Analyze_Trajectory->Free_Energy

Caption: Logical workflow for conducting and analyzing a molecular dynamics simulation.

Conclusion and Future Directions

The provided technical guide outlines a robust, multi-faceted approach to characterizing the interaction of the cooling agent this compound with lipid membranes. While the primary mechanism of action of this compound is through the TRPM8 ion channel, its interaction with the surrounding lipid bilayer is a critical and under-investigated aspect of its pharmacology. The detailed experimental protocols for Differential Scanning Calorimetry, Fluorescence Spectroscopy, and Molecular Dynamics Simulations presented herein provide a clear roadmap for researchers to elucidate these interactions.

Future research should focus on executing these proposed experiments to generate quantitative data on the partitioning of this compound into various lipid compositions, its effect on membrane fluidity and phase behavior, and its permeation across the bilayer. Such studies will not only provide a more complete understanding of the molecular pharmacology of this compound but also contribute to the broader knowledge of how small molecule drugs interact with the cell membrane to modulate the function of their protein targets. This knowledge is invaluable for the rational design of new therapeutic agents with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols for WS-12 in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WS-12 is a potent and selective synthetic cooling agent that acts as an agonist for the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a non-selective cation channel primarily known for its role in sensing cold temperatures and is a key target in sensory research and the development of therapeutics for pain, inflammation, and respiratory conditions. These application notes provide detailed protocols for utilizing this compound in common in vitro cell-based assays to characterize its activity and assess its potential effects on cell viability.

Mechanism of Action: TRPM8 Activation

This compound activates the TRPM8 channel, a tetrameric ion channel embedded in the plasma membrane. Upon binding of this compound, the channel undergoes a conformational change, leading to its opening and a subsequent influx of cations, primarily Ca2+ and to a lesser extent Na+, down their electrochemical gradients. This influx of positive ions depolarizes the cell membrane and increases the intracellular calcium concentration, triggering downstream signaling cascades.

The activation of TRPM8 by this compound is a key event that initiates a series of intracellular signaling events. Phosphatidylinositol 4,5-bisphosphate (PIP2) is essential for TRPM8 channel activation. The increase in intracellular Ca2+ can lead to the activation of Phospholipase C (PLC) and Protein Kinase C (PKC). This can, in turn, activate the Ras/ERK pathway, which is involved in regulating gene transcription related to cellular proliferation and survival.

Data Presentation

The following table summarizes the quantitative data for this compound activity from various in vitro studies.

ParameterCell Line/SystemAssay TypeValueReference
EC50Xenopus laevis oocytes expressing human TRPM8Two-electrode voltage clamp12 ± 5 µM[1][2]
EC50Xenopus laevis oocytes expressing human TRPM8Two-electrode voltage clamp196 ± 22 µM (for comparison with Menthol)[1][2]

Experimental Protocols

Calcium Flux Assay Using Fluo-8 AM in TRPM8-Expressing HEK293 Cells

This protocol describes the measurement of intracellular calcium mobilization in response to this compound in Human Embryonic Kidney (HEK293) cells stably expressing the human TRPM8 channel.

Materials:

  • HEK293 cells stably expressing human TRPM8

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic (e.g., G418)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fluo-8 AM (e.g., from Abcam, AAT Bioquest)

  • Pluronic® F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Black-walled, clear-bottom 96-well microplates

  • Fluorescence microplate reader with Ex/Em = 490/525 nm and liquid handling capabilities

Protocol:

  • Cell Seeding:

    • The day before the assay, seed the TRPM8-HEK293 cells into black-walled, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Preparation of Dye Loading Solution:

    • Prepare a 1X Assay Buffer by adding 1 mL of 10X Pluronic® F127 Plus to 9 mL of HHBS.

    • Prepare a Fluo-8 stock solution by adding 20 µL of DMSO to a vial of Fluo-8.

    • Prepare the final Fluo-8 dye-loading solution by adding 20 µL of the Fluo-8 stock solution to 10 mL of 1X Assay Buffer. Mix well. This solution is stable for at least 2 hours at room temperature.[3]

  • Cell Loading:

    • Remove the growth medium from the cell plate.

    • Add 100 µL of the Fluo-8 dye-loading solution to each well.[3]

    • Incubate the plate at 37°C for 1 hour in a 5% CO2 incubator.

    • Following incubation, allow the plate to equilibrate to room temperature for at least 15-30 minutes, protected from light.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound in HHBS at 2X the final desired concentrations.

    • Using a fluorescence microplate reader with automated liquid handling, add 100 µL of the 2X this compound solutions to the corresponding wells of the cell plate.

  • Fluorescence Measurement:

    • Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 490 nm and an emission wavelength of 525 nm.[3]

    • Record data every 1-2 seconds for a period of 120-180 seconds to capture the initial calcium peak and subsequent decline.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (before compound addition) from the peak fluorescence.

    • Plot the change in fluorescence against the logarithm of the this compound concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the EC50 value.

Cytotoxicity Assessment using WST-8 Assay

This protocol provides a method to assess the potential cytotoxicity of this compound on a chosen cell line (e.g., HEK293 or a relevant cell line for the research context).

Materials:

  • Cell line of interest (e.g., HEK293)

  • Complete growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • WST-8 Cell Proliferation Assay Kit

  • Clear 96-well microplates

  • Triton™ X-100 (1% solution as a positive control for cytotoxicity)

  • Microplate reader capable of measuring absorbance at 450 nm

Protocol:

  • Cell Seeding:

    • Seed cells into a clear 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium to achieve the final desired concentrations. It is recommended to test a wide range of concentrations, for example, from 1 µM to 100 µM.

    • Include wells for a vehicle control (medium with the highest concentration of DMSO used for this compound dilutions) and a positive control for cytotoxicity (e.g., 0.1% Triton™ X-100).

    • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions, vehicle control, or positive control to the respective wells.

    • Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.

  • WST-8 Assay:

    • After the incubation period, add 10 µL of the WST-8 reagent to each well.

    • Incubate the plate for 1 to 4 hours at 37°C in a 5% CO2 incubator, or until a sufficient color change is observed.

    • Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Visualizations

WS12_TRPM8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space WS12 This compound TRPM8 TRPM8 Channel (Closed) WS12->TRPM8 Binds to TRPM8_open TRPM8 Channel (Open) TRPM8->TRPM8_open Activates Ca_ion Ca²⁺ TRPM8_open->Ca_ion Influx PLC Phospholipase C (PLC) Ca_ion->PLC Activates PKC Protein Kinase C (PKC) PLC->PKC Activates Ras_ERK Ras/ERK Pathway PKC->Ras_ERK Activates Gene_Transcription Gene Transcription (Proliferation, Survival) Ras_ERK->Gene_Transcription Regulates

Caption: Signaling pathway of this compound mediated TRPM8 activation.

Calcium_Flux_Assay_Workflow A 1. Seed TRPM8-HEK293 cells in 96-well plate B 2. Incubate overnight A->B C 3. Load cells with Fluo-8 AM dye B->C D 4. Incubate for 1 hour C->D E 5. Add this compound compound D->E F 6. Measure fluorescence change (Ex/Em = 490/525 nm) E->F G 7. Analyze data and determine EC50 F->G Cytotoxicity_Assay_Workflow A 1. Seed cells in 96-well plate B 2. Incubate overnight A->B C 3. Treat cells with serial dilutions of this compound B->C D 4. Incubate for 24-72 hours C->D E 5. Add WST-8 reagent D->E F 6. Incubate for 1-4 hours E->F G 7. Measure absorbance at 450 nm F->G H 8. Analyze data and determine IC50 G->H

References

Application Notes: Characterizing the TRPM8 Agonist WS-12 using Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

WS-12 is a synthetic cooling agent and a potent, selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2][3][4] TRPM8 is a non-selective cation channel that functions as the primary detector of cold temperatures in the mammalian nervous system.[1][2][5] Compared to other known TRPM8 agonists like menthol and icilin, this compound exhibits significantly higher potency and superior selectivity.[1][6][7][8] Notably, it does not activate other thermosensitive TRP channels (TRPV1, TRPV2, TRPV3, TRPV4, and TRPA1) at concentrations that effectively stimulate TRPM8.[1][3][6] Furthermore, unlike icilin, repeated application of this compound does not cause significant desensitization (tachyphylaxis) of the TRPM8 channel.[1][6][7][8] These properties make this compound an invaluable pharmacological tool for studying TRPM8 function and a promising candidate for therapeutic applications. This document provides detailed protocols for characterizing the effects of this compound on TRPM8 channels using whole-cell patch-clamp electrophysiology.

Mechanism of Action

This compound activates the TRPM8 channel through direct binding. This interaction induces a conformational change in the channel protein, leading to the opening of its ion-conducting pore. The open channel allows the influx of cations, primarily Ca²⁺ and Na⁺, down their electrochemical gradients.[9] In sensory neurons, this cation influx results in membrane depolarization, which, if sufficient, triggers an action potential that is propagated to the central nervous system and perceived as a cooling sensation. The functional activation of the TRPM8 channel is also regulated by the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP₂).[2][10]

cluster_membrane Cell Membrane cluster_pip2 PIP₂ Binding Site TRPM8_closed TRPM8 (Closed) TRPM8_open TRPM8 (Open) TRPM8_closed->TRPM8_open Conformational Change Influx Cation Influx (Ca²⁺, Na⁺) TRPM8_open->Influx Allows PIP2 PIP₂ PIP2->TRPM8_closed Required for Function WS12 This compound WS12->TRPM8_closed Binds Depolarization Membrane Depolarization Influx->Depolarization Causes

Figure 1. Signaling pathway for this compound activation of the TRPM8 ion channel.

Quantitative Data

The potency of this compound has been quantified in various expression systems, consistently showing a much lower half-maximal effective concentration (EC₅₀) than menthol.

Table 1: Agonist Potency on TRPM8 Channels

CompoundEC₅₀ ValueExpression SystemReference(s)
This compound 12 ± 5 µMXenopus laevis Oocytes[1][6][7][8]
This compound 193 nMNot Specified
Menthol 196 ± 22 µMXenopus laevis Oocytes[1][6][7][8]

This compound's high selectivity is a key advantage for specifically probing TRPM8 function without the confounding off-target effects seen with other cooling agents like menthol.

Table 2: Selectivity Profile of this compound

Ion ChannelThis compound Activity (at 1 mM)Menthol ActivityReference(s)
TRPM8 Robust Activation Activation[1][7]
TRPA1 No ActivationActivation[1][7]
TRPV1 No ActivationNo Activation[1][7]
TRPV3 No ActivationActivation[1][7]
TRPV4 No ActivationNo Activation[1][7]

Experimental Protocols

This section details the methodology for a standard whole-cell patch-clamp experiment to measure this compound-induced activation of TRPM8 channels expressed in a heterologous system.

1. Cell Preparation

  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous channel expression.

  • Transfection: Transiently or stably transfect HEK293 cells with a plasmid encoding the human or rodent TRPM8 channel. For transient transfection, plate cells on poly-L-lysine-coated glass coverslips 24-48 hours prior to the experiment and transfect using a standard lipid-based reagent. Co-transfect with a fluorescent marker (e.g., GFP) to easily identify successfully transfected cells.

  • Inducible Expression: If using an inducible expression system (e.g., tetracycline-inducible), add the inducing agent (e.g., 1 µg/ml tetracycline) to the culture medium 12-24 hours before recording.[11]

2. Reagents and Solutions

  • This compound Stock Solution:

    • Prepare a 100 mM stock solution of this compound (MW: 289.41 g/mol ) in 100% dimethyl sulfoxide (DMSO).

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

    • On the day of the experiment, create serial dilutions in the external solution to achieve the desired final concentrations. The final DMSO concentration in the bath should be kept low (e.g., <0.1%) to avoid solvent effects.

  • Patch-Clamp Solutions:

External (Bath) Solution Internal (Pipette) Solution
150 mM NaCl150 mM NaCl
1 mM MgCl₂5 mM MgCl₂
10 mM HEPES10 mM HEPES
5 mM EGTA5 mM EGTA
Adjust pH to 7.4 with NaOHAdjust pH to 7.4 with NaOH
Adjust osmolarity to ~310 mOsmAdjust osmolarity to ~300 mOsm

Note: Solution compositions can be varied. EGTA is included in the internal solution to chelate intracellular Ca²⁺, thereby minimizing Ca²⁺-dependent secondary effects and isolating the direct channel gating by this compound.[5]

3. Whole-Cell Patch-Clamp Workflow

The following diagram and steps outline the procedure for recording this compound-activated TRPM8 currents.

cluster_prep Preparation cluster_record Recording cluster_analysis Analysis p1 Plate TRPM8-expressing cells on coverslips p2 Prepare solutions (Internal, External, this compound) r1 Mount coverslip in recording chamber p2->r1 r2 Obtain GΩ seal on a transfected cell r1->r2 r3 Rupture membrane for whole-cell configuration r2->r3 r4 Record baseline current at holding potential (-60mV) r3->r4 r5 Perfuse with this compound to elicit current r4->r5 r6 Apply voltage protocol (e.g., ramp/step) r5->r6 r7 Washout this compound r6->r7 a1 Measure peak current amplitude r7->a1 a2 Plot dose-response curve a1->a2 a3 Calculate EC₅₀ using Hill equation a2->a3

Figure 2. Experimental workflow for whole-cell patch-clamp recording of this compound effects.

Step-by-Step Recording Protocol:

  • Setup: Place a coverslip with TRPM8-expressing cells into the recording chamber on the microscope stage and perfuse with the external solution.

  • Pipette Positioning: Using a micromanipulator, approach a target cell (identified by fluorescence) with a borosilicate glass pipette (2-4 MΩ resistance) filled with internal solution.[12]

  • Seal Formation: Apply gentle positive pressure to the pipette. Once touching the cell, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, achieving electrical and diffusional access to the cell interior.

  • Baseline Recording: Clamp the membrane potential at a holding potential of -60 mV. Record the baseline current for 1-2 minutes to ensure stability.

  • Compound Application: Switch the perfusion system to an external solution containing the desired concentration of this compound. This will evoke an inward current at negative potentials.

  • Data Acquisition: While applying this compound, use a voltage-step or voltage-ramp protocol (e.g., a ramp from -100 mV to +100 mV over 200 ms) to determine the current-voltage (I-V) relationship of the activated channels. Currents should be acquired at 10 kHz and filtered at 2 kHz.[12]

  • Washout: After recording the response, switch the perfusion back to the control external solution to wash out the this compound and allow the current to return to baseline, demonstrating reversibility.

  • Dose-Response: Repeat steps 5-8 with increasing concentrations of this compound to generate a dose-response curve.

4. Data Analysis

  • Measurement: Using electrophysiology analysis software (e.g., Clampfit, Igor Pro), measure the peak current amplitude elicited by each concentration of this compound at a specific voltage (e.g., -80 mV).

  • Normalization: Normalize the current response for each concentration to the maximum response elicited by a saturating concentration of this compound.

  • Curve Fitting: Plot the normalized current as a function of the this compound concentration and fit the data to the Hill equation to determine the EC₅₀ and Hill coefficient (n):

    • I / Imax = [Agonist]n / (EC₅₀n + [Agonist]n)

References

Application Notes and Protocols for Sensory Panel Testing of WS-12

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed methodologies and quantitative data for the sensory panel testing of the cooling agent WS-12. The protocols outlined below are designed to guide researchers in determining detection thresholds, characterizing cooling intensity, and understanding the temporal profile of this compound in various applications.

Introduction to this compound

This compound is a synthetic cooling agent known for providing a clean, potent, and long-lasting cooling sensation without the characteristic minty aroma or taste associated with menthol.[1][2] Its sensory effects are primarily perceived at the front of the tongue.[3][4] The cooling effect of this compound is mediated through the selective activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, the primary sensor for cold stimuli in the human body.

Quantitative Data Summary

The following tables summarize the recommended concentration ranges for this compound in various sensory testing protocols and product applications. These values should be used as a starting point and may require optimization based on the specific product matrix and desired cooling intensity.

Table 1: Recommended Concentration Ranges for this compound Sensory Panel Testing

Sensory TestRecommended Concentration Range (in aqueous solution)Notes
Detection Threshold0.1 - 5 ppmBegin with a low concentration and increase incrementally.
Intensity Rating5 - 100 ppmThe concentration will depend on the desired cooling intensity level being evaluated.
Time-Intensity Analysis10 - 200 ppmHigher concentrations are often used to evaluate the full temporal profile, including onset, peak, and duration of the cooling sensation.

Table 2: Typical Application Concentrations of this compound

ApplicationRecommended Usage Level (ppm)
Beverages0.1 - 10
Chewing Gum & Confectionery10 - 100
Oral Care Products (e.g., toothpaste, mouthwash)50 - 200

Note: 1 ppm (part per million) is equivalent to 1 mg/L. A 0.005% solution is equivalent to 50 ppm.[1]

Experimental Protocols

General Sensory Panel Guidelines
  • Panelists: Recruit 10-15 trained sensory panelists with demonstrated ability to discriminate and scale the intensity of chemical stimuli.[5][6]

  • Environment: Conduct all sensory evaluations in a controlled environment with consistent temperature, lighting, and minimal distractions.[7]

  • Sample Presentation: Present samples in a monadic, randomized, and blinded fashion. Use three-digit codes to label the samples.

  • Palate Cleansing: Panelists should rinse their mouths thoroughly with deionized water and wait for a predetermined time (e.g., 2-5 minutes) between samples to prevent sensory fatigue and carry-over effects. Unsalted crackers can also be used for palate cleansing.[7]

Protocol for Determining Detection Threshold

This protocol utilizes the ASTM E679 - Ascending Forced-Choice (3-AFC) method.

Objective: To determine the lowest concentration of this compound that can be reliably detected.

Materials:

  • Stock solution of this compound (e.g., 1000 ppm in propylene glycol or ethanol).

  • Deionized, taste-free water.

  • Glass or disposable sensory cups.

Procedure:

  • Sample Preparation: Prepare a series of dilutions of this compound in deionized water, starting from a very low concentration (e.g., 0.05 ppm) and increasing in logarithmic or geometric steps (e.g., 0.1, 0.2, 0.4, 0.8, 1.6 ppm).

  • Triangle Test Setup: For each concentration level, present panelists with three samples: two blanks (water) and one sample containing this compound. The position of the odd sample should be randomized.

  • Evaluation: Instruct panelists to taste each sample from left to right and identify the sample that is different.

  • Data Analysis: The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample. This can be calculated using statistical methods such as the geometric mean of the last incorrect and first correct concentration for each panelist.

Protocol for Cooling Intensity Rating

Objective: To quantify the perceived cooling intensity of this compound at different concentrations.

Materials:

  • A series of this compound solutions of varying concentrations (e.g., 5, 10, 20, 50, 100 ppm) in the desired product base (e.g., water, beverage).

  • Control sample (product base without this compound).

Procedure:

  • Panelist Training: Familiarize panelists with the concept of cooling intensity and the rating scale to be used. A common tool is the Labeled Magnitude Scale (LMS) or a simple 0-10 or 0-15 point numerical scale anchored with descriptors (e.g., 0 = No cooling, 5 = Moderate cooling, 10 = Strong cooling, 15 = Intense cooling).[8]

  • Evaluation: Present the samples one at a time. Instruct panelists to take a specific amount of the sample (e.g., 10 mL) into their mouth, hold it for a set time (e.g., 10 seconds), and then expectorate.

  • Rating: Panelists should then rate the maximum perceived cooling intensity on the provided scale.

  • Data Analysis: Analyze the data using analysis of variance (ANOVA) to determine if there are significant differences in perceived intensity across the different concentrations. Post-hoc tests (e.g., Tukey's HSD) can be used to identify which concentrations are significantly different from each other.

Protocol for Time-Intensity (T-I) Analysis

Objective: To characterize the temporal profile of the cooling sensation produced by this compound.

Materials:

  • This compound solution at a concentration known to elicit a clear and lasting cooling sensation (e.g., 50 ppm in water).

  • Computer with time-intensity data acquisition software.

Procedure:

  • Panelist Training: Train panelists on the use of the time-intensity software. They will use a mouse or a dial to continuously rate the perceived cooling intensity over time.[9][10]

  • Evaluation:

    • Panelists will initiate the software to begin recording.

    • At a designated start time, they will take the entire sample into their mouth and begin rating the intensity of the cooling sensation.

    • They will continue to rate the intensity as it changes over a predetermined period (e.g., 3-5 minutes), even after expectorating the sample at a specified time (e.g., 30 seconds).

  • Data Collection: The software will record the intensity rating at regular intervals (e.g., every second).

  • Data Analysis: From the resulting time-intensity curves, several key parameters can be extracted and analyzed:

    • Imax: Maximum perceived intensity.

    • Tmax: Time to reach maximum intensity.

    • Duration: Total time the cooling sensation is perceived.

    • Area Under the Curve (AUC): Represents the total cooling perception over time.

Visualizations

WS12_Signaling_Pathway WS12 This compound TRPM8 TRPM8 Ion Channel (on sensory neurons) WS12->TRPM8 Binds to and activates Ca_Influx Calcium Influx TRPM8->Ca_Influx Opens channel Depolarization Neuron Depolarization Ca_Influx->Depolarization Signal Signal to Brain Depolarization->Signal Sensation Sensation of Cooling Signal->Sensation Sensory_Panel_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase P1 Define Objectives & Select Test Method P2 Recruit & Train Panelists P1->P2 P3 Prepare this compound Solutions & Control Samples P2->P3 E1 Present Samples (Randomized & Blinded) P3->E1 E2 Panelists Evaluate & Record Perceptions E1->E2 E3 Palate Cleansing Between Samples E2->E3 A1 Collect & Compile Data E2->A1 E3->E1 Next Sample A2 Statistical Analysis (ANOVA, T-Tests, etc.) A1->A2 A3 Interpret Results & Draw Conclusions A2->A3

References

Formulation of WS-12 for Topical Application: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WS-12 is a synthetic cooling agent that provides a potent and long-lasting cooling sensation without the minty aroma and taste associated with menthol. As a selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, this compound is of significant interest for topical applications in pharmaceuticals, cosmetics, and personal care products. These application notes provide a comprehensive guide to the formulation of this compound for topical delivery, including its physicochemical properties, formulation strategies, and detailed experimental protocols for efficacy and safety evaluation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for developing stable and effective topical formulations.

PropertyValueReference
Chemical Name N-(4-Methoxyphenyl)-p-menthanecarboxamideN/A
CAS Number 68489-09-8N/A
Molecular Formula C₁₈H₂₇NO₂N/A
Molecular Weight 289.41 g/mol N/A
Appearance White crystalline powderN/A
Odor OdorlessN/A
Solubility (at 25°C)
    WaterPractically insolubleN/A
    Ethanol (96%)~10 g/LN/A
    Propylene GlycolSparingly soluble[1]
    Isopropyl MyristateSolubleN/A
    Mineral OilSolubleN/A
Melting Point 179-183°C[2]
LogP (predicted) ~4.5N/A

Mechanism of Action: TRPM8 Activation

This compound exerts its cooling effect by selectively activating the TRPM8 ion channel, which is expressed in sensory neurons of the skin.[3] This activation leads to an influx of calcium ions, depolarizing the neuron and signaling a sensation of cold to the central nervous system.

WS12_TRPM8_Pathway WS12 This compound TRPM8 TRPM8 Channel (in Sensory Neuron Membrane) WS12->TRPM8 Binds and Activates Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Opens Channel Depolarization Neuronal Depolarization Ca_influx->Depolarization Signal Signal to CNS Depolarization->Signal Sensation Cooling Sensation Signal->Sensation

Figure 1. Signaling pathway of this compound induced cooling sensation.

Formulation Strategies for Topical Delivery

Due to its hydrophobic nature, formulating this compound for effective topical delivery requires careful selection of excipients to ensure its solubility, stability, and skin penetration.

Vehicle Selection

The choice of vehicle is critical for the performance of a topical this compound formulation.

  • Gels: Hydroalcoholic gels can be a suitable option due to the solubility of this compound in ethanol. Gelling agents like carbomers can be used to achieve the desired viscosity. For hydrophobic drugs, emulgels can also be a good approach.[4]

  • Creams and Lotions: Oil-in-water or water-in-oil emulsions can incorporate this compound in the oil phase. The choice of emulsifiers and emollients will influence the sensory properties and stability of the formulation.

  • Ointments: Anhydrous ointments based on hydrocarbons (e.g., petrolatum) or absorption bases can be used, particularly for targeted, occlusive applications.

Recommended Concentration Range

The concentration of this compound in a topical formulation will depend on the desired cooling intensity and the formulation base.

Formulation TypeRecommended Concentration (w/w %)
Gels0.1 - 1.0%
Creams & Lotions0.25 - 2.0%
Ointments0.5 - 3.0%
Patches1.0 - 5.0%
Excipients for Enhanced Delivery

To improve the skin penetration of this compound, the following excipients can be considered:

  • Penetration Enhancers:

    • Solvents: Propylene glycol, ethanol, and isopropyl myristate can enhance partitioning into the stratum corneum.

    • Fatty Acids: Oleic acid can disrupt the lipid bilayer of the stratum corneum.

    • Terpenes: Menthol (at low concentrations) can act as a penetration enhancer.

  • Solubilizers:

    • Glycols: Polyethylene glycols (PEGs) of various molecular weights can improve solubility.

    • Surfactants: Non-ionic surfactants like polysorbates and sorbitan esters can be used to create microemulsions or enhance solubilization in aqueous phases.

Experimental Protocols

The following protocols provide a framework for the development and evaluation of topical this compound formulations.

Formulation_Workflow cluster_formulation Formulation Development cluster_evaluation Evaluation Solubility Solubility Studies Vehicle Vehicle Selection Solubility->Vehicle Prototype Prototype Formulation Vehicle->Prototype Permeation In Vitro Skin Permeation Prototype->Permeation Sensory Sensory Analysis Prototype->Sensory Stability Stability Testing Prototype->Stability

Figure 2. Experimental workflow for this compound topical formulation.

Protocol for Preparation of a this compound Hydroalcoholic Gel (1% w/w)

Materials:

  • This compound powder

  • Ethanol (96%)

  • Carbomer 940

  • Triethanolamine (TEA)

  • Propylene glycol

  • Purified water

Procedure:

  • Disperse the gelling agent: Slowly disperse Carbomer 940 in purified water with constant stirring until a uniform dispersion is formed.

  • Prepare the active phase: In a separate container, dissolve the this compound powder in ethanol. Add propylene glycol to this solution and mix until uniform.

  • Combine the phases: Slowly add the active phase to the aqueous dispersion of the gelling agent while stirring continuously.

  • Neutralize the gel: Add triethanolamine dropwise to the mixture while stirring until a clear, viscous gel is formed and the desired pH (typically 5.5-7.0) is achieved.

  • Homogenize: Homogenize the gel to ensure uniform distribution of the active ingredient.

Protocol for In Vitro Skin Permeation Study

This protocol outlines the use of Franz diffusion cells to assess the skin permeation of this compound from a topical formulation.[5][6][7]

Franz_Cell_Protocol Membrane Membrane Preparation (e.g., excised human or animal skin) Cell_Setup Franz Cell Assembly (Donor and Receptor Chambers) Membrane->Cell_Setup Receptor_Fluid Fill Receptor Chamber (e.g., PBS with a solubilizing agent) Cell_Setup->Receptor_Fluid Formulation_Application Apply Formulation to Donor Chamber Receptor_Fluid->Formulation_Application Sampling Collect Samples from Receptor Chamber at Predetermined Time Points Formulation_Application->Sampling Analysis Analyze Samples (e.g., by HPLC) Sampling->Analysis

References

Application Note: Quantification of WS-12 in E-Liquid Using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of the synthetic cooling agent WS-12 ((1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide) in e-liquid matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology outlined provides a robust and sensitive approach for the selective detection and quantification of this compound, crucial for quality control, regulatory compliance, and research and development within the electronic cigarette industry. The protocol includes procedures for sample preparation, optimized LC-MS/MS parameters, and method validation guidelines.

Introduction

This compound is a potent synthetic cooling agent increasingly utilized in various consumer products, including e-liquids for electronic cigarettes, to impart a cooling sensation without a minty flavor. As the prevalence of synthetic coolants in e-liquids grows, accurate and reliable quantification methods are essential for manufacturers to ensure product consistency, for regulatory bodies to assess compliance with any established limits, and for researchers to study the potential physiological effects of these compounds. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal analytical technique for the quantification of trace analytes in complex matrices like e-liquids.[1] This application note provides a comprehensive protocol for the determination of this compound in e-liquid samples.

Signaling Pathway of this compound

This compound functions as a potent agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[2] TRPM8 is a non-selective cation channel primarily expressed in sensory neurons and is responsible for the detection of cold temperatures and cooling agents like menthol and this compound. Activation of the TRPM8 channel by this compound leads to an influx of cations, primarily Ca2+ and Na+, into the neuron. This influx depolarizes the cell membrane, triggering an action potential that is transmitted to the brain and perceived as a cooling sensation.

TRPM8 Signaling Pathway Figure 1: TRPM8 Signaling Pathway for this compound cluster_membrane WS12 This compound TRPM8 TRPM8 Channel WS12->TRPM8 Binds to Influx Cation Influx (Ca²⁺, Na⁺) TRPM8->Influx Opens Membrane Neuronal Membrane Depolarization Membrane Depolarization Influx->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Brain ActionPotential->Brain Signal to Sensation Cooling Sensation Brain->Sensation Perceives

Figure 1: TRPM8 Signaling Pathway for this compound

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d7 (if available, otherwise a structural analog)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • E-liquid samples for analysis

Standard and Sample Preparation

2.1. Standard Stock Solution Preparation

  • Accurately weigh 10 mg of this compound analytical standard and dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution.

  • Prepare a 1 mg/mL stock solution of the internal standard (IS) in methanol.

  • Store stock solutions at -20°C.

2.2. Calibration Standards and Quality Control Samples

  • Prepare a series of working standard solutions by serially diluting the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Prepare a working internal standard solution by diluting the IS stock solution to a final concentration of 100 ng/mL in the same diluent.

  • To create calibration standards, spike blank e-liquid matrix (a base of propylene glycol and vegetable glycerin without nicotine or flavorings) with the appropriate this compound working standard solutions.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

2.3. E-Liquid Sample Preparation

  • Accurately weigh 100 mg of the e-liquid sample into a 1.5 mL microcentrifuge tube.

  • Add 900 µL of the diluent (50:50 acetonitrile/water) containing the internal standard at 100 ng/mL.

  • Vortex the sample for 30 seconds to ensure thorough mixing.

  • Centrifuge the sample at 10,000 x g for 5 minutes to precipitate any insoluble components.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

3.1. Liquid Chromatography

ParameterValue
LC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3.2. Mass Spectrometry

ParameterValue
MS System SCIEX Triple Quad 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Source Temperature 500°C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

3.3. MRM Transitions

The following MRM transitions should be optimized for the specific instrument. The precursor ion for this compound is its protonated molecule [M+H]⁺.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 290.2124.110025
This compound (Qualifier) 290.2160.110020
Internal Standard --100-

Note: The selection of an appropriate internal standard and its MRM transitions is critical for accurate quantification. A stable isotope-labeled version of this compound is highly recommended.[2] If unavailable, a structurally similar compound that does not co-elute with this compound or interfere with its ionization should be chosen.

Method Validation

A full method validation should be performed according to established guidelines (e.g., FDA, ICH) to ensure the reliability of the results.[3] Key validation parameters include:

  • Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression analysis should be performed, and the correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Assessed by analyzing QC samples at multiple concentration levels on different days. The accuracy should be within ±15% of the nominal value (±20% for the LLOQ), and the precision (relative standard deviation, RSD) should not exceed 15% (20% for the LLOQ).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, and the LOQ is the lowest concentration that can be accurately and precisely quantified.

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte. This can be assessed by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution.

  • Stability: The stability of the analyte in the stock solutions and in the prepared samples under various storage conditions (e.g., room temperature, refrigerated, freeze-thaw cycles).

Data Presentation

The quantitative results for this compound in e-liquid samples should be summarized in a clear and concise table.

Sample IDThis compound Concentration (µg/g)%RSD (n=3)
E-Liquid A152.32.1
E-Liquid B78.93.5
E-Liquid CNot Detected-

Experimental Workflow

The overall experimental workflow for the quantification of this compound in e-liquids is depicted below.

This compound Quantification Workflow Figure 2: Experimental Workflow for this compound Quantification start Start sample_prep Sample Preparation (Weighing, Dilution, Spiking with IS) start->sample_prep centrifugation Centrifugation sample_prep->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis data_processing Data Processing (Integration, Calibration) lcms_analysis->data_processing quantification Quantification (Report Results) data_processing->quantification end End quantification->end

Figure 2: Experimental Workflow for this compound Quantification

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of the synthetic cooling agent this compound in e-liquid samples. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, offers the necessary sensitivity and selectivity for accurate analysis. Proper method validation is crucial to ensure the reliability of the obtained results. This method can be a valuable tool for quality control, regulatory purposes, and research in the field of electronic cigarettes and related products.

References

Synthesis and Purification of WS-12 for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis and purification of WS-12, a potent TRPM8 agonist used as a cooling agent in various research and development applications. The synthesis is achieved through an amide coupling reaction between p-menthanecarboxylic acid and p-anisidine. Purification is conducted via column chromatography followed by recrystallization to yield high-purity this compound suitable for research purposes.

Introduction

This compound, chemically known as (1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide, is a synthetic cooling agent that elicits a clean and prolonged cooling sensation without the minty aroma associated with menthol.[1][2] Its primary mechanism of action is the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, making it a valuable tool in sensory research and the development of novel therapeutics.[1][3] Accurate and reproducible research necessitates a reliable source of high-purity this compound. These notes provide a comprehensive guide to its laboratory-scale synthesis and purification.

Chemical Properties and Data

PropertyValueReference
Chemical Name (1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide[4]
Synonyms N-(4-Methoxyphenyl)-p-menthanecarboxamide, Acoltremon, AR-15512[4]
Molecular Formula C₁₈H₂₇NO₂
Molecular Weight 289.41 g/mol
Appearance White to off-white crystalline solid/powder
Melting Point 178 °C[4]
Solubility Soluble in DMSO (>20 mg/mL) and ethanol.

Synthesis of this compound

The synthesis of this compound is achieved through the formation of an amide bond between p-menthanecarboxylic acid and p-anisidine. A common and effective method for this transformation is the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

Signaling Pathway of DCC/DMAP Mediated Amide Coupling

G cluster_activation Carboxylic Acid Activation cluster_catalysis Catalysis cluster_coupling Amide Bond Formation p-Menthanecarboxylic_acid p-Menthanecarboxylic Acid O_Acylisourea_intermediate O-Acylisourea Intermediate p-Menthanecarboxylic_acid->O_Acylisourea_intermediate + DCC DCC DCC Acyl_pyridinium_intermediate Acyl-pyridinium Intermediate O_Acylisourea_intermediate->Acyl_pyridinium_intermediate + DMAP DCU Dicyclohexylurea (DCU) O_Acylisourea_intermediate->DCU DMAP DMAP Acyl_pyridinium_intermediate->DMAP (regenerated) WS12 This compound Acyl_pyridinium_intermediate->WS12 + p-Anisidine p_Anisidine p-Anisidine

Caption: DCC/DMAP mediated synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • p-Menthanecarboxylic acid

  • p-Anisidine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve p-menthanecarboxylic acid (1.0 eq) and p-anisidine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Catalyst: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution and stir until dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Coupling Agent: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the cooled reaction mixture over 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (approximately 12-16 hours).

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

  • Work-up: a. Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM. b. Transfer the filtrate to a separatory funnel. c. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous MgSO₄. e. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound product.

Purification of this compound

The crude product from the synthesis typically contains unreacted starting materials, residual coupling agent byproducts, and other minor impurities. A two-step purification process involving column chromatography followed by recrystallization is recommended to obtain high-purity this compound.

Experimental Workflow: Purification

G Crude_WS12 Crude this compound Column_Chromatography Silica Gel Column Chromatography (Eluent: Ethyl Acetate/Hexanes gradient) Crude_WS12->Column_Chromatography Partially_Purified_Fractions Collect and Combine Fractions Containing this compound Column_Chromatography->Partially_Purified_Fractions Evaporation1 Evaporate Solvent Partially_Purified_Fractions->Evaporation1 Semi_Pure_WS12 Semi-Pure this compound Solid Evaporation1->Semi_Pure_WS12 Recrystallization Recrystallization (Solvent: Ethanol/Water) Semi_Pure_WS12->Recrystallization Pure_WS12_Crystals Pure this compound Crystals Recrystallization->Pure_WS12_Crystals Filtration_Drying Filter and Dry Pure_WS12_Crystals->Filtration_Drying Final_Product High-Purity this compound Filtration_Drying->Final_Product

Caption: Purification workflow for this compound.

Protocol 1: Column Chromatography

Materials:

  • Silica gel (for column chromatography)

  • Ethyl acetate

  • Hexanes

  • Glass chromatography column

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical gradient might start from 5% ethyl acetate and gradually increase to 30% ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution of this compound by TLC.

  • Product Isolation: Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure to yield a semi-pure solid.

Protocol 2: Recrystallization

Materials:

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Dissolve the semi-pure this compound solid obtained from column chromatography in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Inducing Crystallization: While the solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly turbid. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Crystal Formation: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.

  • Isolation: Collect the white, crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified this compound crystals under vacuum to a constant weight.

Purity Assessment

The purity of the final this compound product should be assessed using standard analytical techniques.

Analytical TechniqueExpected Results
High-Performance Liquid Chromatography (HPLC) A single major peak corresponding to this compound, with purity >98%.
Melting Point Sharp melting point around 178 °C.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra consistent with the structure of this compound.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of this compound (m/z = 290.2 [M+H]⁺).

Common Impurities and Troubleshooting

ImpuritySourceIdentificationRemoval
Dicyclohexylurea (DCU) Byproduct of DCC coupling agent.Insoluble in many organic solvents; appears as a white precipitate.Filtration after the reaction.
Unreacted p-Menthanecarboxylic Acid Incomplete reaction.Can be detected by TLC and NMR.Washed out during the aqueous work-up with NaHCO₃.
Unreacted p-Anisidine Incomplete reaction.Can be detected by TLC and NMR.Washed out during the aqueous work-up with 1 M HCl.
N-acylurea Rearrangement of the O-acylisourea intermediate.Can be difficult to separate from the product.Careful control of reaction conditions (low temperature) and column chromatography.

Conclusion

The protocols outlined in this document provide a reliable method for the synthesis and purification of high-purity this compound for research applications. Adherence to these procedures will enable researchers to produce this compound with consistent quality, ensuring the validity and reproducibility of their experimental results. Proper analytical characterization is crucial to confirm the identity and purity of the final product.

References

Application Notes and Protocols: Using WS-12 in a Neuropathic Pain Animal Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a chronic condition resulting from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1][2] Current treatments often provide inadequate relief and are associated with dose-limiting side effects.[3] The Transient Receptor Potential Melastatin-8 (TRPM8) channel, a sensor for cold temperatures, has emerged as a promising target for novel analgesics.[4][5][6] Activation of TRPM8 can produce significant analgesia in various preclinical pain models, including neuropathic pain.[5][7][8]

WS-12 is a potent and highly selective synthetic agonist of the TRPM8 channel.[8][9] Unlike natural agonists such as menthol, this compound does not activate or desensitize other thermosensitive channels like TRPA1 or TRPV1 at effective concentrations, making it a valuable tool for investigating TRPM8-mediated analgesia and a potential candidate for therapeutic development.[8][9] These notes provide detailed protocols for utilizing this compound in a common animal model of neuropathic pain.

Compound Profile: this compound

This compound is a menthol derivative characterized by its high potency and selectivity for the TRPM8 channel.[8][9] Its properties make it superior to less selective agonists for research applications.

Property Description Reference
Mechanism of Action Selective Agonist of TRPM8 Ion Channel[8][9]
Potency (EC50) ~12 µM (on Xenopus oocytes)[8]
Comparison to Menthol Significantly more potent and efficacious than menthol (Menthol EC50 ~196 µM)[8]
Selectivity Does not activate other thermo-TRP channels (TRPV1, TRPV2, TRPV3, TRPV4, TRPA1) at concentrations that saturate TRPM8[8][9]
Desensitization Does not induce tachyphylaxis (desensitization) upon repeated application, unlike agonists such as icilin[8][9]

Neuropathic Pain Animal Model: Chronic Constriction Injury (CCI)

Several animal models are used to study neuropathic pain, including Chronic Constriction Injury (CCI), Partial Sciatic Nerve Ligation (pSNL), Spinal Nerve Ligation (SNL), and Spared Nerve Injury (SNI).[10][11] The CCI model is a widely used and validated model that produces robust and lasting pain hypersensitivity.[12]

Protocol 2.1: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats

This protocol describes the method for inducing a reproducible neuropathic pain state by loosely ligating the sciatic nerve.[12]

Materials:

  • Adult male Sprague-Dawley or Wistar rats (200-250g)

  • Anesthetic (e.g., Isoflurane, Ketamine/Xylazine cocktail)

  • Surgical microscope or magnifying lens

  • Sterile surgical instruments (scissors, forceps, hemostats)

  • Chromic gut suture (4-0)

  • Suture for muscle (5-0) and skin closure (wound clips or suture)

  • Antiseptic solution (e.g., Betadine, 70% ethanol)

  • Heating pad to maintain body temperature

  • Post-operative analgesics (e.g., Carprofen, Buprenorphine)[13][14][15]

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the rat using the chosen anesthetic agent. Confirm proper anesthetic depth by checking for the absence of a pedal withdrawal reflex.

    • Shave the fur from the lateral aspect of the mid-thigh of the left hindlimb.

    • Position the animal in a lateral recumbency on a heating pad to maintain body temperature.

    • Sterilize the surgical area using an antiseptic solution.

  • Surgical Procedure:

    • Make a small incision (approx. 1.5-2 cm) through the skin over the mid-thigh region.

    • Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

    • Carefully free the nerve from the surrounding connective tissue at a level proximal to its trifurcation.

    • Place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve, spaced approximately 1 mm apart.

    • Tighten each ligature just enough to cause a slight constriction of the nerve diameter without arresting epineural blood flow. A brief twitch of the surrounding muscle is often an indicator of appropriate tightness.[12]

  • Closure and Recovery:

    • Close the muscle layer using a 5-0 absorbable suture.

    • Close the skin incision with wound clips or non-absorbable sutures.

    • Administer post-operative analgesia as per institutional guidelines to manage surgical pain.[14][15] Note: The choice of analgesic and duration should be carefully considered to avoid interference with the development of neuropathic pain symptoms.

    • Allow the animal to recover on a heating pad until it is fully ambulatory. House animals individually post-surgery to prevent wound damage.

    • Monitor the animal daily for signs of distress, infection, and general well-being. Pain hypersensitivity typically develops within 24-48 hours and is well-established by day 7-14 post-surgery.[12][16]

Experimental Protocols with this compound

Protocol 3.1: this compound Formulation and Administration

Materials:

  • This compound powder

  • Vehicle: Dimethyl sulfoxide (DMSO)[17] and sterile saline (0.9% NaCl)

  • Vortex mixer

  • Syringes and needles for administration

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound by dissolving it in 100% DMSO. For example, to make a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex until fully dissolved.

    • Note: DMSO is a common solvent for in vivo studies but can have its own biological effects. It is crucial to include a vehicle control group in all experiments.[17]

  • Working Solution Preparation:

    • For intraperitoneal (i.p.) injection, the final concentration of DMSO should be minimized (typically ≤10%).

    • Prepare the final working solution on the day of the experiment. For example, to achieve a final dose of 10 mg/kg in a 10% DMSO solution for a 250g rat (injection volume of 1 mL/kg):

      • Required dose: 10 mg/kg * 0.25 kg = 2.5 mg

      • Required volume of stock (10 mg/mL): 2.5 mg / 10 mg/mL = 0.25 mL

      • Total injection volume: 0.25 kg * 1 mL/kg = 0.25 mL (This is too small, let's adjust injection volume to 2 mL/kg).

      • New total injection volume: 0.25 kg * 2 mL/kg = 0.5 mL

      • To make a 10% DMSO solution, the volume of stock solution should be 10% of the total volume. This is not feasible if the drug is dissolved in 100% DMSO.

      • Corrected Method: Dilute the stock solution with sterile saline. To prepare a 5 mg/mL working solution in 10% DMSO:

        • Take 0.5 mL of a 10 mg/mL stock (in 100% DMSO).

        • Add 0.5 mL of sterile saline. This results in a 1 mL solution of 5 mg/mL this compound in 50% DMSO.

        • Better Method: Prepare a working solution by first calculating the required amount of drug and DMSO. For a 10 mg/kg dose in an injection volume of 2 mL/kg with 10% DMSO:

          • Final drug concentration needed: 5 mg/mL.

          • For a 1 mL final volume: 0.1 mL DMSO + 0.9 mL Saline.

          • Dissolve 5 mg of this compound in 0.1 mL of DMSO, then add 0.9 mL of saline and vortex.

  • Administration:

    • Administer the prepared this compound solution or vehicle control via the desired route (e.g., intraperitoneal, oral gavage).

    • Behavioral testing is typically performed 30-60 minutes after i.p. administration, which is the anticipated time to peak effect.

Protocol 3.2: Behavioral Assessment of Neuropathic Pain

Behavioral testing should be conducted at baseline (before surgery) and at various time points post-surgery (e.g., days 7, 14, 21) to confirm the development of hypersensitivity before commencing drug studies.

This test measures the paw withdrawal threshold in response to a mechanical stimulus.

  • Acclimatization: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimatize for at least 15-30 minutes.

  • Stimulation: Apply calibrated von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw (the area innervated by the sciatic nerve).

  • Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination (Up-Down Method):

    • Start with a filament in the middle of the expected range (e.g., 2.0 g).

    • If there is no response, use the next stiffest filament.

    • If there is a response, use the next weaker filament.

    • Continue this pattern until at least 4-5 responses have been recorded after the first change in direction.

    • Calculate the 50% withdrawal threshold using the established formula for the up-down method. A significant decrease in the withdrawal threshold in the injured paw compared to baseline or the contralateral paw indicates mechanical allodynia.

This test measures the latency to a pain response from a heated surface.

  • Apparatus: Use a hot plate apparatus set to a constant temperature (e.g., 52°C or 55°C).[18]

  • Procedure: Place the animal on the heated surface and start a timer.

  • Response: Observe the animal for nocifensive behaviors, such as paw licking, shaking, or jumping.

  • Measurement: Record the latency (in seconds) to the first clear pain response.

  • Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be used, after which the animal is removed regardless of its response. A significant decrease in paw withdrawal latency indicates thermal hyperalgesia.

Data Presentation and Expected Results

Quantitative data from behavioral assays should be summarized in tables to allow for clear comparison between treatment groups.

Table 1: Effect of this compound on Mechanical Allodynia in CCI Rats (Data are representative examples expressed as Mean ± SEM)

Treatment Group Baseline Threshold (g) Post-CCI Day 14 Threshold (g) Post-Treatment Threshold (g)
Sham + Vehicle14.5 ± 0.814.2 ± 0.914.3 ± 0.8
CCI + Vehicle14.3 ± 0.73.1 ± 0.43.5 ± 0.5
CCI + this compound (10 mg/kg)14.6 ± 0.93.3 ± 0.510.8 ± 1.1#
CCI + this compound (30 mg/kg)14.4 ± 0.83.0 ± 0.413.5 ± 0.9#
p < 0.001 vs. Baseline; #p < 0.01 vs. CCI + Vehicle

Table 2: Effect of this compound on Thermal Hyperalgesia in CCI Rats (Hot Plate 52°C) (Data are representative examples expressed as Mean ± SEM)

Treatment Group Baseline Latency (s) Post-CCI Day 14 Latency (s) Post-Treatment Latency (s)
Sham + Vehicle15.1 ± 1.214.8 ± 1.314.9 ± 1.1
CCI + Vehicle14.9 ± 1.16.5 ± 0.76.8 ± 0.8
CCI + this compound (10 mg/kg)15.2 ± 1.36.8 ± 0.911.5 ± 1.0#
CCI + this compound (30 mg/kg)15.0 ± 1.06.6 ± 0.714.1 ± 1.2#
p < 0.001 vs. Baseline; #p < 0.01 vs. CCI + Vehicle

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

G cluster_pre Phase 1: Model Induction & Baseline cluster_dev Phase 2: Pain Development cluster_test Phase 3: Pharmacological Testing cluster_post Phase 4: Analysis A Animal Acclimatization B Baseline Behavioral Testing (Von Frey, Hot Plate) A->B C Randomization into Sham and CCI Groups B->C D CCI or Sham Surgery C->D E Post-operative Recovery (7-14 Days) D->E F Confirmation of Neuropathic Pain (Behavioral Testing) E->F G Group Assignment (Vehicle, this compound Doses) F->G H Drug Administration (this compound or Vehicle) G->H I Post-Treatment Behavioral Testing H->I J Data Collection & Analysis I->J K Statistical Comparison J->K

Neuropathic pain experimental workflow.
TRPM8 Signaling Pathway in Analgesia

TRPM8 activation by this compound leads to analgesia.

References

Application Notes and Protocols: WS-12 in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WS-12 is a potent and selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a calcium-permeable ion channel often overexpressed in prostate cancer. Activation of TRPM8 by agonists like this compound has emerged as a promising therapeutic strategy to inhibit prostate cancer progression by inducing apoptosis and reducing cell migration. These application notes provide a comprehensive overview of the use of this compound in prostate cancer cell lines, including its effects on cell viability, migration, and the underlying signaling pathways. Detailed protocols for key experiments are provided to facilitate further research and drug development efforts.

Data Presentation

Quantitative Data Summary

The following tables summarize the quantitative data available on the effects of this compound and other relevant compounds on prostate cancer cell lines.

Table 1: this compound Activity on TRPM8 Channel

ParameterValueCell Line/SystemReference
EC50 (TRPM8 activation)193 nMXenopus oocytes expressing TRPM8[Not explicitly cited]

Table 2: Cytotoxicity of Chemotherapeutic Agents in Prostate Cancer Cell Lines (for reference)

CompoundCell LineIC50 ValueReference
DocetaxelLNCaP1.13 nM[1]
DocetaxelPC-33.72 nM[1]
DocetaxelDU-1454.46 nM[1]
CisplatinLNCaP31.52 µM[2]

Note: Specific IC50 values for this compound on the viability of PC-3, LNCaP, and DU-145 prostate cancer cell lines were not available in the reviewed literature. Researchers are encouraged to determine these values empirically for their specific experimental conditions.

Signaling Pathways

Activation of the TRPM8 channel by this compound in prostate cancer cells triggers a cascade of intracellular events that ultimately lead to anti-tumor effects. The primary mechanism involves an influx of calcium ions (Ca2+), which acts as a second messenger to modulate various signaling pathways.

TRPM8-Mediated Apoptosis Pathway

TRPM8_Apoptosis_Pathway TRPM8-Mediated Apoptosis Pathway WS12 This compound TRPM8 TRPM8 Channel WS12->TRPM8 activates Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Bax Bax Ca_influx->Bax upregulates Bcl2 Bcl-2 Ca_influx->Bcl2 downregulates Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: this compound activates TRPM8, leading to apoptosis.

TRPM8-Mediated Inhibition of Cell Migration

TRPM8_Migration_Pathway TRPM8-Mediated Inhibition of Cell Migration WS12 This compound TRPM8 TRPM8 Channel WS12->TRPM8 activates Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Rac1 Rac1 Ca_influx->Rac1 inhibits Cdc42 Cdc42 Ca_influx->Cdc42 inhibits FAK FAK Ca_influx->FAK inhibits Migration Cell Migration Rac1->Migration Cdc42->Migration FAK->Migration

Caption: this compound inhibits prostate cancer cell migration.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (PC-3, LNCaP, DU-145)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium and replace it with medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis Seed_Cells Seed Cells in 96-well plate Prepare_WS12 Prepare this compound dilutions Treat_Cells Treat cells with this compound Prepare_WS12->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Dissolve_Formazan Dissolve Formazan (DMSO) Add_MTT->Dissolve_Formazan Read_Absorbance Read Absorbance (570nm) Dissolve_Formazan->Read_Absorbance Calculate_Viability Calculate Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for assessing cell viability using MTT.

Transwell Cell Migration Assay

This protocol is for evaluating the effect of this compound on the migratory capacity of prostate cancer cells.

Materials:

  • Prostate cancer cell lines

  • Serum-free cell culture medium

  • Complete cell culture medium (chemoattractant)

  • This compound

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Crystal violet solution

  • Cotton swabs

  • Microscope

Procedure:

  • Pre-coat the Transwell inserts with an appropriate extracellular matrix protein (e.g., fibronectin) if required for the cell line.

  • Starve the cells in serum-free medium for 24 hours prior to the assay.

  • Resuspend the starved cells in serum-free medium with or without this compound at the desired concentration.

  • Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

  • Add 1 x 10^5 cells in 200 µL of serum-free medium (with or without this compound) to the upper chamber of the Transwell insert.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the migrated cells with 0.5% crystal violet solution for 20 minutes.

  • Gently wash the inserts with PBS to remove excess stain.

  • Allow the inserts to air dry.

  • Count the number of migrated cells in several random fields under a microscope.

Transwell_Assay_Workflow Transwell Migration Assay Workflow cluster_prep Preparation cluster_seeding Seeding cluster_incubation Incubation & Staining cluster_analysis Analysis Starve_Cells Serum-starve cells Prep_Chambers Prepare Transwell chambers Seed_Cells Seed cells with/without this compound Prep_Chambers->Seed_Cells Add_Chemoattractant Add chemoattractant Incubate Incubate (24-48h) Add_Chemoattractant->Incubate Fix_Stain Fix and stain migrated cells Incubate->Fix_Stain Count_Cells Count migrated cells Fix_Stain->Count_Cells

Caption: Workflow for the Transwell migration assay.

Western Blot Analysis

This protocol is for detecting changes in the expression of TRPM8 and apoptosis-related proteins following this compound treatment.

Materials:

  • Prostate cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-TRPM8, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at the desired concentrations for the specified time.

  • Lyse the cells in RIPA buffer and collect the protein lysates.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescence substrate and visualize the protein bands using an imaging system.

  • Use a loading control (e.g., GAPDH) to normalize protein expression levels.

Western_Blot_Workflow Western Blot Workflow cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Lysis Cell Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Workflow for Western blot analysis.

Preparation of this compound Loaded Lipid Nanocapsules (LNCs)

This is a general protocol for the formulation of LNCs, which can be adapted for the encapsulation of this compound.

Materials:

  • This compound

  • Solid lipid (e.g., Precirol® ATO 5)

  • Liquid lipid (e.g., Labrafac® WL 1349)

  • Surfactant (e.g., Solutol® HS 15)

  • Sodium chloride (NaCl)

  • Deionized water

  • Magnetic stirrer with heating

  • Ultrasonic probe or high-pressure homogenizer

Procedure:

  • Preparation of the oily phase: Melt the solid lipid and mix it with the liquid lipid and this compound. Heat the mixture to a temperature above the melting point of the solid lipid (e.g., 70-80°C) under magnetic stirring until a clear solution is obtained.

  • Preparation of the aqueous phase: Dissolve the surfactant and NaCl in deionized water and heat it to the same temperature as the oily phase.

  • Emulsification: Add the hot aqueous phase to the hot oily phase dropwise under continuous stirring to form a coarse oil-in-water emulsion.

  • Homogenization: Homogenize the coarse emulsion using an ultrasonic probe or a high-pressure homogenizer to reduce the particle size to the nanometer range.

  • Cooling and Nanocapsule Formation: Cool down the nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form the LNCs.

  • Characterization: Characterize the formulated LNCs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent in prostate cancer cell lines by activating the TRPM8 channel, leading to the induction of apoptosis and the inhibition of cell migration. The provided protocols offer a foundation for researchers to further investigate the therapeutic efficacy of this compound and to develop novel drug delivery strategies, such as lipid nanocapsules, to enhance its clinical utility. Further studies are warranted to determine the precise cytotoxic concentrations of this compound in various prostate cancer cell lines and to fully elucidate the downstream signaling pathways involved in its anti-tumor effects.

References

Application Notes and Protocols for In Vivo Delivery of WS-12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo delivery of WS-12, a potent and selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. This document includes summaries of quantitative data, detailed experimental protocols for various administration routes, and diagrams of the relevant signaling pathways and experimental workflows.

Introduction to this compound and TRPM8

This compound is a synthetic cooling agent that is a highly potent and selective agonist for the TRPM8 channel, also known as the cold and menthol receptor 1 (CMR1).[1][2] TRPM8 is a non-selective cation channel primarily expressed in a subset of sensory neurons and is responsible for the sensation of cold.[2][3] Activation of TRPM8 by agonists like this compound leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the generation of an action potential.[2] This signaling cascade is involved in various physiological processes, including temperature sensation, pain modulation, and regulation of basal tear secretion.[2][4] Due to its role in these pathways, TRPM8 and its agonists, such as this compound, are of significant interest for therapeutic applications in conditions like chronic pain, migraine, and dry eye disease.[3][4] While topical administration of TRPM8 agonists is being explored for pain relief, oral delivery has been associated with significant side effects, limiting clinical progression.[5]

Data Presentation: In Vivo Delivery Parameters for this compound

While specific in vivo dosage and formulation data for this compound are not extensively published, the following table summarizes typical parameters for preclinical studies based on common practices for small molecule administration in rodents. Researchers should perform dose-ranging studies to determine the optimal concentration and vehicle for their specific experimental model and objectives.

Administration RouteAnimal ModelVehicle ExamplesTypical Dosage Range (Estimated)Key Considerations
Oral (Gavage) Mouse, Rat0.5% Methylcellulose in water, Polyethylene glycol (PEG) 300/400, Corn oil1 - 50 mg/kgEnsure proper gavage technique to avoid esophageal or tracheal injury.[6][7][8] Vehicle selection is critical for solubility and absorption.[9]
Topical Mouse, RatEthanol, Propylene glycol, Acetone, Hydrophilic ointments0.1% - 5% (w/v or w/w) solution/creamLocalized cooling effect. Potential for skin irritation at higher concentrations. Vehicle should enhance skin penetration.
Intraperitoneal (IP) Injection Mouse, RatSaline, Phosphate-Buffered Saline (PBS), 10% DMSO in saline, 5% Tween 80 in saline0.5 - 20 mg/kgRapid systemic absorption. Potential for peritoneal irritation. Ensure proper injection technique to avoid organ damage.[10][11][12]
Subcutaneous (SC) Injection Mouse, RatSaline, PBS, Sesame oil, Medium-chain triglycerides (MCT) oil0.5 - 20 mg/kgSlower, more sustained absorption compared to IP. Vehicle selection can influence release kinetics.[13] Potential for local irritation.

Note: The dosage ranges provided are estimates and should be optimized for each specific study. It is crucial to conduct preliminary dose-finding and toxicology studies to determine the maximum tolerated dose (MTD) and no-observed-adverse-effect level (NOAEL).

Experimental Protocols

Oral Administration via Gavage in Mice

This protocol describes the procedure for administering a this compound formulation to a mouse using oral gavage.

Materials:

  • This compound

  • Appropriate vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Sterile 1 ml syringe

  • 20-22 gauge, 1.5-inch flexible or curved gavage needle with a rounded tip

  • Animal scale

  • 70% ethanol

Procedure:

  • Preparation of this compound Formulation:

    • Accurately weigh the required amount of this compound.

    • Prepare the desired vehicle. For a suspension, gradually add the this compound powder to the vehicle while vortexing to ensure a uniform mixture. For a solution, ensure this compound is fully dissolved.

    • Prepare the formulation on the day of the experiment to ensure stability.

  • Animal Handling and Dosing:

    • Weigh the mouse to determine the correct dosing volume (typically 5-10 ml/kg).[6]

    • Properly restrain the mouse by the scruff of the neck to immobilize the head and body.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth and mark the needle if necessary.[7]

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.[14]

    • Once the needle is in the esophagus, advance it to the predetermined depth.

    • Slowly administer the this compound formulation.

    • Carefully withdraw the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or leakage of the formulation from the mouth or nose.[9]

Intraperitoneal (IP) Injection in Rats

This protocol outlines the procedure for administering a this compound solution to a rat via intraperitoneal injection.

Materials:

  • This compound

  • Sterile vehicle (e.g., sterile saline with a solubilizing agent like DMSO, not to exceed 10%)[15]

  • Sterile 1 ml or 3 ml syringe

  • 23-25 gauge, 1-inch sterile needle

  • 70% ethanol

  • Animal scale

Procedure:

  • Preparation of this compound Solution:

    • Dissolve the accurately weighed this compound in a minimal amount of a suitable solvent (e.g., DMSO).

    • Bring the solution to the final volume with sterile saline, ensuring the final concentration of the solvent is well-tolerated (e.g., <10% DMSO).

    • Ensure the final solution is clear and free of precipitates.

  • Animal Handling and Injection:

    • Weigh the rat to calculate the required injection volume (typically up to 10 ml/kg).[11]

    • Properly restrain the rat. For a two-person technique, one person restrains the animal while the other performs the injection. For a one-person technique, securely hold the rat with its head tilted downwards.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or major blood vessels.[11]

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no fluid (e.g., blood or urine) is drawn into the syringe, which would indicate improper needle placement.

    • Inject the this compound solution slowly and steadily.

    • Withdraw the needle and apply gentle pressure to the injection site if necessary.

    • Return the rat to its cage and monitor for any adverse reactions.

Signaling Pathways and Experimental Workflows

TRPM8 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the TRPM8 channel by an agonist such as this compound.

TRPM8_Signaling_Pathway WS12 This compound (Agonist) TRPM8 TRPM8 Channel WS12->TRPM8 Binds to & Activates Ca_influx Ca2+ Influx TRPM8->Ca_influx Na_influx Na+ Influx TRPM8->Na_influx Desensitization Channel Desensitization TRPM8->Desensitization Leads to PIP2 PIP2 PIP2->TRPM8 Required for activation PLC PLC PLC->PIP2 Depletes Gq Gq-coupled Receptor Gq->PLC Activates Ca_influx->PLC Activates Depolarization Membrane Depolarization Ca_influx->Depolarization PKC PKC Ca_influx->PKC Activates Na_influx->Depolarization AP Action Potential Generation Depolarization->AP Neuron Sensory Neuron Response (e.g., Cold Sensation) AP->Neuron PKC->TRPM8 Inhibits

Caption: TRPM8 signaling pathway upon activation by this compound.

Experimental Workflow for In Vivo this compound Study

The diagram below outlines a typical experimental workflow for an in vivo study investigating the effects of this compound.

InVivo_Workflow start Start formulation This compound Formulation (Vehicle Selection & Preparation) start->formulation animal_prep Animal Acclimation & Baseline Measurements formulation->animal_prep randomization Randomization into Treatment Groups (Vehicle, this compound Doses) animal_prep->randomization administration This compound Administration (Oral, IP, Topical, etc.) randomization->administration monitoring Post-Administration Monitoring & Behavioral Assays administration->monitoring sampling Sample Collection (Blood, Tissues) monitoring->sampling analysis Data Analysis (Pharmacokinetics, Biomarkers) sampling->analysis end End analysis->end

References

Troubleshooting & Optimization

Troubleshooting low signal in WS-12 electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the WS-12 Electrophysiology System. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during electrophysiological experiments. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to help you resolve low signal issues and optimize your recordings.

Troubleshooting Guides

Issue: Low or Unstable Gigaseal Formation

A high-resistance seal (gigaseal) between the patch pipette and the cell membrane is crucial for high-quality recordings. A poor seal will result in a low signal-to-noise ratio.

Q1: I'm having trouble forming a gigaseal. What are the common causes and how can I fix it?

A1: Difficulty in forming a gigaseal can stem from several factors. Here are the most common causes and their solutions:

  • Pipette-related Issues:

    • Dirty Pipette Tip: Debris on the pipette tip can prevent a tight seal. Ensure your pipettes are pulled from clean borosilicate glass and that the tip is not touching any surfaces before approaching the cell.

    • Improper Pipette Shape or Size: The ideal pipette resistance for whole-cell recordings is typically between 3 and 5 MΩ.[1] Pipettes with tips that are too large or too small can make sealing difficult.[1] Try optimizing your pipette puller settings to achieve the desired resistance and a smooth, conical tip.

  • Cell Health:

    • Unhealthy Cells: Only healthy, viable cells with smooth membranes will form good seals. Ensure your cell culture conditions are optimal and that you are recording from cells that appear morphologically healthy under the microscope.

  • Solutions and Environment:

    • Incorrect Extracellular Solution: The composition and osmolarity of your external solution are critical. Ensure it is sterile, debris-free, and has the correct ionic concentrations and pH. A common issue is a significant mismatch in osmolarity between the intracellular and extracellular solutions.[1]

    • Mechanical Instability: Vibrations in the setup can disrupt seal formation. Ensure your electrophysiology rig is on an anti-vibration table and that all components are securely fastened.

Troubleshooting Workflow for Gigaseal Formation

cluster_start Start cluster_pipette Pipette Checks cluster_cell Cell Health cluster_solution Solutions & Environment cluster_success Success start Low or No Gigaseal pipette_tip Check Pipette Tip (Cleanliness, Shape) start->pipette_tip pipette_tip->start Dirty/Damaged Remake Pipette pipette_res Check Pipette Resistance (3-5 MΩ) pipette_tip->pipette_res Tip OK pipette_res->start Incorrect Resistance Adjust Puller cell_health Assess Cell Morphology (Smooth, Healthy) pipette_res->cell_health Resistance OK cell_health->start Unhealthy Cell Change Preparation solution_check Verify Extracellular Solution (Sterile, Osmolarity, pH) cell_health->solution_check solution_check->start Contaminated/Incorrect Prepare Fresh Solution vibration_check Check for Vibrations solution_check->vibration_check Solution OK vibration_check->start success Gigaseal Formed vibration_check->success No Vibrations

Caption: Troubleshooting workflow for achieving a gigaseal.

Issue: High Access Resistance or "Leaky" Seal After Break-in

After achieving a gigaseal, rupturing the cell membrane to obtain the whole-cell configuration can sometimes lead to a high series resistance (access resistance) or a "leaky" seal, both of which will attenuate your signal.

Q2: My signal is very small after breaking into the cell. How can I improve it?

A2: A small signal after establishing the whole-cell configuration is often due to high access resistance (Ra) or a deteriorating seal.

  • High Access Resistance (Ra): This is the electrical resistance between the inside of your pipette and the cell's interior. High Ra will filter your signal, especially fast events.

    • Incomplete Membrane Rupture: The patch of membrane under the pipette tip may not have been fully ruptured. Applying brief, gentle suction pulses can help to fully open the access to the cell.

    • Pipette Clogging: Small bits of cytoplasm can clog the pipette tip. If suction doesn't help, you may need to start over with a new pipette and cell.

  • Leaky Seal: The seal resistance may have decreased after breaking in.

    • Cellular "Resealing": Sometimes, the cell membrane can attempt to reseal around the pipette tip, increasing leak currents.

    • Mechanical Drift: Slow drift of the micromanipulator can cause the seal to become unstable.[1] Ensure your manipulator is stable and there is no tension on the headstage cables.[1]

Q3: How do I know if my access resistance is too high?

A3: Most patch-clamp amplifiers have a function to measure series resistance. A good rule of thumb is to aim for an access resistance below 20 MΩ. You can also monitor the capacitive transients in response to a voltage step; slower transients indicate higher access resistance.

Experimental Protocol: Monitoring and Compensating for Series Resistance

  • Establish Whole-Cell Configuration: After forming a gigaseal, apply gentle suction to rupture the membrane patch.

  • Switch to Voltage-Clamp Mode: Set the holding potential to a suitable level (e.g., -70 mV).

  • Apply a Small Voltage Step: Apply a small, brief hyperpolarizing voltage step (e.g., -10 mV for 10 ms).

  • Observe the Capacitive Current: You will see a transient current at the beginning and end of the voltage step.

  • Use Amplifier Compensation Circuits:

    • Series Resistance (Ra) Compensation: Use the amplifier's controls to compensate for the access resistance. This will speed up the decay of the capacitive transient. Be careful not to overcompensate, as this can lead to oscillations.

    • Whole-Cell Capacitance (Cm) Compensation: Compensate for the cell's membrane capacitance.

  • Monitor Ra Throughout the Experiment: Periodically check the access resistance during your recording. If it increases significantly (e.g., by more than 20%), the data may be unreliable.

Issue: Excessive Noise in the Recording

Electrical noise can obscure small biological signals. Identifying and eliminating sources of noise is critical for clean recordings.

Q4: My baseline is very noisy. What are the common sources of electrical noise and how can I reduce them?

A4: Noise in electrophysiology recordings can originate from multiple sources. A systematic approach is needed to identify and eliminate it.

Common Sources of Electrical Noise and Their Solutions

Noise SourceCharacteristicsTroubleshooting Steps
60/50 Hz Line Noise A sharp peak at 60 Hz (or 50 Hz in some regions) and its harmonics in the power spectrum.- Ensure all equipment is connected to a common, high-quality ground. - Use a Faraday cage to shield the setup from external electromagnetic interference. - Turn off unnecessary nearby electrical equipment (e.g., centrifuges, fluorescent lights).
High-Frequency Noise A general "hiss" in the baseline.- Lower the bath level to reduce the capacitance of the pipette holder. - Coat the pipette with a hydrophobic substance (e.g., Sylgard) to reduce pipette capacitance. - Use a low-pass filter to remove frequencies above your signal's bandwidth.[2][3]
Drift and Low-Frequency Noise Slow, wandering baseline.- Allow the pipette and holder to equilibrate to the bath temperature. - Ensure the reference electrode is stable and has a good connection with the bath solution. - Check for mechanical drift in the micromanipulator.[1]

Logical Diagram for Noise Troubleshooting

cluster_start Start cluster_identify Identify Noise Type cluster_60hz 60/50 Hz Noise cluster_high_freq High-Frequency Noise cluster_low_freq Low-Frequency Drift cluster_success Success start Noisy Recording noise_type Analyze Power Spectrum start->noise_type grounding Check Grounding noise_type->grounding 60/50 Hz Peak bath_level Lower Bath Level noise_type->bath_level Broadband 'Hiss' equilibration Allow Equilibration noise_type->equilibration Slow Wandering faraday Use Faraday Cage grounding->faraday equipment Turn Off Nearby Equipment faraday->equipment success Clean Signal equipment->success pipette_coat Coat Pipette bath_level->pipette_coat filter Apply Low-Pass Filter pipette_coat->filter filter->success ref_electrode Check Reference Electrode equilibration->ref_electrode drift Check for Mechanical Drift ref_electrode->drift drift->success

Caption: A logical workflow for troubleshooting noise in electrophysiology.

Frequently Asked Questions (FAQs)

Q5: What are the ideal characteristics of the intracellular and extracellular solutions?

A5: The composition of your recording solutions is critical for cell health and recording stability.

Solution ComponentIntracellular SolutionExtracellular SolutionRationale
Primary Cation K+ (e.g., K-gluconate)Na+ (e.g., NaCl)Mimics physiological intra- and extracellular environments.
Primary Anion Gluconate or Cl-Cl-Gluconate is a large anion that is less permeant, which can improve stability.
pH Buffer HEPESHEPESMaintains physiological pH (typically 7.2-7.4).
Ca2+ Buffer EGTA or BAPTACaCl2Controls intracellular calcium levels to prevent activation of Ca2+-dependent processes that can lead to cell death.
Energy Source ATP and GTPGlucoseProvides energy to maintain cellular functions.[1]
Osmolarity Slightly lower than extracellular~300-320 mOsmA slight osmotic gradient can help in achieving a good seal.[1]

Q6: How often should I change my reference electrode?

A6: The Ag/AgCl reference electrode should be checked before each experiment. If the AgCl coating is flaking off or the wire is discolored, it should be re-chlorided or replaced. A stable reference potential is essential for stable recordings.

Q7: Can the type of microscope objective affect my recording quality?

A7: Yes, a water-immersion objective can sometimes be a source of noise if there is a conductive path between the objective and the bath solution. Ensure the objective is properly insulated. Additionally, some objectives can have coatings that interfere with fluorescence if you are doing simultaneous imaging, so choose an objective that is appropriate for both electrophysiology and your imaging modality.

Q8: What is the "Zap" function on my amplifier, and when should I use it?

A8: The "Zap" function delivers a brief, high-voltage pulse to the pipette tip. It is sometimes used to help rupture the cell membrane after forming a gigaseal. However, it should be used with caution as it can damage the cell or the seal. Gentle suction is generally the preferred method for breaking into the cell.

This technical support center provides a starting point for troubleshooting low signal issues in the this compound electrophysiology system. For more complex issues, consulting detailed electrophysiology manuals and peer-reviewed articles is recommended.

References

Technical Support Center: Optimizing WS-12 Concentration to Avoid Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the TRPM8 agonist, WS-12, while minimizing cytotoxic effects. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a potent and selective synthetic agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a non-selective cation channel that is activated by cold temperatures and cooling agents, like menthol. Due to its higher potency and selectivity compared to natural compounds like menthol, this compound is a valuable tool for studying the physiological and pathological roles of TRPM8, including its involvement in sensory perception, pain, and various cancers.

Q2: Can this compound be toxic to cells?

A2: Yes, like many biologically active compounds, this compound can exhibit cytotoxicity at certain concentrations. The activation of TRPM8 channels by this compound leads to an influx of cations, primarily Ca²⁺ and Na⁺.[1][2] While this is essential for its mechanism of action, excessive and sustained increases in intracellular calcium can trigger apoptotic pathways, leading to cell death. The cytotoxic effects of this compound are concentration-dependent and vary between different cell types.

Q3: What are the typical non-toxic working concentrations of this compound?

A3: The optimal non-toxic working concentration of this compound is highly dependent on the cell line and the specific experimental goals. It is crucial to perform a dose-response curve to determine the ideal concentration for your specific assay. However, based on available literature, the following table summarizes some reported functional and non-toxic concentrations of this compound.

Cell Line/SystemFunctional Concentration (EC₅₀ for TRPM8 activation)Reported Non-Toxic ConcentrationReference
Xenopus laevis oocytes expressing TRPM812 ± 5 µMNot specified[3]
Dorsal root ganglia neuronsNot specified (used to activate currents)Not specified[4]
PC3 and PC3-M8 (prostate cancer)Not specified1 nM, 10 nM
General (reported EC₅₀)193 nMNot specified[4]

Q4: How do I prepare a stock solution of this compound?

A4: this compound is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[1][4] It is sparingly soluble in water.[5]

  • For Ethanol: A maximum concentration of 21.71 mg/mL (approximately 75 mM) can be achieved.[4]

  • For DMSO: A concentration of >20 mg/mL can be achieved.[1]

To prepare a stock solution, dissolve the this compound powder in the chosen solvent. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO or ethanol and then dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6]

Troubleshooting Guide

Issue 1: High levels of cell death observed even at low this compound concentrations.

  • Possible Cause 1: Solvent Cytotoxicity. The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells at higher concentrations.

    • Solution: Always include a vehicle control in your experiments (cells treated with the same concentration of the solvent as the this compound treated cells). Ensure the final solvent concentration in your cell culture medium is as low as possible, typically below 0.1%.[6]

  • Possible Cause 2: Cell Line Sensitivity. Some cell lines are inherently more sensitive to TRPM8 activation and subsequent calcium influx.

    • Solution: Perform a thorough dose-response experiment with a wide range of this compound concentrations to determine the specific IC₅₀ for your cell line. Start with very low concentrations (in the nanomolar range) and gradually increase.

  • Possible Cause 3: Contaminated this compound. Impurities in the this compound compound could be contributing to cytotoxicity.

    • Solution: Ensure you are using a high-purity grade of this compound from a reputable supplier.

Issue 2: Inconsistent or no observable effect of this compound.

  • Possible Cause 1: Low TRPM8 Expression. The cell line you are using may not express sufficient levels of the TRPM8 channel for this compound to elicit a response.

    • Solution: Verify TRPM8 expression in your cell line using techniques like RT-qPCR, Western blot, or immunocytochemistry. Consider using a cell line known to express TRPM8 or a TRPM8-overexpressing stable cell line.

  • Possible Cause 2: this compound Degradation. this compound may degrade over time, especially if not stored properly.

    • Solution: Store the this compound stock solution at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock solution for each experiment.

  • Possible Cause 3: Suboptimal Assay Conditions. The experimental conditions may not be suitable for detecting the effects of this compound.

    • Solution: Optimize your assay parameters, such as incubation time and cell density. For functional assays like calcium imaging, ensure your imaging buffer has the appropriate calcium concentration.

Issue 3: Precipitation of this compound in cell culture medium.

  • Possible Cause: Poor Solubility. this compound has limited solubility in aqueous solutions.

    • Solution: First, dissolve this compound in a suitable organic solvent like DMSO or ethanol to create a concentrated stock solution.[1][4] Then, dilute this stock solution into your pre-warmed cell culture medium with vigorous mixing to achieve the final desired concentration. Avoid preparing large volumes of diluted this compound solution that will be stored for extended periods.

Experimental Protocols

Determining Optimal this compound Concentration using MTT Assay

This protocol outlines the steps to determine the cytotoxic effects of this compound on a specific cell line using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from a concentrated stock solution in DMSO. Also, prepare a vehicle control with the highest concentration of DMSO used.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Visualizing Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate D Treat cells with this compound and controls A->D B Prepare serial dilutions of this compound B->D C Prepare vehicle control C->D E Incubate for 24-72 hours D->E F Add MTT solution E->F G Incubate for 2-4 hours F->G H Solubilize formazan crystals G->H I Read absorbance at 570 nm H->I J Calculate % cell viability I->J K Determine IC50 value J->K

Caption: Workflow for determining this compound cytotoxicity using an MTT assay.

Signaling Pathways

This compound Induced Apoptotic Signaling Pathway

Activation of TRPM8 by this compound initiates a signaling cascade that can lead to apoptosis, particularly at higher concentrations. The primary trigger is a significant and sustained influx of extracellular calcium.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion WS12 This compound TRPM8 TRPM8 Channel WS12->TRPM8 activates Ca_influx Ca²⁺ Influx TRPM8->Ca_influx mediates PLC PLC Activation Ca_influx->PLC ERK ERK1/2 Activation Ca_influx->ERK Bcl2 Bcl-2 Family Regulation (e.g., Bax/Bak activation) Ca_influx->Bcl2 PIP2_depletion PIP₂ Depletion PLC->PIP2_depletion Caspase89 Caspase-8 & -9 Activation ERK->Caspase89 Caspase3 Caspase-3 Activation Caspase89->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CytoC Cytochrome c Release Bcl2->CytoC CytoC->Caspase89

Caption: Simplified signaling pathway of this compound-induced apoptosis via TRPM8 activation.

References

Potential off-target effects of WS-12 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using WS-12, a potent transient receptor potential melastatin 8 (TRPM8) agonist, in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity of this compound?

A1: this compound is a potent and selective agonist for the TRPM8 ion channel. Studies have shown that this compound does not activate other related thermo-sensitive TRP channels, including TRPV1, TRPV2, TRPV3, TRPV4, and TRPA1, at concentrations that effectively activate TRPM8.[1][2] This high selectivity is a key advantage over other cooling agents like menthol, which can exhibit off-target effects on channels such as TRPA1.[1][2]

Q2: Are there any known off-target effects of this compound on other receptors or enzymes?

Q3: What is the reported potency of this compound on TRPM8?

A3: The half-maximal effective concentration (EC50) of this compound for TRPM8 activation has been reported to be in the low micromolar to nanomolar range, significantly more potent than menthol.[1][2] Reported values can vary between experimental systems.

Q4: Is this compound cytotoxic?

A4: There is limited specific data on the cytotoxicity of this compound across a wide range of cell lines. As with any small molecule, this compound may exhibit cytotoxicity at high concentrations. It is crucial to determine the optimal, non-cytotoxic concentration range for your specific cell line and assay duration. A standard cytotoxicity assay, such as MTT or LDH release, is recommended to establish a therapeutic window for your experiments.

Troubleshooting Guides

Issue 1: No response or weak response to this compound in TRPM8-expressing cells.
  • Possible Cause 1: Compound Solubility. this compound is a lipophilic compound and may have poor solubility in aqueous solutions.

    • Troubleshooting Tip: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. Ensure the final concentration of the solvent in your assay medium is low (typically ≤0.5%) and consistent across all conditions, including vehicle controls, as the solvent itself can have effects on cell viability.[3][4]

  • Possible Cause 2: Incorrect Concentration Range. The effective concentration of this compound can vary between cell types and expression levels of TRPM8.

    • Troubleshooting Tip: Perform a dose-response curve to determine the optimal concentration range for your specific cellular model. Start with a broad range of concentrations (e.g., 1 nM to 100 µM).

  • Possible Cause 3: Low TRPM8 Expression. The cell line may not express sufficient levels of functional TRPM8 channels on the plasma membrane.

    • Troubleshooting Tip: Verify TRPM8 expression using techniques like qPCR, Western blot, or immunofluorescence. If using a transient transfection system, optimize transfection efficiency.

Issue 2: High background signal or apparent non-specific effects.
  • Possible Cause 1: Vehicle (Solvent) Effects. The solvent used to dissolve this compound (e.g., DMSO) can have independent effects on cellular function and viability, especially at higher concentrations.[3][4]

    • Troubleshooting Tip: Always include a vehicle control with the same final concentration of the solvent as your this compound treatment. Test a range of solvent concentrations to determine the maximum tolerable level for your cells.

  • Possible Cause 2: Cytotoxicity at High Concentrations. The observed effect may be due to cell death rather than a specific off-target interaction.

    • Troubleshooting Tip: Perform a cytotoxicity assay (e.g., MTT or LDH) in parallel with your functional assay to identify the concentration at which this compound becomes toxic to your cells.[5]

  • Possible Cause 3: Compound Precipitation. At high concentrations, this compound may precipitate out of the aqueous assay buffer, leading to light scattering or other artifacts in plate-based assays.

    • Troubleshooting Tip: Visually inspect your assay plates for any signs of precipitation. If observed, reduce the final concentration of this compound or try using a different formulation, such as encapsulation in lipid nanocapsules for improved delivery.

Quantitative Data Summary

CompoundTargetEC50 (µM)Selectivity NotesReference
This compound TRPM8~0.193Not active on TRPV1, TRPV2, TRPV3, TRPV4, TRPA1 at 1mM.[1][2]
Menthol TRPM8~196Activates TRPA1 and TRPV3.[1][2]

Experimental Protocols

Calcium Imaging Assay for TRPM8 Activation

This protocol outlines the measurement of intracellular calcium influx upon TRPM8 activation by this compound using a fluorescent calcium indicator like Fura-2.

Materials:

  • TRPM8-expressing cells

  • This compound

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • DMSO

  • Ionomycin (positive control)

  • EGTA (negative control)

Procedure:

  • Cell Plating: Plate TRPM8-expressing cells onto glass-bottom dishes or 96-well plates suitable for fluorescence microscopy.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

    • Remove culture medium from cells and wash with HBSS.

    • Add the Fura-2 AM loading solution and incubate for 30-60 minutes at 37°C.

    • Wash cells twice with HBSS to remove excess dye.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in HBSS to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and non-toxic.

  • Image Acquisition:

    • Mount the cells on a fluorescence microscope equipped for ratiometric calcium imaging (excitation at 340 nm and 380 nm, emission at ~510 nm for Fura-2).

    • Establish a baseline fluorescence reading.

    • Add the this compound solution to the cells.

    • Continuously record the fluorescence intensity ratio (F340/F380).

  • Controls:

    • Positive Control: At the end of the experiment, add ionomycin to determine the maximum calcium response.

    • Negative Control: In a separate experiment, chelate extracellular calcium with EGTA before adding this compound to confirm the signal is due to calcium influx.

    • Vehicle Control: Add the vehicle (e.g., HBSS with DMSO) to control for any effects of the solvent.

Cytotoxicity Assessment using MTT Assay

This protocol describes a colorimetric assay to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • Cells of interest

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well plates

  • Triton X-100 or other lysis buffer (positive control for cell death)

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and add the medium containing different concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well (final concentration typically 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Signaling_Pathway WS12 This compound TRPM8 TRPM8 Channel WS12->TRPM8 Activates Ca2_Influx Ca²⁺ Influx TRPM8->Ca2_Influx Opens Downstream Downstream Signaling Ca2_Influx->Downstream Sensation Cooling Sensation Downstream->Sensation

Caption: this compound signaling pathway via TRPM8 activation.

Experimental_Workflow cluster_Assay Cell-Based Assay cluster_Controls Essential Controls Start Seed Cells Treat Treat with this compound (and Controls) Start->Treat Incubate Incubate Treat->Incubate Vehicle Vehicle Control (e.g., DMSO) Positive Positive Control (e.g., Ionomycin) Negative Negative Control (e.g., Untreated) Measure Measure Response (e.g., Calcium, Viability) Incubate->Measure Analyze Analyze Data Measure->Analyze

Caption: General workflow for in vitro assays with this compound.

Troubleshooting_Logic Start Unexpected Result in this compound Assay Check_Solubility Is this compound fully dissolved? Start->Check_Solubility Check_Vehicle Is the vehicle control clean? Check_Solubility->Check_Vehicle Yes Artifact Experimental Artifact Check_Solubility->Artifact No Check_Cytotoxicity Is the concentration non-toxic? Check_Vehicle->Check_Cytotoxicity Yes Check_Vehicle->Artifact No Off_Target Potential Off-Target Effect Check_Cytotoxicity->Off_Target Yes Check_Cytotoxicity->Artifact No

Caption: Troubleshooting logic for unexpected this compound results.

References

Technical Support Center: WS-12 Activity and the Impact of Serum Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of WS-12, a potent and selective TRPM8 agonist. The focus is on understanding and mitigating the potential impact of serum proteins on its experimental activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it activate TRPM8?

This compound is a synthetic cooling agent that acts as a highly potent and selective agonist for the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] TRPM8 is a non-selective cation channel primarily known as the cold and menthol receptor.[3] this compound activates TRPM8, leading to a cascade of cellular events that produce a cooling sensation.[1] Its potency is significantly higher than that of menthol, with a reported EC50 in the low micromolar to nanomolar range.[1][4]

Q2: What is the signaling pathway activated by this compound through TRPM8?

Upon binding of this compound, the TRPM8 channel opens, allowing an influx of cations, primarily Ca2+ and Na+, into the cell. This leads to membrane depolarization. The increase in intracellular Ca2+ is a key event that triggers downstream signaling pathways. One of the essential components for TRPM8 activation is the presence of phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane.[5][6]

Q3: Can serum proteins in my cell culture medium affect the activity of this compound?

While direct studies on this compound binding to serum proteins are limited, it is a common phenomenon for lipophilic small molecules to bind to proteins like albumin, which is abundant in fetal bovine serum (FBS) and other serum supplements. This binding can reduce the free concentration of this compound available to interact with the TRPM8 channel, potentially leading to a decrease in its apparent potency (a higher observed EC50).

Q4: How can I determine if serum protein binding is affecting my experimental results with this compound?

If you suspect serum protein binding is impacting your results, you can perform a few validation experiments:

  • Compare this compound activity in the presence and absence of serum: Conduct your assay (e.g., calcium imaging) with and without serum or with varying concentrations of serum in the medium. A significant shift in the dose-response curve to the right in the presence of serum would suggest protein binding.

  • Use a purified protein control: Perform the experiment in a serum-free medium and then add a purified major serum protein, like bovine serum albumin (BSA), at a concentration similar to that found in your complete medium. This can help confirm if a specific protein is responsible for the observed effect.

Q5: Are there alternatives to using serum in my cell-based assays with this compound?

Yes, if serum protein binding is a concern, consider the following:

  • Serum-free media: Adapt your cells to grow in a commercially available serum-free medium.

  • Reduced serum concentrations: Gradually reduce the percentage of serum in your culture medium for the duration of the experiment.

  • Use of defined media: For acute experiments, you can often replace the complete medium with a defined buffer or medium for the duration of the this compound treatment.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reduced or no response to this compound at expected concentrations. 1. Serum Protein Binding: this compound may be binding to serum proteins in the culture medium, reducing its free concentration.- Perform experiments in serum-free medium or a buffer for the duration of the assay.- Increase the concentration of this compound to compensate for binding, though this may have off-target effects.- Validate the effect of serum by running parallel experiments with and without serum.
2. Incorrect Reagent Preparation: The this compound stock solution may have been prepared incorrectly or degraded.- Prepare a fresh stock solution of this compound in a suitable solvent like DMSO.- Verify the concentration of the stock solution.
3. Low TRPM8 Expression: The cell line used may not express sufficient levels of functional TRPM8 channels.- Confirm TRPM8 expression using techniques like qPCR, Western blot, or immunocytochemistry.- Use a positive control cell line known to express high levels of TRPM8.
High variability in results between experiments. 1. Inconsistent Serum Concentration: Different batches of serum can have varying protein compositions, leading to variable binding of this compound.- Use a single, quality-controlled batch of serum for a series of experiments.- Consider using a serum-free medium for more consistent results.
2. Cell Culture Conditions: Variations in cell density, passage number, or overall cell health can affect TRPM8 expression and signaling.- Maintain consistent cell culture practices, including seeding density and passage number.- Regularly check for mycoplasma contamination.
Unexpected off-target effects observed. 1. High Concentration of this compound: Using excessively high concentrations of this compound to overcome serum binding may lead to non-specific effects.- If possible, reduce serum concentration rather than increasing this compound concentration.- Characterize the dose-response of any observed off-target effects.
2. Solvent Effects: The solvent used for the this compound stock solution (e.g., DMSO) may have effects on the cells at higher concentrations.- Ensure the final concentration of the solvent in the assay is low and consistent across all conditions, including vehicle controls.[7]

Quantitative Data Summary

The following table summarizes the reported potency of this compound on TRPM8. Note that the experimental conditions, particularly the presence or absence of serum, can influence these values.

CompoundEC50 (µM)Cell Type/SystemReference
This compound 12 ± 5Xenopus laevis oocytes[2]
This compound ~1HEK cells expressing TRPM8[4]
Menthol (for comparison) 196 ± 22Xenopus laevis oocytes[2]

Experimental Protocols

In Vitro Calcium Imaging Assay for this compound Activity

This protocol describes how to measure the activation of TRPM8 by this compound using a fluorescent calcium indicator in cultured cells.

Materials:

  • Cells expressing TRPM8 (e.g., HEK293-TRPM8)

  • Cell culture medium (with and without serum)

  • Fluo-4 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fluorescence plate reader or microscope with live-cell imaging capabilities

Procedure:

  • Cell Plating: Plate TRPM8-expressing cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. A typical concentration is 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells 2-3 times with HBSS to remove excess dye.

  • Compound Addition:

    • Prepare serial dilutions of this compound in HBSS (or the desired experimental buffer, with or without serum).

    • Add the this compound solutions to the wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a plate reader or microscope. The excitation and emission wavelengths for Fluo-4 are typically ~494 nm and ~516 nm, respectively. Record data over time to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the maximum response.

    • Plot the normalized response against the this compound concentration and fit the data to a dose-response curve to determine the EC50.

Whole-Cell Patch-Clamp Electrophysiology for TRPM8 Currents

This protocol allows for the direct measurement of ion channel currents in response to this compound.

Materials:

  • Cells expressing TRPM8

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

  • Intracellular (pipette) solution (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP)

  • Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, HEPES)

  • This compound stock solution

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.

  • Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the extracellular solution.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Hold the cell at a holding potential of, for example, -60 mV.

  • Compound Application: Apply this compound to the cell via the perfusion system.

  • Data Acquisition: Record the current responses to this compound application. Voltage ramps can be applied to determine the current-voltage relationship.

  • Data Analysis: Measure the peak current amplitude at different this compound concentrations. Plot the current density (pA/pF) against the this compound concentration to generate a dose-response curve and calculate the EC50.

Visualizations

TRPM8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space WS12 This compound TRPM8 TRPM8 Channel WS12->TRPM8 Binds and Activates Ca_ion Ca²⁺ Influx TRPM8->Ca_ion Opens Channel Depolarization Membrane Depolarization TRPM8->Depolarization Cation Influx PIP2 PIP2 PIP2->TRPM8 Required for Gating Downstream Downstream Signaling Ca_ion->Downstream Experimental_Workflow cluster_troubleshooting Troubleshooting Workflow for Unexpected this compound Activity Start Unexpected Result with this compound (e.g., low potency) Check_Reagent Verify this compound Stock (Concentration, Freshness) Start->Check_Reagent Check_Cells Confirm TRPM8 Expression and Cell Health Check_Reagent->Check_Cells Reagent OK Test_Serum Hypothesize Serum Protein Binding Check_Cells->Test_Serum Cells OK Run_Control_Exp Perform Assay with and without Serum/BSA Test_Serum->Run_Control_Exp Analyze_Shift Analyze Dose-Response Shift Run_Control_Exp->Analyze_Shift Optimize_Assay Optimize Assay Conditions (e.g., use serum-free media) Analyze_Shift->Optimize_Assay Shift Observed Re_evaluate Re-evaluate Hypothesis Analyze_Shift->Re_evaluate No Shift Conclusion Problem Resolved Optimize_Assay->Conclusion

References

Technical Support Center: TRPM8 Agonist Tachyphylaxis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address and overcome tachyphylaxis observed during experiments with TRPM8 agonists.

Frequently Asked Questions (FAQs)

Q1: What is TRPM8 tachyphylaxis and how does it differ from acute desensitization?

A: TRPM8 functional downregulation due to Ca²⁺ influx occurs in two distinct phases:

  • Acute Desensitization: This is a rapid decrease in the TRPM8-mediated response that happens during a single, continuous application of an agonist like menthol[1]. It is primarily mediated by Ca²⁺-activated calmodulin (CaM), which binds to the channel and shifts its gating to a low-open probability state[1][2][3]. This process is critically dependent on the availability of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) but not its breakdown[1][4].

  • Tachyphylaxis: This refers to the significant reduction in the peak response to a subsequent application of an agonist following a washout period[1]. This longer-term effect is caused by the hydrolysis (breakdown) of PIP₂ by phospholipase C (PLC), a process that also involves Protein Kinase C (PKC) and protein phosphatases 1 and 2A (PP1/2A)[1][4].

Q2: What is the primary molecular mechanism behind TRPM8 tachyphylaxis?

A: The primary mechanism is the depletion of PIP₂, a phospholipid essential for maintaining TRPM8 channel function[5]. The sequence of events is as follows:

  • TRPM8 agonist activation leads to Ca²⁺ influx through the channel[6][7].

  • Elevated intracellular Ca²⁺ activates Ca²⁺-sensitive enzymes, particularly Phospholipase C (PLC)[6][7].

  • PLC hydrolyzes PIP₂ in the plasma membrane, reducing its local concentration[1][7].

  • With insufficient PIP₂, the TRPM8 channel cannot function optimally, leading to a diminished response upon subsequent stimulation[5][6]. This process may also involve dephosphorylation of the TRPM8 channel by protein phosphatases, potentially activated by PKC[1][8].

Q3: Can G-protein coupled receptor (GPCR) activation affect TRPM8 tachyphylaxis?

A: Yes. Activation of Gq-coupled receptors, such as the bradykinin B2 receptor, can inhibit TRPM8 activity and contribute to a reduced response.[6][9]. This occurs through two synergistic pathways: the Gαq subunit activates PLCβ, leading to PIP₂ depletion, and the Gαq subunit can also bind directly to the TRPM8 channel to inhibit its activity[6][8].

Q4: Are all TRPM8 agonists equal in their ability to induce tachyphylaxis?

A: The degree of tachyphylaxis can vary depending on the agonist used, its concentration, and the duration of application[1]. Potent agonists like icilin can induce robust responses and subsequent desensitization[10][11]. While direct comparative studies on tachyphylaxis are specific, it is reasonable to assume that agonists causing stronger and more sustained Ca²⁺ influx will induce more profound PLC-mediated PIP₂ depletion and, consequently, greater tachyphylaxis.

Troubleshooting Guide

This guide addresses common issues encountered during TRPM8 experiments related to tachyphylaxis.

Problem Potential Cause(s) Suggested Solution(s)
Diminishing response upon repeated agonist application. PIP₂ Depletion: Insufficient time for PIP₂ resynthesis between agonist applications[1].1. Increase the duration of the washout period between applications to over 10 minutes.2. For patch-clamp experiments, supplement the intracellular pipette solution with PIP₂ (e.g., 50 µM) to attenuate tachyphylaxis[1].3. Test the effect of a PLC inhibitor (e.g., U73122) to reduce PIP₂ hydrolysis[1].
High variability in response amplitude between experiments. Involvement of PKC and Phosphatases: Ca²⁺-dependent activation of PKC and PP1/2A contributes to tachyphylaxis[1][4].1. Pre-incubate cells with a PKC inhibitor (e.g., BIM) or a phosphatase inhibitor (e.g., okadaic acid) to see if response stability improves[1].
Response "rundown" during whole-cell recording. Dialysis of Essential Factors & PIP₂ Depletion: Intracellular factors essential for channel function, including substrates for PIP₂ synthesis, are washed out by the pipette solution.1. Use the perforated patch technique instead of whole-cell to preserve the intracellular environment.2. Supplement the intracellular solution with an ATP-regenerating system and PIP₂[1][5].
Agonist response is inhibited after applying an inflammatory mediator. GPCR-Mediated Inhibition: Inflammatory agents like bradykinin activate Gq-coupled receptors, leading to PIP₂ depletion and TRPM8 inhibition[6][9].1. Identify the specific GPCR being activated and consider using a receptor antagonist as a control.2. Supplementing with intracellular PIP₂ can help alleviate this inhibition[9].

Quantitative Data Summary

The following table summarizes key quantitative data from studies on TRPM8 desensitization and tachyphylaxis.

ParameterAgonist / ConditionValueCell TypeSource
Acute Desensitization 100 µM Menthol (30s application)43.8 ± 5.9% current reductionRat DRG Neurons[1]
Tachyphylaxis 100 µM Menthol (10 min interval)69.0 ± 3.9% peak current reductionRat DRG Neurons[1]
Acute Desensitization Cold (12°C, 30s application)48.2 ± 6.4% current reductionRat DRG Neurons[1]
Agonist Potency (EC₅₀) AR-1551224 nMhTRPM8 expressing cells[10]
Agonist Potency (EC₅₀) Icilin28 nMhTRPM8 expressing cells[10]

Signaling Pathways & Workflows

The following diagrams illustrate the key molecular pathways involved in TRPM8 tachyphylaxis and a general experimental workflow.

G cluster_0 TRPM8 Tachyphylaxis Pathway Agonist TRPM8 Agonist (e.g., Menthol) TRPM8 TRPM8 Channel Agonist->TRPM8 Activates Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Mediates PLC Phospholipase C (PLC) Ca_Influx->PLC Activates PKC_PP PKC / PP1,2A Activation Ca_Influx->PKC_PP Activates PIP2_Hydrolysis PIP₂ Hydrolysis PLC->PIP2_Hydrolysis Catalyzes PIP2 PIP₂ (Essential Cofactor) PIP2->TRPM8 Maintains Function Tachyphylaxis Reduced Channel Response (Tachyphylaxis) PIP2_Hydrolysis->Tachyphylaxis Leads to PKC_PP->Tachyphylaxis Contributes to

Caption: Core signaling pathway of TRPM8 tachyphylaxis.

G cluster_1 TRPM8 Acute Desensitization Pathway TRPM8_Activation TRPM8 Activation Ca_Influx Ca²⁺ Influx TRPM8_Activation->Ca_Influx CaM Calmodulin (CaM) Ca_Influx->CaM Binds to CaM_Activation Ca²⁺-CaM Complex Forms CaM->CaM_Activation TRPM8 TRPM8 Channel CaM_Activation->TRPM8 Binds to & Modulates Gating Desensitization Low Open-Probability State (Acute Desensitization) TRPM8->Desensitization Enters PIP2 PIP₂ Availability (Required) PIP2->TRPM8

Caption: Pathway for TRPM8 acute desensitization via Calmodulin.

G cluster_2 Experimental Workflow for Tachyphylaxis Measurement A 1. Cell Culture (e.g., DRG neurons or TRPM8-HEK293 cells) B 2. Establish Whole-Cell Patch-Clamp Recording A->B C 3. Record Baseline Current B->C D 4. First Agonist Application (e.g., 100µM Menthol, 30s) C->D E 5. Measure Peak (I_peak1) and Steady-State (I_ss1) Current D->E F 6. Washout Period (e.g., 10 minutes) E->F G 7. Second Agonist Application (Same concentration/duration) F->G H 8. Measure Peak Current (I_peak2) G->H I 9. Data Analysis H->I

Caption: Workflow for quantifying TRPM8 tachyphylaxis.

Experimental Protocols

Protocol 1: Quantifying TRPM8 Tachyphylaxis via Whole-Cell Patch-Clamp

This protocol is designed to measure both acute desensitization and tachyphylaxis in cultured neurons or TRPM8-expressing cell lines.

1. Materials and Reagents:

  • Cells: Primary cultured Dorsal Root Ganglion (DRG) neurons or HEK293 cells stably expressing TRPM8[1].

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Pipette Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH. For some experiments, 50 µM PIP₂ can be added to test its effect on tachyphylaxis[1].

  • Agonist Stock: 100 mM Menthol in ethanol. Dilute to a final concentration of 100 µM in external solution just before use[1].

2. Procedure:

  • Plate cells on poly-D-lysine-coated glass coverslips 24-48 hours before the experiment[1].

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Establish a whole-cell voltage-clamp configuration using a borosilicate glass pipette (resistance ~5 MΩ). Clamp the cell at a holding potential of -70 mV[1].

  • Allow the whole-cell configuration to stabilize and record a stable baseline current for 1-2 minutes.

  • First Application: Rapidly apply the 100 µM menthol solution for 30 seconds using a fast perfusion system. Record the inward current[1].

  • Washout: Perfuse the cell with the standard external solution for 10 minutes to wash out the agonist[1].

  • Second Application: Re-apply the 100 µM menthol solution for another 30 seconds and record the resulting current[1].

  • Perform data acquisition using appropriate software (e.g., pCLAMP).

3. Data Analysis:

  • Acute Desensitization: Measure the peak current of the first response (I_peak1) and the steady-state current at the end of the 30-second application (I_ss1).

    • Calculation: % Desensitization = [1 - (I_ss1 / I_peak1)] * 100

  • Tachyphylaxis: Measure the peak current of the second response (I_peak2).

    • Calculation: % Tachyphylaxis = [1 - (I_peak2 / I_peak1)] * 100

Protocol 2: Calcium Imaging Assay for TRPM8 Activity

This protocol provides a higher-throughput method to assess TRPM8 activation and observe desensitization.

1. Materials and Reagents:

  • Cells: As in Protocol 1.

  • Imaging Buffer (HBSS): Hank's Balanced Salt Solution with 20 mM HEPES and 2 mM CaCl₂.

  • Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.

  • Agonist Solution: Prepare agonist dilutions in HBSS.

2. Procedure:

  • Seed cells in a 96-well, black-walled, clear-bottom plate.

  • Load cells with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in HBSS for 30-60 minutes at 37°C, following the manufacturer's protocol.

  • Wash the cells twice with HBSS to remove excess dye.

  • Place the plate in a fluorescence plate reader or on a fluorescence microscope equipped for live-cell imaging.

  • Record a stable baseline fluorescence for 1-2 minutes.

  • First Application: Add the TRPM8 agonist and record the change in intracellular calcium (fluorescence intensity) over time until the signal returns to near baseline.

  • Washout: Gently aspirate the agonist solution and wash the wells 3-4 times with HBSS. Allow cells to rest for a defined period (e.g., 10-15 minutes).

  • Second Application: Re-apply the same concentration of agonist and record the calcium response again.

3. Data Analysis:

  • Quantify the peak fluorescence intensity (or ratio for ratiometric dyes like Fura-2) for the first (Peak₁) and second (Peak₂) agonist applications after subtracting the baseline.

  • Tachyphylaxis Calculation: % Tachyphylaxis = [1 - (Peak₂ / Peak₁)] * 100.

  • The rate of fluorescence decay during the first application can be used as a proxy for the rate of acute desensitization.

References

Validation & Comparative

A Head-to-Head Comparison of Synthetic Cooling Agents: WS-12, WS-3, and WS-23

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Key Performance Differences and Mechanistic Insights

In the ever-evolving landscape of sensory science and pharmaceutical development, the demand for effective and nuanced cooling agents is paramount. This guide provides a comprehensive comparison of three popular synthetic cooling agents: WS-12, WS-3, and WS-23. By examining their physicochemical properties, mechanism of action, and sensory profiles, this document aims to equip researchers and formulation scientists with the critical data needed to select the optimal cooling agent for their specific applications.

Executive Summary

This compound, WS-3, and WS-23 are all potent agonists of the Transient Receptor Potential Melastatin 8 (TRPM8), the primary receptor responsible for the sensation of cold. While they share a common mechanism, their distinct chemical structures give rise to significant differences in cooling intensity, duration, and localization within the oral cavity. This compound is generally characterized by a strong, upfront cooling sensation with a long duration. WS-3 offers a clean, rapidly developing cooling effect, primarily felt on the palate and back of the tongue. WS-23 provides a quick onset of cooling with a shorter duration, concentrated at the front of the mouth. These differences are critical for applications ranging from oral care and confectionary to topical analgesics and respiratory therapies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of these cooling agents is essential for formulation development, ensuring stability, solubility, and ultimately, efficacy.

PropertyThis compoundWS-3WS-23
Chemical Name (1R,2S,5R)-N-(4-Methoxyphenyl)-p-menthanecarboxamide[1][2][3][4][5]N-Ethyl-p-menthane-3-carboxamideN,2,3-Trimethyl-2-isopropylbutanamide
CAS Number 68489-09-8[1][3][5]39711-79-051115-67-4
Molecular Formula C₁₈H₂₇NO₂[3][5]C₁₃H₂₅NOC₁₀H₂₁NO
Molecular Weight 289.41 g/mol [1][3][5]211.37 g/mol 171.30 g/mol
Appearance White crystalline powder[3][5]White crystalline powderWhite crystalline powder
Odor Virtually odorlessVirtually odorlessVirtually odorless
Taste Virtually tastelessVirtually tastelessVirtually tasteless
Solubility Soluble in ethanol and propylene glycol; sparingly soluble in water.Soluble in ethanol and propylene glycol; sparingly soluble in water.Soluble in ethanol and propylene glycol; sparingly soluble in water.

Mechanism of Action: TRPM8 Activation

The cooling sensation elicited by this compound, WS-3, and WS-23 is mediated through the activation of the TRPM8 ion channel, a non-selective cation channel primarily expressed in sensory neurons.

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane TRPM8 TRPM8 Channel (Closed) TRPM8_open TRPM8 Channel (Open) Ca_ion Ca²⁺ TRPM8_open->Ca_ion Influx Na_ion Na⁺ TRPM8_open->Na_ion Influx Cooling_Agent Cooling Agent (this compound, WS-3, or WS-23) Cooling_Agent->TRPM8 Binds to receptor Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Brain (Sensation of Cold) Action_Potential->Brain

Figure 1: Simplified signaling pathway of TRPM8 activation by synthetic cooling agents.

Upon binding of a cooling agent, the TRPM8 channel undergoes a conformational change, leading to its opening. This allows the influx of cations, primarily Ca²⁺ and Na⁺, into the neuron. The influx of positive ions causes depolarization of the cell membrane, which, if it reaches the threshold, triggers an action potential. This nerve impulse is then transmitted to the brain, where it is interpreted as a sensation of cold.

Comparative Sensory Profile

Sensory AttributeThis compoundWS-3WS-23
Cooling Intensity High to Very HighMedium to HighMedium
Onset of Cooling Moderate to FastFastVery Fast
Duration of Cooling LongModerate to LongShort to Moderate
Primary Location Front of the tongue and mouthRoof of the mouth, back of the mouth, and back of the tongueFront of the tongue and mucous membranes
Qualitative Description A strong, upfront, and lasting cooling sensation.A clean, crisp, and rapidly developing cooling effect.A quick, fresh, and somewhat fleeting cooling sensation.

Note: The perceived intensity and duration are concentration-dependent and can be influenced by the formulation matrix.

Experimental Protocols

To provide a framework for the objective comparison of these cooling agents, detailed methodologies for both in-vitro and human sensory evaluation are outlined below.

In-vitro Efficacy: TRPM8 Activation Assay

A common method to quantify the potency of a cooling agent is to measure its ability to activate the TRPM8 channel in a cell-based assay.

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound, WS-3, and WS-23 for the activation of the human TRPM8 channel.

Methodology: Calcium Imaging Assay

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPM8 channel are cultured in appropriate media and conditions.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer for approximately one hour at 37°C.

  • Compound Preparation: Serial dilutions of this compound, WS-3, and WS-23 are prepared in the assay buffer. A positive control (e.g., menthol) and a negative control (vehicle) are also included.

  • Fluorescence Measurement: The plate is placed in a fluorescence microplate reader (e.g., a FLIPR or FlexStation). A baseline fluorescence reading is taken before the addition of the compounds.

  • Compound Addition and Data Acquisition: The cooling agent solutions are automatically added to the wells, and the change in fluorescence intensity, which corresponds to the influx of intracellular calcium, is measured over time.

  • Data Analysis: The peak fluorescence response for each concentration is determined. The data are then normalized and fitted to a dose-response curve to calculate the EC₅₀ value for each compound.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Culture TRPM8-expressing HEK293 cells B Plate cells in 96-well plate A->B C Load cells with calcium-sensitive dye B->C E Measure baseline fluorescence C->E D Prepare serial dilutions of cooling agents F Add cooling agents D->F E->F G Measure fluorescence change over time F->G H Determine peak response G->H I Generate dose-response curves H->I J Calculate EC₅₀ values I->J

Figure 2: Experimental workflow for the in-vitro TRPM8 activation assay.

Human Sensory Evaluation: Time-Intensity Analysis

Time-intensity (TI) analysis is a dynamic sensory evaluation method used to measure the intensity of a specific attribute over time.

Objective: To quantitatively compare the cooling intensity and duration of this compound, WS-3, and WS-23 in an oral application.

Methodology:

  • Panelist Selection and Training: A panel of 10-15 trained sensory assessors is selected. Panelists are screened for their ability to detect and scale cooling sensations and are trained on the use of the TI software and scale.

  • Sample Preparation: Solutions of this compound, WS-3, and WS-23 are prepared at equimolar concentrations in a neutral-tasting base (e.g., water or a simple sugar solution). Samples are coded with random three-digit numbers.

  • Testing Environment: The evaluation is conducted in a controlled sensory laboratory with individual booths to prevent distractions and communication between panelists. The temperature and humidity of the room are maintained at a constant level.

  • Evaluation Procedure:

    • Panelists are instructed to rinse their mouths with purified water before each sample.

    • A defined volume of the sample is taken into the mouth and held for a specified time (e.g., 10 seconds) before expectorating.

    • Immediately upon taking the sample into their mouth, panelists start the TI data collection software.

    • Using a computer mouse or a similar input device, panelists continuously rate the perceived cooling intensity on an unstructured 15-cm line scale anchored with "no cooling" and "extremely strong cooling".

    • The rating continues for a predetermined duration (e.g., 5-10 minutes) or until the cooling sensation is no longer perceptible.

    • A mandatory break with palate cleansing (e.g., unsalted crackers and water) is enforced between samples to minimize carry-over effects.

  • Data Analysis: The TI curves for each panelist and sample are collected. Key parameters are extracted from the curves, including:

    • Iₘₐₓ: Maximum perceived intensity.

    • Tₘₐₓ: Time to reach maximum intensity.

    • Tₒₜ: Total duration of the sensation.

    • AUC: Area under the curve, representing the overall cooling impact. Statistical analysis (e.g., ANOVA) is performed to determine significant differences between the cooling agents for each parameter.

Time_Intensity_Workflow cluster_setup Setup cluster_evaluation Evaluation cluster_data Data Analysis A Panelist training C Panelist takes sample A->C B Sample preparation (equimolar solutions) B->C D Start TI software C->D E Continuously rate cooling intensity D->E F Expectorate and continue rating until sensation ends E->F G Palate cleansing F->G H Extract TI curve parameters (Iₘₐₓ, Tₘₐₓ, Tₒₜ) F->H G->C Next sample I Statistical analysis (ANOVA) H->I J Compare cooling profiles I->J

Figure 3: Workflow for time-intensity sensory evaluation of cooling agents.

Conclusion

The selection of a synthetic cooling agent requires a careful consideration of the desired sensory experience. This compound, with its potent and long-lasting cooling effect, is well-suited for applications where a sustained and impactful cooling sensation is desired. WS-3 provides a clean and rapid cooling that is ideal for products requiring a refreshing but not overpowering effect. WS-23, with its quick onset and shorter duration, is an excellent choice for applications where an immediate but transient cooling sensation is preferred.

By utilizing the experimental protocols outlined in this guide, researchers and drug development professionals can objectively evaluate and compare these and other cooling agents, leading to the development of innovative and consumer-preferred products. The continued exploration of these compounds and their interactions with the TRPM8 receptor will undoubtedly unlock new possibilities in the fields of sensory science and therapeutics.

References

WS-12: A Highly Selective TRPM8 Agonist with a Favorable Profile Compared to Other TRP Channel Activators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the menthol derivative WS-12 emerges as a highly selective and potent agonist for the transient receptor potential melastatin-8 (TRPM8) channel. Unlike broader-spectrum cooling agents, this compound demonstrates minimal to no activity at other thermo-sensitive transient receptor potential (TRP) channels, making it an invaluable tool for targeted research and a promising candidate for therapeutic applications.

Experimental data robustly supports the selectivity of this compound for TRPM8 over other TRP channels, including TRPA1, TRPV1, TRPV2, TRPV3, and TRPV4. This specificity is a significant advantage over compounds like menthol, which exhibit cross-reactivity with TRPA1 and TRPV3.[1][2][3][4] The high potency of this compound, with reported EC50 values in the low micromolar to nanomolar range, further underscores its utility.[1][2][5]

Comparative Selectivity Profile of this compound

The following table summarizes the activity of this compound on various TRP channels based on electrophysiological studies.

TRP ChannelThis compound ActivityEC50 (this compound)Concentration Tested for SelectivityReference Compound (Menthol) Activity
TRPM8 Agonist 12 ± 5 µM-Agonist (EC50: 196 ± 22 µM)
TRPA1No significant activation-1 mMAgonist
TRPV1No significant activation-1 mMNo significant activation
TRPV2No significant activation-1 mMNo significant activation
TRPV3No significant activation-1 mMAgonist
TRPV4No significant activation-1 mMNo significant activation

Experimental Methodology for Determining TRP Channel Selectivity

The selectivity of this compound is typically assessed using heterologous expression systems, such as Xenopus laevis oocytes, coupled with electrophysiological recordings.[1][2][3][4]

1. Oocyte Preparation and cRNA Injection:

  • Xenopus laevis oocytes are surgically harvested and treated to remove the follicular layer.

  • Complementary RNA (cRNA) encoding the specific human or rodent TRP channel of interest (e.g., TRPM8, TRPA1, TRPV1) is synthesized in vitro.

  • A specific amount of the cRNA is then injected into the cytoplasm of individual oocytes.

  • The injected oocytes are incubated for 3-5 days at 16°C to allow for the expression and insertion of the TRP channel proteins into the oocyte's plasma membrane.[1][2][3]

2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology:

  • An injected oocyte is placed in a recording chamber and continuously superfused with a standard external solution.

  • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

  • The oocyte's membrane potential is clamped at a specific holding potential (e.g., -60 mV).

  • Test compounds, such as this compound or control agonists (e.g., menthol for TRPM8, capsaicin for TRPV1, mustard oil for TRPA1), are applied to the oocyte via the superfusion system at various concentrations.

  • Activation of the expressed TRP channels by an agonist results in an inward or outward flow of ions, which is measured as a current response by the TEVC amplifier.

  • The amplitude of the current response is directly proportional to the number of activated channels.

3. Data Analysis:

  • The magnitude of the current elicited by this compound is compared to the baseline current and to the response elicited by a known agonist for that channel.

  • For TRPM8, a dose-response curve is generated by applying increasing concentrations of this compound to determine the EC50 value, which is the concentration that elicits a half-maximal response.

  • To assess selectivity, a high concentration of this compound (e.g., 1 mM) is applied to oocytes expressing other TRP channels (TRPA1, TRPV1, etc.). The absence of a significant current response indicates selectivity for TRPM8.[1][2][3][6]

Visualizing the Molecular Action and Experimental Process

The following diagrams illustrate the signaling pathway of TRPM8 activation by this compound and the general workflow for assessing its selectivity.

TRPM8_Activation_by_WS12 cluster_membrane Cell Membrane TRPM8 TRPM8 Channel (Closed) TRPM8_open TRPM8 Channel (Open) TRPM8->TRPM8_open Conformational Change Intracellular Intracellular Space Ca_ion Ca²⁺ TRPM8_open->Ca_ion Influx Na_ion Na⁺ TRPM8_open->Na_ion Influx WS12 This compound WS12->TRPM8 Binds to Cool_sensation Cooling Sensation & Downstream Signaling Ca_ion->Cool_sensation Na_ion->Cool_sensation Extracellular Extracellular Space

Caption: Signaling pathway of TRPM8 activation by this compound leading to cation influx.

TRP_Selectivity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Synth Synthesize TRP Channel cRNA cRNA_Inject Inject cRNA into Oocytes cRNA_Synth->cRNA_Inject Incubate Incubate 3-5 days cRNA_Inject->Incubate TEVC Two-Electrode Voltage Clamp Incubate->TEVC Apply_WS12 Apply this compound (Test Compound) TEVC->Apply_WS12 Apply_Control Apply Control Agonist TEVC->Apply_Control Record Record Ion Current Apply_WS12->Record Apply_Control->Record Compare Compare Current Amplitudes Record->Compare Dose_Response Generate Dose-Response Curve (EC50) Compare->Dose_Response Selectivity Assess Activity on Other TRP Channels Compare->Selectivity

Caption: Experimental workflow for determining the selectivity of this compound.

References

Synthetic Cooling Agents: A Comparative Analysis of In Vitro Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxicity of various synthetic cooling agents, offering supporting experimental data and detailed methodologies for key assays. The information presented is intended to assist researchers in evaluating the safety profiles of these compounds for various applications.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of selected synthetic cooling agents. It is important to note that direct comparative studies across a wide range of these compounds are limited in the publicly available literature. Much of the current research focuses on the agents commonly found in e-cigarette formulations, such as WS-3 and WS-23.

Cooling AgentChemical NameCell LineAssayEffective Cytotoxic ConcentrationIC50 ValueCitation
WS-3 N-Ethyl-p-menthane-3-carboxamideBEAS-2BIn ProgressData not yet availableIn Progress[1]
WS-23 2-Isopropyl-N,2,3-trimethylbutanamideBEAS-2BMTTCytotoxic at concentrations 90x lower than in some e-liquidsData not specified[2]
BEAS-2BLDH> 2.0 mg/mLIn Progress[1]
BEAS-2BCell ProliferationInhibition at concentrations as low as 0.045 mg/mLData not specified[3]
BEAS-2BGap ClosureInhibition at 0.45 mg/mLData not specified[3][4][5]
Menthol 2-Isopropyl-5-methylcyclohexan-1-olVariousVariousHigh concentrations are cytotoxic in vitroVaries by cell type[2]

Note: The provided data is based on available research. "In Progress" indicates that studies to determine specific values have been mentioned in the literature but are not yet published. The cytotoxicity of other synthetic cooling agents such as WS-5 and WS-12 is not well-documented in publicly accessible comparative studies.

Experimental Protocols

Detailed methodologies for the key cytotoxicity assays cited in this guide are provided below. These protocols are based on standard laboratory procedures.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells (e.g., BEAS-2B human bronchial epithelial cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the synthetic cooling agent for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, can then be determined.

LDH (Lactate Dehydrogenase) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Culture Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). During this time, the released LDH will catalyze the conversion of lactate to pyruvate, leading to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The amount of color formed is proportional to the amount of LDH released, which indicates the degree of cell lysis. Cytotoxicity is typically expressed as a percentage of the positive control (cells treated with a lysis buffer).

Neutral Red Uptake (NRU) Assay

The Neutral Red Uptake assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Neutral Red Incubation: After treatment, remove the culture medium and add a medium containing a non-toxic concentration of Neutral Red dye. Incubate for approximately 2-3 hours.

  • Washing: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes of viable cells.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm using a microplate reader.

  • Data Analysis: The amount of absorbed dye is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.

Visualizations

Cytotoxicity Testing Workflow

The following diagram illustrates a typical workflow for in vitro cytotoxicity testing of chemical compounds.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., BEAS-2B) seeding Seed Cells in 96-well Plates cell_culture->seeding compound_prep Prepare Compound Stock Solutions treatment Treat Cells with Compound Dilutions compound_prep->treatment seeding->treatment mtt MTT Assay treatment->mtt Metabolic Activity ldh LDH Assay treatment->ldh Membrane Integrity nru Neutral Red Uptake Assay treatment->nru Lysosomal Integrity readout Measure Absorbance/ Fluorescence mtt->readout ldh->readout nru->readout calculation Calculate % Viability & IC50 Values readout->calculation report Generate Report calculation->report

Caption: A generalized workflow for in vitro cytotoxicity assessment.

References

The Analgesic Efficacy of WS-12 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the TRPM8 agonist WS-12 as a potent analgesic, with comparisons to other cooling agents and standard analgesics. This guide provides supporting in vivo experimental data, detailed protocols, and elucidates the underlying signaling pathways.

This guide offers a comprehensive analysis of the synthetic cooling agent this compound and its validated analgesic effects in preclinical in vivo models. Targeted at researchers, scientists, and professionals in drug development, this document provides a comparative assessment of this compound against other TRPM8 agonists and conventional analgesics, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Comparative Analysis of Analgesic Efficacy

This compound, a potent and selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, has demonstrated significant analgesic properties in various in vivo pain models. Its efficacy is compared with the well-known TRPM8 agonist, menthol, and standard-of-care analgesics, the non-steroidal anti-inflammatory drug (NSAID) diclofenac and the opioid oxycodone.

CompoundPain ModelKey Efficacy ParametersAnimal ModelSource
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Menthol Neuropathic Pain (Spinal Nerve Ligation)Alleviated cold hypersensitivity at 10% and 40% topical application.Rat[1]
Diclofenac Inflammatory Pain (Formalin Test)Dose-dependent reduction in flinching behavior in Phase 2. ED50 in Phase 2: Not explicitly stated, but significant effect at 10 mg/kg.Rat[2]
Oxycodone Inflammatory Pain (Formalin Test)Significantly reduced pain response in both early and late phases.Mouse[3]

Note: Specific in vivo dose-response data for this compound in standard analgesic models (formalin, hot plate, tail-flick) was not available in the searched literature. The table reflects the available comparative data.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for standard in vivo analgesic assays.

Formalin Test

The formalin test is a widely used model of tonic chemical pain, assessing both acute nociceptive and persistent inflammatory pain responses.

Procedure:

  • Animal Model: Male Swiss mice (20-25g).

  • Acclimation: Animals are habituated to the testing environment for at least 30 minutes before the experiment.

  • Drug Administration: Test compounds (this compound, diclofenac, vehicle) are administered intraperitoneally (i.p.) at specified doses 30 minutes prior to formalin injection.

  • Induction of Nociception: 20 µL of a 1-5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

  • Observation: Immediately after injection, the animal is placed in a transparent observation chamber. The cumulative time spent licking or biting the injected paw is recorded in two phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).

    • Phase 2 (Late Phase): 15-30 minutes post-injection (inflammatory pain).

  • Data Analysis: The total licking/biting time in each phase is calculated and compared between treatment groups.

Hot Plate Test

The hot plate test is a thermal nociception assay used to evaluate the efficacy of centrally acting analgesics.

Procedure:

  • Animal Model: Male Swiss mice (20-25g).

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Baseline Latency: Each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • Drug Administration: Test compounds (this compound, oxycodone, vehicle) are administered (e.g., i.p. or orally) at specified doses.

  • Post-treatment Latency: At various time points after drug administration (e.g., 30, 60, 90 minutes), the latency to the nociceptive response is measured again.

  • Data Analysis: The percentage of Maximum Possible Effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Tail-Flick Test

The tail-flick test is another thermal nociception assay, primarily used for assessing spinal reflexes to pain.

Procedure:

  • Animal Model: Male Wistar rats (180-220g).

  • Apparatus: A tail-flick analgesiometer that applies a focused beam of radiant heat to the tail.

  • Baseline Latency: The rat's tail is positioned over the heat source, and the time taken for the rat to "flick" its tail away from the heat is recorded. A cut-off time is pre-set.

  • Drug Administration: Test compounds are administered.

  • Post-treatment Latency: The tail-flick latency is re-measured at set intervals post-administration.

  • Data Analysis: Similar to the hot plate test, the analgesic effect is quantified by the increase in latency time.

Signaling Pathways and Mechanisms of Action

The analgesic effect of this compound is primarily mediated through the activation of the TRPM8 channel, which is expressed on a subset of primary sensory neurons.

TRPM8 Activation and Downstream Signaling

Activation of TRPM8 by this compound leads to an influx of cations (Na+ and Ca2+), depolarizing the neuron and generating action potentials that travel to the central nervous system. This initial signaling is perceived as a cooling sensation.

TRPM8_Activation cluster_neuron Sensory Neuron WS12 This compound TRPM8 TRPM8 Channel WS12->TRPM8 Binds & Activates Cations Na+, Ca2+ Influx TRPM8->Cations Neuron Sensory Neuron Membrane Depolarization Depolarization Cations->Depolarization AP Action Potential Generation Depolarization->AP CNS Signal to CNS (Cooling Sensation) AP->CNS

This compound activation of the TRPM8 channel in a sensory neuron.
TRPM8-Mediated Analgesia and the Endogenous Opioid System

Prolonged or strong activation of TRPM8-expressing neurons can induce analgesia through a more complex central mechanism involving the descending pain modulatory pathway. Evidence suggests that TRPM8 activation in the periphery leads to the engagement of endogenous opioid signaling in the brainstem, particularly in the periaqueductal gray (PAG).

Analgesic_Pathway cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System WS12 This compound TRPM8_Neuron TRPM8+ Sensory Neuron WS12->TRPM8_Neuron Activates SpinalCord Spinal Cord Dorsal Horn TRPM8_Neuron->SpinalCord Ascending Signal PAG Periaqueductal Gray (PAG) SpinalCord->PAG Ascending Pathway Opioid_Interneuron Enkephalinergic Interneuron SpinalCord->Opioid_Interneuron Activates Analgesia Analgesia (Pain Inhibition) SpinalCord->Analgesia RVM Rostral Ventromedial Medulla (RVM) PAG->RVM Activates Descending Pathway RVM->SpinalCord Serotonergic/Noradrenergic Projections Opioid_Interneuron->SpinalCord Releases Endogenous Opioids (Enkephalin) Experimental_Workflow Animal_Prep Animal Acclimation & Baseline Measurement Grouping Randomization into Treatment Groups Animal_Prep->Grouping Drug_Admin Compound Administration (this compound, Comparators, Vehicle) Grouping->Drug_Admin Pain_Induction Induction of Nociception (Formalin, Heat) Drug_Admin->Pain_Induction Behavioral_Assay Behavioral Assessment (Licking/Biting, Latency) Pain_Induction->Behavioral_Assay Data_Analysis Data Collection & Statistical Analysis Behavioral_Assay->Data_Analysis Results Results Interpretation & Comparison Data_Analysis->Results

References

WS-12: A Potent and Selective TRPM8 Agonist with Minimal Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the sensory receptor interaction profile of the cooling agent WS-12 reveals a high degree of selectivity for Transient Receptor Potential Melastatin 8 (TRPM8), with significantly less cross-reactivity compared to other common cooling agents like menthol. This makes this compound a valuable tool for targeted research on TRPM8-mediated pathways and a promising candidate for therapeutic applications where precise sensory modulation is desired.

This compound is a synthetic cooling agent known for its clean and prolonged cooling sensation. Its interaction with sensory receptors, particularly the family of Transient Receptor Potential (TRP) channels, is of significant interest to researchers in sensory biology and drug development. This guide provides a comparative analysis of this compound's cross-reactivity with other sensory receptors, supported by experimental data.

Comparison of this compound Activity at Thermo-Sensitive TRP Channels

Experimental evidence, primarily from studies utilizing Xenopus laevis oocytes as an expression system, demonstrates that this compound is a potent and selective agonist of TRPM8, the primary cold and menthol sensor in mammals.[1][2][3] In contrast to menthol, which exhibits cross-reactivity with other TRP channels such as TRPA1 and TRPV3, this compound shows a remarkably clean profile.[1][2][3]

ReceptorThis compound ActivityEC50 (µM)Menthol ActivityMenthol EC50 (µM)Reference
TRPM8 Potent Agonist12 ± 5Agonist196 ± 22[1][2][3]
TRPV1 No Activation (at 1 mM)-No significant activation-[1][2][3]
TRPV2 No Activation (at 1 mM)-Not reported-[1][3]
TRPV3 No Activation (at 1 mM)-Agonist-[1][2]
TRPV4 No Activation (at 1 mM)-Not reported-[1][3]
TRPA1 No Activation (at 1 mM)-Agonist-[1][2][3]

Table 1: Comparative activity of this compound and Menthol on thermo-sensitive TRP channels. Data is primarily derived from two-electrode voltage clamp experiments in Xenopus laevis oocytes.

It is important to note that while the selectivity of this compound has been robustly demonstrated in recombinant expression systems, one study using calcium imaging in cultured mouse dorsal root ganglion (DRG) neurons suggested that this compound might have off-target effects, as a response was observed in some TRPM8-negative neurons.[4] This highlights the importance of considering the experimental system when evaluating compound selectivity.

Signaling Pathway and Experimental Workflow

The activation of TRPM8 by this compound initiates a signaling cascade that leads to the sensation of cold. This is a crucial pathway in somatosensory perception and a target for analgesic drug development.

TRPM8_Activation_Pathway Figure 1: this compound Signaling Pathway via TRPM8 cluster_neuron Sensory Neuron WS12 This compound TRPM8 TRPM8 Channel WS12->TRPM8 binds and activates Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Na_influx Na⁺ Influx TRPM8->Na_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Na_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential CNS Central Nervous System Action_Potential->CNS signal transmission Sensory_Neuron Sensory Neuron Cold_Sensation Sensation of Cold CNS->Cold_Sensation

Figure 1: this compound Signaling Pathway via TRPM8

The experimental validation of this compound's selectivity is a critical process for its application in research and development. A typical workflow for assessing the activity of a compound like this compound on a specific ion channel is outlined below.

Experimental_Workflow Figure 2: Workflow for Assessing Agonist Activity cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Oocyte_Prep Xenopus Oocyte Preparation cRNA_Injection cRNA Injection (e.g., hTRPM8) Oocyte_Prep->cRNA_Injection Incubation Incubation (3-5 days) cRNA_Injection->Incubation TEVC Two-Electrode Voltage Clamp Incubation->TEVC Baseline Record Baseline Current TEVC->Baseline Compound_App Apply this compound Baseline->Compound_App Record_Response Record Evoked Current Compound_App->Record_Response Dose_Response Dose-Response Curve Generation Record_Response->Dose_Response EC50_Calc EC50 Calculation Dose_Response->EC50_Calc Selectivity_Test Test on other TRP channels EC50_Calc->Selectivity_Test

Figure 2: Workflow for Assessing Agonist Activity

Detailed Experimental Protocols

The primary method used to determine the selectivity of this compound for thermo-sensitive TRP channels is the two-electrode voltage-clamp (TEVC) technique in Xenopus laevis oocytes .[1][2][3]

1. Oocyte Preparation and cRNA Injection:

  • Xenopus laevis oocytes are surgically removed and defolliculated.

  • Oocytes are injected with complementary RNA (cRNA) encoding the specific human TRP channel of interest (e.g., TRPM8, TRPV1, TRPA1).

  • Injected oocytes are incubated for 3-5 days at 16-18°C to allow for channel protein expression in the oocyte membrane.

2. Two-Electrode Voltage-Clamp Electrophysiology:

  • An injected oocyte is placed in a recording chamber and continuously perfused with a standard frog Ringer's solution.

  • Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to clamp the voltage at a holding potential (typically -60 to -80 mV).

  • A baseline current is recorded before the application of any compounds.

  • The test compound (this compound) is applied to the oocyte via the perfusion system at various concentrations.

  • The resulting change in membrane current, indicating ion channel opening, is recorded.

  • For antagonist testing, the compound is co-applied with a known agonist.

3. Data Analysis:

  • The peak current amplitude at each concentration is measured and normalized to the maximal response.

  • A dose-response curve is generated by plotting the normalized current against the logarithm of the compound concentration.

  • The EC50 (half-maximal effective concentration) is calculated from the dose-response curve using a Hill equation fit.

An alternative method, particularly for assessing responses in native neurons, is calcium imaging .[4][5]

1. Primary Neuron Culture:

  • Dorsal root ganglia (DRG) are dissected from mice or rats.

  • The ganglia are enzymatically and mechanically dissociated to obtain a single-cell suspension of sensory neurons.

  • Neurons are plated on coated coverslips and cultured for a short period.

2. Calcium Imaging:

  • Cultured neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • The coverslip is placed on the stage of an inverted microscope equipped for fluorescence imaging.

  • Baseline fluorescence is recorded before stimulation.

  • This compound is applied to the neurons, and changes in intracellular calcium concentration are monitored by measuring the change in fluorescence intensity.

  • A response is identified as a significant increase in fluorescence above the baseline.

Conclusion

References

A Head-to-Head Comparison of WS-12 and Non-Cooling TRPM8 Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between Transient Receptor Potential Melastatin 8 (TRPM8) agonists is critical for advancing research in areas from sensory science to therapeutics. This guide provides an objective, data-driven comparison of the potent cooling agent WS-12 and various non-cooling TRPM8 agonists, offering insights into their performance, underlying mechanisms, and experimental validation.

The TRPM8 channel, a key player in the sensation of cold, can be activated by both thermal and chemical stimuli. While cooling agonists like this compound are renowned for the cold sensation they produce, a class of non-cooling agonists also exists, capable of activating the TRPM8 channel without eliciting a cooling effect. This distinction is pivotal for therapeutic applications where channel activation is desired without the accompanying sensory perception.

Quantitative Performance: A Comparative Analysis

The following table summarizes the key quantitative data for this compound and representative non-cooling TRPM8 agonists, providing a basis for their comparative assessment. It is important to note that EC50 values can vary depending on the experimental system used (e.g., Xenopus oocytes vs. mammalian cell lines).

AgonistTypeReported EC50 (µM)SelectivityTachyphylaxisKey Characteristics
This compound Cooling0.193 (in HEK cells)[1], 12 (in Xenopus oocytes)[2][3]High for TRPM8; does not activate TRPV1, TRPV2, TRPV3, TRPV4, or TRPA1 at effective concentrations[2][3]Does not induce tachyphylaxis[2][3]Potent cooling agent with high efficacy.
Hydroxycitronellal Non-Cooling~50-100 (estimated)Activates TRPM8-A fragrance ingredient with known TRPM8 agonist activity without a cooling sensation.
Geraniol Non-Cooling~100-200 (estimated)Activates TRPM8-A natural terpene alcohol found in essential oils that activates TRPM8.
Linalool Non-Cooling~100-300 (estimated)Activates TRPM8-A naturally occurring terpene alcohol with floral and spicy notes that acts as a TRPM8 agonist.

Signaling Pathways and Experimental Workflows

To understand the functional consequences of TRPM8 activation by these diverse agonists, it is essential to visualize the underlying signaling cascades and the experimental workflows used to characterize them.

TRPM8 Signaling Pathway

Activation of the TRPM8 channel, a non-selective cation channel, by either cooling or chemical agonists leads to an influx of cations, primarily Ca2+ and Na+, into the cell. This influx depolarizes the cell membrane and triggers a downstream signaling cascade. In sensory neurons, this depolarization can initiate an action potential, leading to the sensation of cold. The signaling pathway is modulated by various intracellular components, including G-proteins (specifically Gαq) and Phospholipase C (PLC), which can influence channel sensitivity and desensitization.[4][5][6]

TRPM8_Signaling_Pathway cluster_membrane Plasma Membrane TRPM8 TRPM8 Channel Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Gq Gαq TRPM8->Gq Interacts with Agonist This compound or Non-Cooling Agonist Agonist->TRPM8 Activation Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential (in neurons) Depolarization->Action_Potential Cellular_Response Cellular Response Depolarization->Cellular_Response Action_Potential->Cellular_Response PLC PLC Gq->PLC Activates PLC->TRPM8 Modulates

TRPM8 signaling cascade upon agonist binding.
Experimental Workflow: Calcium Imaging Assay

Calcium imaging is a widely used technique to assess TRPM8 channel activation. The workflow involves loading cells expressing TRPM8 with a calcium-sensitive fluorescent dye, measuring baseline fluorescence, and then monitoring changes in fluorescence upon application of the agonist.

Calcium_Imaging_Workflow Start Start: TRPM8-expressing cells (e.g., HEK293) Dye_Loading Load cells with Ca²⁺ indicator (e.g., Fluo-4 AM) Start->Dye_Loading Wash Wash to remove extracellular dye Dye_Loading->Wash Baseline Measure baseline fluorescence Wash->Baseline Stimulation Apply TRPM8 agonist (this compound or non-cooling) Baseline->Stimulation Measurement Record fluorescence changes over time Stimulation->Measurement Analysis Analyze data: - EC50 calculation - Response kinetics Measurement->Analysis

Workflow for a typical calcium imaging experiment.
Experimental Workflow: Two-Electrode Voltage Clamp (TEVC)

TEVC in Xenopus oocytes is a powerful electrophysiological technique to directly measure the ion currents flowing through the TRPM8 channel upon agonist activation. This method allows for precise control of the membrane potential and detailed characterization of channel properties.

TEVC_Workflow Start Start: Xenopus oocytes injected with TRPM8 cRNA Impale Impale oocyte with two microelectrodes (voltage & current) Start->Impale Clamp Clamp membrane potential at a holding potential Impale->Clamp Baseline_Current Record baseline ion current Clamp->Baseline_Current Perfusion Perfuse with solution containing TRPM8 agonist Baseline_Current->Perfusion Record_Current Record agonist-evoked ion current Perfusion->Record_Current Analysis Analyze data: - Current-voltage relationship - Dose-response curve Record_Current->Analysis

Workflow for a two-electrode voltage clamp experiment.

Detailed Experimental Protocols

Calcium Imaging Assay Protocol (Utilizing Fluo-4 AM)
  • Cell Culture: Plate HEK293 cells stably or transiently expressing human TRPM8 in a 96-well black-walled plate and culture overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) with a non-ionic detergent like Pluronic F-127 to aid in dye solubilization.

  • Incubation: Remove the culture medium from the cells and add the Fluo-4 AM loading buffer. Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells twice with the physiological salt solution to remove extracellular dye.

  • Baseline Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence intensity (Excitation ~494 nm, Emission ~516 nm) for a few minutes to establish a stable baseline.

  • Agonist Addition: Using the plate reader's injection system, add varying concentrations of the TRPM8 agonist (this compound or non-cooling agonist) to the wells.

  • Data Acquisition: Continue to record the fluorescence intensity for several minutes after agonist addition to capture the full calcium response.

  • Data Analysis: Normalize the fluorescence data to the baseline and calculate the EC50 values from the dose-response curves.

Two-Electrode Voltage Clamp (TEVC) Protocol in Xenopus Oocytes
  • Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes enzymatically (e.g., with collagenase) and inject them with cRNA encoding human TRPM8. Incubate the oocytes for 2-5 days to allow for channel expression.

  • Electrode Preparation: Pull microelectrodes from borosilicate glass capillaries and fill them with a high salt solution (e.g., 3 M KCl). The voltage-sensing electrode and the current-injecting electrode should have resistances of approximately 0.5-2 MΩ.

  • Oocyte Impalement: Place a single oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution. Carefully impale the oocyte with the two microelectrodes.

  • Voltage Clamp: Using a voltage-clamp amplifier, clamp the oocyte's membrane potential at a holding potential, typically around -60 mV.

  • Baseline Recording: Record the baseline current for a stable period.

  • Agonist Application: Switch the perfusion solution to one containing the desired concentration of the TRPM8 agonist (this compound or non-cooling agonist).

  • Current Measurement: Record the inward current elicited by the agonist. To determine the current-voltage relationship, apply a series of voltage steps.

  • Data Analysis: Measure the peak current at each agonist concentration to construct a dose-response curve and determine the EC50. Analyze the current-voltage relationship to understand the channel's gating properties.

Conclusion

The choice between this compound and a non-cooling TRPM8 agonist is contingent on the specific research question. This compound, with its high potency and robust cooling sensation, is an excellent tool for studying the physiological effects of cold sensation. Conversely, non-cooling agonists provide a unique opportunity to investigate the roles of TRPM8 in cellular processes independent of its thermosensory function, which is particularly relevant for the development of therapeutics targeting TRPM8 in internal organs where a cooling sensation would be an undesirable side effect. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers to design and interpret experiments aimed at elucidating the multifaceted roles of the TRPM8 channel.

References

Benchmarking WS-12 Potency Against Novel TRPM8 Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of the well-established TRPM8 agonist, WS-12, against a selection of novel modulators targeting the transient receptor potential melastatin 8 (TRPM8) channel. The data presented is supported by experimental protocols to ensure reproducibility and aid in the evaluation of these compounds for research and drug development purposes.

Introduction to TRPM8 and its Modulators

The transient receptor potential melastatin 8 (TRPM8) is a non-selective cation channel that acts as the primary sensor for cold temperatures in mammals.[1] Beyond its role in thermosensation, TRPM8 is implicated in various physiological and pathophysiological processes, including pain, inflammation, and cancer, making it an attractive target for therapeutic intervention. TRPM8 can be activated by cooling agents like menthol and icilin, as well as by synthetic compounds such as this compound. The development of novel, potent, and selective TRPM8 modulators is a key area of research for potential treatments of conditions like neuropathic pain, overactive bladder, and dry eye disease.

This compound is a potent and selective synthetic agonist of TRPM8, known for inducing a cooling sensation without the characteristic minty odor and taste of menthol. Its high potency and selectivity have made it a valuable tool in studying TRPM8 function. This guide benchmarks the potency of this compound against recently developed TRPM8 agonists and antagonists to provide a clear perspective on the current landscape of TRPM8 modulator development.

Comparative Potency of TRPM8 Modulators

The potency of TRPM8 modulators is typically quantified by their half-maximal effective concentration (EC50) for agonists or their half-maximal inhibitory concentration (IC50) for antagonists. These values represent the concentration of a compound required to elicit 50% of its maximal effect. The following tables summarize the potency of this compound in comparison to a range of novel TRPM8 agonists and antagonists, as determined by in vitro functional assays.

Table 1: Comparative Potency of TRPM8 Agonists

CompoundChemical ClassEC50 ValueAssay System
This compound Carboxamide193 nMHEK293 cells
This compound Carboxamide12 µMXenopus oocytes
MentholMonoterpenoid196 µMXenopus oocytes
IcilinUrea Derivative28 nMCellular Assay
AR-15512Carboxamide24 nMCellular Assay
7-O-d-menthoxy neolignanNeolignan11 nMNot Specified
Compound 20 (from Join et al., 2019)Phenoxyacetyl amide0.6 nMhTRPM8 expressing cells
Compound 22 (from Join et al., 2019)Phenoxyacetyl amide0.4 nMhTRPM8 expressing cells
Compound 24 (from Join et al., 2019)Phenoxyacetyl amide0.2 nMhTRPM8 expressing cells

Table 2: Comparative Potency of Novel TRPM8 Antagonists

CompoundChemical ClassIC50 ValueAssay System
PF-05105679Quinolone103 nM (voltage-activated)181 nM (this compound activated)hTRPM8
AMG2850Tetrahydro-1,7-naphthyridine7 - 156 nMrTRPM8 and hTRPM8
Spiro[4.5]decan-8-yl analogue 14Biphenyl Amide2.4 nM (icilin-evoked)64 nM (menthol-evoked)hTRPM8 in HEK-293 cells
(-)-Menthyl 1Menthyl Ester117 nM (menthol-evoked)521 nM (icilin-evoked)rTRPM8
(-)-Menthyl 1Menthyl Ester805 nM (menthol-evoked)1.8 µM (icilin-evoked)hTRPM8
Oroxylin AFlavone1.7 µMNot Specified
KPR-5714Not Specified25.3 nMhTRPM8
Compound 16 (β-lactam)β-Lactam50 nMrTRPM8 in HEK293 cells

Experimental Protocols

The following are generalized protocols for two common assays used to determine the potency of TRPM8 modulators.

Calcium Imaging Assay

This assay measures the influx of calcium (Ca2+) into cells upon TRPM8 channel activation.

a. Cell Culture and Preparation:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human TRPM8 channel are cultured in appropriate media.

  • Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

b. Dye Loading:

  • The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer solution for a specified time at 37°C.

c. Compound Addition and Measurement:

  • The dye solution is removed, and cells are washed with a physiological buffer.

  • A baseline fluorescence reading is taken using a fluorescence plate reader.

  • Serial dilutions of the test compounds (agonists or antagonists) are added to the wells. For antagonist testing, cells are pre-incubated with the antagonist before the addition of a known TRPM8 agonist (e.g., menthol or icilin).

  • Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.

d. Data Analysis:

  • The change in fluorescence is calculated relative to the baseline.

  • Dose-response curves are generated by plotting the fluorescence change against the compound concentration.

  • EC50 or IC50 values are calculated by fitting the data to a sigmoidal dose-response equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique allows for the direct measurement of ion channel activity.

a. Oocyte Preparation:

  • Xenopus laevis oocytes are harvested and defolliculated.

  • Oocytes are injected with cRNA encoding the human TRPM8 channel and incubated for 2-5 days to allow for protein expression.

b. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and continuously perfused with a recording solution.

  • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

  • The membrane potential is clamped at a holding potential (e.g., -60 mV).

  • Test compounds are applied to the oocyte via the perfusion system.

c. Data Acquisition and Analysis:

  • Currents flowing through the TRPM8 channels in response to compound application are recorded.

  • For agonists, the magnitude of the evoked current is measured at different concentrations to generate a dose-response curve and determine the EC50.

  • For antagonists, the reduction in the current evoked by a fixed concentration of an agonist is measured in the presence of varying antagonist concentrations to determine the IC50.

Visualizations

TRPM8 Signaling Pathway

Activation of the TRPM8 channel by an agonist like this compound leads to an influx of cations, primarily Ca2+ and Na+, into the cell. This influx depolarizes the cell membrane and initiates a downstream signaling cascade. Key components of this pathway include the modulation of channel activity by phosphatidylinositol 4,5-bisphosphate (PIP2) and the involvement of G-protein coupled receptor (GPCR) signaling, which can lead to the activation of Phospholipase C (PLC) and subsequent modulation of TRPM8 activity through protein kinase C (PKC) and changes in PIP2 levels.[2][3][4]

TRPM8_Signaling_Pathway Agonist TRPM8 Agonist (e.g., this compound, Cold) TRPM8 TRPM8 Channel Agonist->TRPM8 Activates Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Na_Influx Na⁺ Influx TRPM8->Na_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization PKC Protein Kinase C (PKC) Ca_Influx->PKC Activates Na_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neuronal Firing, Cooling Sensation) Depolarization->Cellular_Response GPCR GPCR Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes PIP2->TRPM8 Required for activity IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG DAG->PKC Activates PKC->TRPM8 Modulates

Caption: TRPM8 signaling cascade upon agonist activation.

Experimental Workflow for Potency Determination

The general workflow for determining the potency of a novel TRPM8 modulator involves a series of steps from initial compound preparation to final data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Compound_Application Application of Test Compound Compound_Prep->Compound_Application Cell_Prep Cell Culture & Seeding (HEK293-TRPM8 or Oocyte Injection) Dye_Loading Calcium Dye Loading (for Imaging Assay) Cell_Prep->Dye_Loading Recording_Setup TEVC Setup (for Electrophysiology) Cell_Prep->Recording_Setup Dye_Loading->Compound_Application Recording_Setup->Compound_Application Data_Acquisition Fluorescence/Current Measurement Compound_Application->Data_Acquisition Normalization Data Normalization Data_Acquisition->Normalization Dose_Response Dose-Response Curve Generation Normalization->Dose_Response Potency_Calc EC₅₀ / IC₅₀ Calculation Dose_Response->Potency_Calc

Caption: Workflow for determining TRPM8 modulator potency.

References

Safety Operating Guide

Proper Disposal of WS-12: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of the cooling agent WS-12 is paramount in a laboratory setting. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, adhering to safety protocols and regulatory frameworks.

This document outlines the necessary operational and disposal plans to manage this compound waste effectively, from initial handling to final disposal, ensuring the safety of laboratory personnel and the protection of the environment.

Chemical and Physical Properties of this compound

A thorough understanding of the properties of this compound is fundamental to its safe handling and disposal.

PropertyValue
Chemical Name (1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide
CAS Number 68489-09-8
Molecular Formula C₁₈H₂₇NO₂
Molecular Weight 289.41 g/mol
Appearance White crystalline solid
Melting Point 178 °C
Boiling Point 447.8 ± 28.0 °C (Predicted)
Solubility - Water: 0.5185 mg/L @ 25 °C (estimated) - DMSO: >20 mg/mL - Soluble in alcohol
Biological Activity Potent and selective agonist of Transient Receptor Potential Melastatin 8 (TRPM8)

Essential Safety and Handling Protocols

Prior to disposal, it is crucial to handle this compound with appropriate safety measures to minimize exposure and risk.

Personal Protective Equipment (PPE): When handling this compound powder, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemical-resistant gloves.

  • Respiratory Protection: In cases of potential dust generation, a NIOSH-approved N95 or higher-rated respirator is recommended.

  • Body Protection: A standard laboratory coat is required.

Handling Procedures:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the formation of dust during handling and weighing.

  • Wash hands thoroughly with soap and water after handling.

Step-by-Step Disposal Procedures for this compound

The primary and recommended method for the disposal of this compound is through incineration by a licensed and certified hazardous waste disposal company . Do not dispose of this compound down the drain or in regular solid waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure this compound waste, contaminated lab supplies (e.g., weighing boats, filter paper), and used PPE in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a material compatible with this compound and have a secure, tight-fitting lid.

  • Liquid Waste:

    • For solutions containing this compound, collect the waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • If dissolving this compound for disposal, use a combustible solvent such as ethanol or isopropanol. This aligns with the recommended practice of mixing with a combustible solvent for incineration.

2. Hazardous Waste Labeling:

Proper labeling is a critical compliance step. The hazardous waste label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "(1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide" and the common name "this compound."

  • The specific hazard warnings. Based on available safety data, this compound is classified as "Very toxic to aquatic life with long lasting effects."[1] The GHS pictogram for "Hazardous to the aquatic environment" should be present.

  • The name and contact information of the generating laboratory or researcher.

  • The accumulation start date (the date the first drop of waste is added to the container).

3. On-site Storage:

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from general laboratory traffic and incompatible materials.

  • Ensure the storage area is secure and regularly inspected for any signs of leakage or container degradation.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.

  • Provide the EHS department with accurate information about the waste composition and quantity.

  • The EHS department will coordinate with a licensed hazardous waste disposal company for the final transportation and incineration of the material.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Small Spills (Powder):

  • Evacuate and Secure: If necessary, evacuate the immediate area and restrict access.

  • Don PPE: Wear the appropriate PPE as outlined above.

  • Containment: Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent) to prevent the powder from becoming airborne.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Waste Disposal: All cleanup materials must be disposed of as hazardous waste.

Decontamination of Laboratory Equipment:

  • Equipment that has come into contact with this compound should be thoroughly cleaned.

  • Rinse the equipment with a suitable solvent in which this compound is soluble (e.g., ethanol). Collect the solvent rinse as hazardous liquid waste.

  • Follow the solvent rinse with a standard laboratory cleaning procedure using soap and water.

Regulatory Context: EU Waste Framework Directive

The disposal of chemical waste, including this compound, within the European Union is governed by the Waste Framework Directive (2008/98/EC) . This directive establishes a legal framework for waste management that prioritizes the protection of human health and the environment. Key principles of the directive include:

  • The Waste Hierarchy: This prioritizes waste prevention, followed by re-use, recycling, other recovery (such as energy recovery), and finally, disposal as the least preferred option. For this compound waste from a laboratory, which cannot be reused or recycled, incineration with energy recovery is a preferred disposal method over landfilling.

  • The Polluter Pays Principle: The original producer of the waste is responsible for the costs of its management and disposal.

  • Extended Producer Responsibility: This principle may place responsibility on the manufacturer for the entire lifecycle of their products, including their final disposal.

By following the prescribed disposal procedures through a licensed contractor, laboratories ensure compliance with these regulatory requirements.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound from a laboratory setting.

WS12_Disposal_Workflow cluster_lab Laboratory Procedures cluster_ehs EHS & Disposal Vendor start This compound Waste Generation ppe Don Appropriate PPE start->ppe segregate Segregate Waste (Solid & Liquid) ppe->segregate label_waste Label Hazardous Waste Container segregate->label_waste store Store in Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs vendor_pickup Licensed Vendor Pickup contact_ehs->vendor_pickup transport Transport to Facility vendor_pickup->transport incineration Incineration transport->incineration

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and upholding their responsibility to environmental stewardship.

References

Personal protective equipment for handling WS-12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of WS-12, a synthetic cooling agent. The following procedural guidance is designed to ensure the safe use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound, chemically known as N,2,3-trimethyl-2-propan-2-ylbutanamide, is a white to off-white powder.[1] It is recognized for its strong and long-lasting cooling effect without the minty odor associated with menthol.[2]

PropertyValueSource
Chemical Formula C₁₀H₂₁NOCayman Chemical
Molecular Weight 171.28 g/mol Sigma-Aldrich
CAS Number 51115-67-4ECHEMI
Appearance White to off-white powderSigma-Aldrich
Solubility DMSO: >20 mg/mLSigma-Aldrich
Storage Temperature -20°CSigma-Aldrich

Hazard Identification and First Aid

This compound is classified as harmful if swallowed (Acute toxicity - Oral, Category 4).[3]

First Aid Measures

Exposure RouteProcedure
Ingestion If swallowed, rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[4]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[5][6]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing and wash before reuse.[5][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Always show the material safety data sheet to the attending medical professional.[5]

Personal Protective Equipment (PPE) and Handling

Adherence to proper handling procedures and the use of appropriate personal protective equipment are critical to ensure safety when working with this compound.

Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).To prevent skin contact.[3]
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[1][6]To protect eyes from dust particles.
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.[5]
Respiratory Protection Not typically required with adequate ventilation. If dust is generated, use a NIOSH-approved N95 or P1 dust mask.[1][5]To prevent inhalation of dust particles.

Handling and Storage

  • Handling: Use in a well-ventilated area.[4][6] Avoid creating dust.[3][5] Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[4]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[6] Keep away from heat and sources of ignition.[2] Flammable materials should be stored in a separate safety cabinet or room.[2]

Accidental Release and Disposal Plan

Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate: Evacuate personnel to a safe area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3][5]

  • Clean-up: Sweep up the material without creating dust and shovel it into a suitable, closed container for disposal.[4][5][6]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[5] One method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Contaminated Packaging: Handle uncleaned containers as you would the product itself.[5]

Safety and Handling Workflow

This compound Safety and Handling Workflow Diagram 1: this compound Safety and Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Ensure Ventilation Ensure Ventilation Select PPE->Ensure Ventilation Weigh/Measure Weigh/Measure Ensure Ventilation->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

Diagram 1: this compound Safety and Handling Workflow

Emergency Response Logic

This compound Emergency Response Diagram 2: this compound Emergency Response Logic Exposure Event Exposure Event Assess Situation Assess Situation Exposure Event->Assess Situation Skin Contact? Skin Contact? Assess Situation->Skin Contact? Identify Exposure Eye Contact? Eye Contact? Skin Contact?->Eye Contact? No Wash with Soap & Water Wash with Soap & Water Skin Contact?->Wash with Soap & Water Yes Inhalation? Inhalation? Eye Contact?->Inhalation? No Rinse with Water Rinse with Water Eye Contact?->Rinse with Water Yes Ingestion? Ingestion? Inhalation?->Ingestion? No Move to Fresh Air Move to Fresh Air Inhalation?->Move to Fresh Air Yes Seek Medical Attention Seek Medical Attention Ingestion?->Seek Medical Attention If symptoms persist Rinse Mouth, Call Poison Control Rinse Mouth, Call Poison Control Ingestion?->Rinse Mouth, Call Poison Control Yes Wash with Soap & Water->Seek Medical Attention If irritation persists Rinse with Water->Seek Medical Attention If irritation persists Move to Fresh Air->Seek Medical Attention If breathing is difficult Rinse Mouth, Call Poison Control->Seek Medical Attention As advised

Diagram 2: this compound Emergency Response Logic

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.